Product packaging for 1-(4-Chlorophenyl)-1H-pyrrole(Cat. No.:CAS No. 5044-38-2)

1-(4-Chlorophenyl)-1H-pyrrole

Cat. No.: B1581662
CAS No.: 5044-38-2
M. Wt: 177.63 g/mol
InChI Key: LTOQUFIOYDCJFJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1H-pyrrole is a useful research compound. Its molecular formula is C10H8ClN and its molecular weight is 177.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116796. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClN B1581662 1-(4-Chlorophenyl)-1H-pyrrole CAS No. 5044-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)pyrrole
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InChI

InChI=1S/C10H8ClN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H
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InChI Key

LTOQUFIOYDCJFJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H8ClN
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DSSTOX Substance ID

DTXSID50198481
Record name 1-(4-Chlorophenyl)-1H-pyrrole
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Molecular Weight

177.63 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name 1-(4-Chlorophenyl)-1H-pyrrole
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CAS No.

5044-38-2
Record name 1-(4-Chlorophenyl)-1H-pyrrole
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Foundational & Exploratory

1-(4-Chlorophenyl)-1H-pyrrole synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)-1H-pyrrole

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining this compound, a significant heterocyclic scaffold in medicinal chemistry and materials science.[1] The pyrrole ring is a core component of numerous biologically active molecules, making the development of efficient and scalable synthetic routes to its derivatives a critical endeavor for drug discovery professionals.[2][3] This document details classical methodologies, including the Paal-Knorr, Clauson-Kaas, and Hantzsch syntheses, alongside modern transition-metal-catalyzed and microwave-assisted techniques. By examining the mechanistic underpinnings, practical advantages, and limitations of each approach, this guide serves as a critical resource for researchers in organic synthesis and pharmaceutical development. Detailed experimental protocols and comparative analyses are provided to facilitate informed methodological selection and practical implementation in the laboratory.

Introduction: The Significance of N-Aryl Pyrroles

The N-aryl pyrrole motif is a privileged structure in contemporary drug discovery and materials science. These compounds are integral to a wide range of biologically active agents, demonstrating anti-inflammatory, antibacterial, antitumor, and antioxidative properties.[4][5] The compound this compound, a crystalline solid with the molecular formula C₁₀H₈ClN, serves as a key building block for more complex molecules.[1] Its structure, featuring a five-membered aromatic pyrrole ring bonded to a para-substituted chlorophenyl group, makes it a valuable precursor for synthesizing potential therapeutics and functional materials for applications such as organic light-emitting diodes (OLEDs).[1]

The primary challenge in synthesizing N-aryl pyrroles lies in the controlled and efficient formation of the C-N bond between the pyrrole nitrogen and the aryl ring. The selection of a synthetic strategy is often dictated by factors such as the availability of starting materials, desired substitution patterns, reaction scalability, and the need for mild conditions to accommodate sensitive functional groups.[2] This guide explores the most prominent and effective pathways to address these challenges.

Classical Synthesis Pathways

Traditional methods for pyrrole synthesis have been the bedrock of heterocyclic chemistry for over a century. While sometimes limited by harsh conditions, they remain valuable for their robustness and reliance on readily available starting materials.

Paal-Knorr Synthesis

First reported in 1884, the Paal-Knorr synthesis is a straightforward and widely used method for preparing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia.[6][7] The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan byproducts.[8]

Causality and Mechanism: The reaction proceeds through the nucleophilic attack of the amine on both carbonyl groups. The initial attack forms a hemiaminal, which then cyclizes by attacking the second carbonyl group.[6][9] Subsequent dehydration of the resulting 2,5-dihydroxytetrahydropyrrole intermediate yields the aromatic pyrrole ring.[6] The choice of a weak acid catalyst, such as acetic acid, accelerates the dehydration steps without promoting side reactions.[8]

Advantages:

  • Simplicity and Efficiency: The reaction is often high-yielding and operationally simple.[10]

  • Versatility: A wide range of primary amines can be used, allowing for diverse N-substituents.[9]

Limitations:

  • Precursor Availability: The primary limitation is the accessibility of the required 1,4-dicarbonyl starting material.[9]

  • Harsh Conditions: Some variations require prolonged heating, which may not be suitable for substrates with sensitive functional groups.[10]

Paal_Knorr_Synthesis cluster_reactants Reactants diketone 1,4-Dicarbonyl end_node diketone->end_node + amine 4-Chloroaniline (H₂N-Ar) product This compound start_node end_node->product [H⁺], -2H₂O

General scheme of the Paal-Knorr pyrrole synthesis.
Clauson-Kaas Pyrrole Synthesis

The Clauson-Kaas synthesis is a highly effective method for preparing N-substituted pyrroles by reacting a primary amine with 2,5-dimethoxytetrahydrofuran (or a related 2,5-dialkoxytetrahydrofuran) under acidic conditions.[11] This reaction is particularly well-suited for the synthesis of this compound.

Causality and Mechanism: 2,5-Dimethoxytetrahydrofuran serves as a stable precursor to the reactive 1,4-dicarbonyl species (succinaldehyde). Under acidic catalysis, the furan ring is hydrolyzed to open the ring and form the dialdehyde in situ. This intermediate then readily condenses with the primary amine (4-chloroaniline) in a manner analogous to the Paal-Knorr pathway to yield the final pyrrole product.

Advantages:

  • Stable Precursor: Avoids the need to handle the often-unstable succinaldehyde directly.

  • High Yields: Generally provides good to excellent yields for a variety of N-substituents.[12]

  • Adaptability: The reaction can be significantly accelerated using microwave irradiation, aligning with green chemistry principles.[13][14]

Limitations:

  • Acidic Conditions: Requires an acidic catalyst (e.g., acetic acid, p-TsOH, Sc(OTf)₃), which may not be compatible with all substrates.[12]

Clauson_Kaas_Synthesis cluster_reactants Reactants furan 2,5-Dimethoxytetrahydrofuran react_plus + furan->react_plus amine 4-Chloroaniline product This compound amine->product Acid Catalyst (e.g., AcOH) -2MeOH, -H₂O react_plus->amine

General scheme of the Clauson-Kaas pyrrole synthesis.
Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[15] This multicomponent approach allows for the construction of highly substituted pyrroles in a single step.[16]

Causality and Mechanism: The reaction begins with the condensation of the primary amine (4-chloroaniline) with the β-ketoester to form an enamine intermediate.[15] This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring.[15][17]

Advantages:

  • Convergent Synthesis: As a multicomponent reaction, it builds molecular complexity rapidly.

  • High Substitution: Allows for the synthesis of polysubstituted pyrroles that are difficult to access via other methods.[2]

Limitations:

  • Regioselectivity: Using unsymmetrical reagents can lead to mixtures of regioisomers.

  • Limited Scope: The original Hantzsch synthesis has received less attention than other named reactions for pyrroles, although modern variations are expanding its utility.[2]

Modern Synthetic Methodologies

Advances in catalysis and reaction technology have led to new, highly efficient methods for N-aryl pyrrole synthesis, often under milder conditions with broader functional group tolerance.

Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)

Transition-metal catalysis, particularly with copper, is a cornerstone of modern C-N bond formation.[18] The Ullmann-type coupling provides a direct route to this compound by coupling pyrrole with an aryl halide like 4-chloroiodobenzene or 4-chlorobromobenzene.[1][19]

Causality and Mechanism: The reaction is mediated by a copper(I) catalyst, often in the presence of a ligand (such as a diamine) and a base (e.g., K₂CO₃, Cs₂CO₃).[1][19] The ligand accelerates the reaction by stabilizing the copper center and facilitating the key steps of oxidative addition and reductive elimination. The base is crucial for deprotonating the pyrrole, generating the nucleophilic pyrrolide anion required for the coupling. Modern protocols have overcome the limitations of the classical Ullmann reaction (high temperatures, stoichiometric copper) by using catalytic amounts of copper with appropriate ligands, enabling the reaction to proceed under much milder conditions.[18][20]

Advantages:

  • Direct Arylation: Provides a direct method for arylating the pyrrole nitrogen.

  • Broad Scope: Tolerates a wide range of functional groups on both the pyrrole and the aryl halide.[19]

  • Milder Conditions: Ligand-assisted protocols operate at significantly lower temperatures than classical Ullmann reactions.[18]

Limitations:

  • Catalyst Cost and Toxicity: While copper is relatively inexpensive, some ligands can be costly, and residual metal contamination can be a concern in pharmaceutical synthesis.

  • Base Sensitivity: The requirement for a strong base may be incompatible with base-sensitive functional groups.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating reactions, increasing yields, and promoting greener chemical processes.[14][21] Both the Paal-Knorr and Clauson-Kaas syntheses can be significantly enhanced through the use of microwave heating.[22][23]

Causality and Rationale: Microwave energy directly heats the solvent and reactants through dielectric heating, leading to a rapid and uniform temperature increase that cannot be achieved with conventional oil bath heating. This results in dramatically reduced reaction times—often from hours to minutes.[14][24] For the Clauson-Kaas synthesis of this compound, microwave irradiation at 110-170°C can complete the reaction in as little as 10 minutes.[1][24] This rapid heating minimizes the formation of degradation byproducts, often leading to cleaner reactions and higher isolated yields.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends heavily on the specific requirements of the researcher, including scale, cost, available equipment, and desired purity.

Synthesis Pathway Starting Materials Key Reagents/Conditions Advantages Disadvantages
Paal-Knorr 1,4-Diketone, 4-ChloroanilineWeak acid (e.g., AcOH)Simple, often high-yielding.[10]Limited by availability of 1,4-diketone precursor.[9]
Clauson-Kaas 2,5-Dimethoxytetrahydrofuran, 4-ChloroanilineAcid catalyst (AcOH, Sc(OTf)₃)Readily available starting materials, adaptable to microwave.[1][12]Requires acidic conditions.
Hantzsch β-Ketoester, α-Haloketone, 4-ChloroanilineBase or heatBuilds complexity quickly, good for polysubstituted pyrroles.[15]Potential for regioisomeric mixtures, less developed.[2]
Cu-Catalyzed N-Arylation Pyrrole, 4-Halo-chlorobenzeneCu(I) catalyst, ligand, baseDirect arylation, broad functional group tolerance.[18][19]Catalyst cost/removal, requires strong base.
Microwave-Assisted (Varies, e.g., Clauson-Kaas reactants)Microwave irradiationDrastically reduced reaction times, often higher yields, greener.[14][23]Requires specialized microwave reactor equipment.

Detailed Experimental Protocol: Microwave-Assisted Clauson-Kaas Synthesis

This protocol describes a validated and efficient method for the synthesis of this compound, adapted from established microwave-assisted Clauson-Kaas procedures.[1][13][24] This method is chosen for its high efficiency, short reaction time, and use of readily available starting materials.

Materials & Equipment:

  • 4-Chloroaniline

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 2-5 mL Microwave Reaction Vial with crimp cap

  • Monowave Microwave Synthesizer

  • Magnetic Stirrer and Stir Bar

  • Rotary Evaporator

  • Standard laboratory glassware for extraction and filtration

Workflow Diagram:

Experimental_Workflow A 1. Charge Vial: Add 4-chloroaniline, 2,5-dimethoxytetrahydrofuran, and glacial acetic acid to a microwave vial. B 2. Seal & Irradiate: Seal the vial and heat in a microwave reactor (e.g., 170°C for 10 min). A->B Setup C 3. Cooling & Quenching: Cool the vial to room temperature. Dilute with water and DCM. B->C Reaction D 4. Workup - Extraction: Transfer to a separatory funnel. Wash with NaHCO₃ solution, then brine. C->D Quench E 5. Drying & Concentration: Dry the organic layer over Na₂SO₄. Filter and concentrate via rotary evaporation. D->E Isolation F 6. Purification (Optional): Purify the crude product by flash column chromatography if necessary. E->F Purification G 7. Characterization: Obtain final product and confirm identity (NMR, MS, etc.). F->G Analysis

Workflow for the microwave-assisted synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add 4-chloroaniline (1.50 mmol, 1.0 eq.), 2,5-dimethoxytetrahydrofuran (1.50 mmol, 1.0 eq.), and glacial acetic acid (3 mL).[24]

  • Microwave Irradiation: Securely seal the vial with a crimp cap. Place the vessel in the microwave synthesizer. Set the reaction parameters to heat to 170°C for 10 minutes, with pre-stirring for 20 seconds.[24]

  • Workup and Extraction: After the reaction is complete, cool the vial to room temperature using compressed air.[24] Uncap the vessel in a fume hood and transfer the contents to a separatory funnel containing deionized water (20 mL) and dichloromethane (20 mL).

  • Washing: Extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure this compound.

Conclusion

The synthesis of this compound can be successfully achieved through a variety of classical and modern synthetic methods. While traditional Paal-Knorr and Hantzsch syntheses offer foundational routes, the Clauson-Kaas reaction stands out for its operational simplicity and the stability of its furan-based precursor.[11] Modern advancements, particularly copper-catalyzed N-arylation and microwave-assisted protocols, provide superior efficiency, milder reaction conditions, and broader substrate applicability.[14][18] For researchers and drug development professionals, the microwave-assisted Clauson-Kaas synthesis represents a particularly attractive option, combining high yields and drastically reduced reaction times, thereby accelerating the discovery and development of new chemical entities.[13] The selection of the optimal pathway will ultimately be guided by the specific constraints and objectives of the synthetic campaign, including scale, purity requirements, and available resources.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-1H-pyrrole is a heterocyclic aromatic compound featuring a pyrrole ring N-substituted with a 4-chlorophenyl group.[1] This molecular scaffold is of significant interest in medicinal chemistry and materials science due to the prevalence of the pyrrole nucleus in a vast array of biologically active compounds and functional materials.[1][2] The presence of the chlorophenyl moiety can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery and a key component in the development of novel organic electronic materials.[1][2]

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering insights into its synthesis, spectral characteristics, and safety considerations. The information presented herein is intended to support researchers and developers in leveraging this compound for their scientific endeavors.

Molecular and Physical Properties

This compound is a yellowish crystalline solid at room temperature.[1] Its fundamental molecular and physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₈ClN[1][3]
Molecular Weight 177.63 g/mol [1][4]
CAS Number 5044-38-2[1]
Appearance Yellowish crystalline powder / white crystals[1][3]
Melting Point 88-91 °C[3][4][5]
Boiling Point 200-203 °C (at 95.2627 mmHg)[5]
Solubility Insoluble in water. Soluble in organic solvents such as ethanol/water mixtures and dichloromethane/hexane systems.[1][3]

Spectroscopic Properties

The structural elucidation of this compound is critically dependent on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two sets of signals. The protons on the pyrrole ring, being in an electron-rich aromatic system, will appear as two multiplets in the range of 6.0-7.5 ppm. The protons on the 4-chlorophenyl ring will appear as two doublets in the aromatic region (7.0-7.5 ppm) due to the symmetry of the para-substitution.

  • ¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbons of the pyrrole and the 4-chlorophenyl rings. The pyrrole carbons are expected to resonate in the range of 100-125 ppm. The carbons of the chlorophenyl ring will appear in the aromatic region (120-140 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • Aromatic C-H stretching vibrations above 3000 cm⁻¹.

  • C=C stretching vibrations of the aromatic rings in the 1450-1600 cm⁻¹ region.

  • Characteristic C-N stretching vibrations.

  • A strong absorption band in the fingerprint region corresponding to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometric analysis provides crucial information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 177, corresponding to the molecular weight of the compound.[6] The presence of a chlorine atom will also result in an M+2 peak at m/z = 179 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

  • Fragmentation Pattern: The fragmentation of N-aryl pyrroles is influenced by the substituents on the aromatic ring.[2][7][8] Common fragmentation pathways for this compound would likely involve the loss of the chlorophenyl group or cleavage of the pyrrole ring.

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of N-aryl pyrroles: the Clauson-Kaas reaction and the Ullmann condensation.

Clauson-Kaas Pyrrole Synthesis

This method involves the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.[1][9]

Caption: Clauson-Kaas synthesis workflow.

Experimental Protocol (General Procedure):

  • To a solution of 4-chloroaniline in a suitable solvent (e.g., acetic acid or acetonitrile), add 2,5-dimethoxytetrahydrofuran.

  • Add an acid catalyst (e.g., a catalytic amount of a Brønsted acid or a Lewis acid).[3][10]

  • Heat the reaction mixture under reflux or using microwave irradiation for a specified time.[1][9]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[1]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a nucleophile, in this case, pyrrole.[6][11]

Caption: Ullmann condensation workflow.

Experimental Protocol (General Procedure):

  • In a reaction vessel, combine pyrrole, the 4-substituted aryl halide (e.g., 4-chloroiodobenzene), a copper catalyst (e.g., copper(I) iodide or copper bronze), and a base (e.g., potassium carbonate).[11]

  • Add a high-boiling polar solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[6]

  • Heat the reaction mixture to an elevated temperature (typically >100 °C) under an inert atmosphere.[11]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and dilute it with water.

  • Extract the product with an organic solvent.

  • Wash the organic phase, dry it, and remove the solvent in vacuo.

  • Purify the residue by chromatography or recrystallization.[1]

Applications in Research and Development

This compound serves as a versatile intermediate in several areas:

  • Pharmaceutical Development: The N-aryl pyrrole motif is present in numerous biologically active molecules. This compound is a valuable starting material for the synthesis of more complex structures with potential therapeutic applications.[1]

  • Materials Science: Its aromatic and heterocyclic nature makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.[2]

  • Chemical Research: It is used as a building block in organic synthesis to introduce the this compound moiety into larger molecules.[1]

Safety and Handling

Based on available safety data, this compound is classified as a substance that can cause skin, eye, and respiratory irritation.[3][12]

Precautionary Measures:

  • Handling: Use in a well-ventilated area, preferably in a fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Detailed toxicological studies on the acute and chronic effects of this compound are not extensively available in public literature.[12] Therefore, it should be handled with the care accorded to all research chemicals with unknown long-term effects.

Conclusion

This compound is a compound with significant potential in various scientific and industrial fields. Its well-defined physicochemical properties and established synthetic routes make it an accessible and valuable tool for chemists and material scientists. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective utilization in research and development. Further investigation into its detailed toxicological profile and the exploration of its full potential in various applications are warranted.

References

Spectroscopic Profile of 1-(4-Chlorophenyl)-1H-pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-1H-pyrrole is a heterocyclic aromatic compound featuring a pyrrole ring N-substituted with a 4-chlorophenyl group. Its molecular formula is C₁₀H₈ClN, and it has a molecular weight of approximately 177.63 g/mol .[1] This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to the prevalence of the pyrrole scaffold in biologically active molecules and its potential applications in the development of novel functional materials.[2]

A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this compound. This technical guide provides a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the experimental methodologies and the interpretation of the spectral features.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as depicted in the diagram below. This numbering scheme will be used for the assignment of NMR signals.

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at 400 MHz for the ¹H nucleus and 100 MHz for the ¹³C nucleus.

  • ¹H NMR Acquisition: Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired to provide a spectrum with single lines for each unique carbon atom. Chemical shifts are also referenced to TMS.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrole ring and the chlorophenyl ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40d2HH-3', H-5'
~7.30d2HH-2', H-6'
~6.80t2HH-2, H-5
~6.30t2HH-3, H-4

Note: The exact chemical shifts and coupling constants would be determined from the actual spectrum.

Interpretation:

  • The protons on the 4-chlorophenyl ring are expected to appear as two doublets in the aromatic region (typically 7.0-8.0 ppm). The protons ortho to the chlorine atom (H-3' and H-5') and the protons meta to the chlorine atom (H-2' and H-6') will have slightly different chemical environments.

  • The protons on the pyrrole ring will also appear in the aromatic region. Due to the symmetry of the unsubstituted pyrrole ring in this molecule, the protons at the 2 and 5 positions (H-2 and H-5) are chemically equivalent, as are the protons at the 3 and 4 positions (H-3 and H-4). They are expected to appear as two distinct triplets.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show six distinct signals corresponding to the six unique carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~140C1'
~133C4'
~129C3', C5'
~121C2', C6'
~119C2, C5
~110C3, C4

Note: The exact chemical shifts would be determined from the actual spectrum.

Interpretation:

  • The carbon atoms of the chlorophenyl ring will appear at characteristic chemical shifts. The carbon atom attached to the chlorine (C4') and the carbon atom attached to the pyrrole nitrogen (C1') will be deshielded and appear at a lower field.

  • The carbon atoms of the pyrrole ring will also have distinct chemical shifts, with the carbons adjacent to the nitrogen (C2 and C5) typically appearing at a different chemical shift than the carbons further away (C3 and C4).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A small amount of the solid this compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-N and C-Cl bonds.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretching
1600-1450Medium-StrongAromatic C=C stretching
~1300MediumC-N stretching
~1100StrongC-Cl stretching
850-800Strongp-disubstituted benzene C-H out-of-plane bending

Interpretation:

  • The presence of bands in the 3100-3000 cm⁻¹ region is indicative of C-H stretching in the aromatic rings.

  • The absorptions in the 1600-1450 cm⁻¹ range are characteristic of the C=C stretching vibrations within the phenyl and pyrrole rings.

  • A band around 1300 cm⁻¹ can be attributed to the stretching vibration of the C-N bond connecting the two rings.

  • A strong absorption around 1100 cm⁻¹ is characteristic of the C-Cl stretching vibration.

  • A strong band in the 850-800 cm⁻¹ region is a key indicator of the para-disubstitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

  • Ionization: Electron ionization (EI) is a common method for this type of molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectral Data and Interpretation

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight and several fragment ions.

m/zRelative Intensity (%)Fragment Assignment
177/179100 / ~33[M]⁺ (Molecular ion)
142Variable[M - Cl]⁺
115Variable[C₉H₇N]⁺
77Variable[C₆H₅]⁺

Note: The relative intensities are approximate and can vary depending on the instrument and conditions.

Interpretation:

  • The molecular ion peak [M]⁺ is observed at m/z 177. Due to the natural abundance of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 179 with an intensity of about one-third of the molecular ion peak.[2]

  • A significant fragment ion is expected at m/z 142, corresponding to the loss of a chlorine radical from the molecular ion.

  • Other fragment ions may arise from the cleavage of the pyrrole and phenyl rings, providing further structural confirmation.

Mass_Spec_Fragmentation M [C₁₀H₈ClN]⁺˙ m/z = 177/179 M_minus_Cl [C₁₀H₈N]⁺ m/z = 142 M->M_minus_Cl - Cl˙

Caption: Primary fragmentation pathway of this compound in mass spectrometry.

Conclusion

The combined application of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous spectroscopic characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms in the molecule, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insights into the molecule's stability and fragmentation. This detailed spectroscopic data is essential for researchers and professionals in drug development and materials science, ensuring the identity and purity of the compound and facilitating further research and applications.

References

Introduction: The N-Arylpyrrole Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of N-Arylpyrroles for Researchers, Scientists, and Drug Development Professionals

The N-arylpyrrole core is a five-membered heteroaromatic ring system that has garnered significant attention in the field of medicinal chemistry.[1] Its structural motif is present in numerous natural products and has proven to be a versatile scaffold for the synthesis of novel therapeutic agents.[1] The importance of N-arylpyrrole derivatives stems from their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. This guide provides a detailed exploration of these activities, focusing on the underlying mechanisms of action, quantitative data, and the experimental protocols required for their evaluation.

Antimicrobial and Anti-Biofilm Activity

The rise of antimicrobial resistance, particularly against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the discovery of novel antibacterial agents.[2] N-arylpyrrole derivatives have emerged as a promising class of compounds to address this global health threat.

Mechanism of Action and Key Compounds

Recent studies have highlighted N-arylpyrroles as broad-spectrum antimicrobial agents with potent activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[3][4] For instance, a series of N-arylpyrrole derivatives demonstrated significant efficacy, with compounds Vc and Ve showing a Minimum Inhibitory Concentration (MIC) of 4 μg/mL against MRSA, outperforming the standard antibiotic levofloxacin (MIC = 8 μg/mL).[2][3] Compound Vc also exhibited notable activity against E. coli, K. pneumoniae, A. baumannii, and Mycobacterium phlei.[3][4]

The proposed mechanism for their antibacterial action involves the inhibition of Undecaprenyl Pyrophosphate Phosphatase (UPPP), a key enzyme in the bacterial cell wall synthesis pathway.[3][5] Beyond direct bactericidal or bacteriostatic effects, these compounds exhibit significant anti-biofilm and anti-virulence properties, which are crucial for combating the persistence and dissemination of infections.[3][6]

Quantitative Data Summary: Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of representative N-arylpyrrole compounds against various pathogens.

CompoundOrganismStrainMIC (μg/mL)Reference AntibioticMIC (μg/mL)
Vb S. aureusMRSA4Levofloxacin8
Vc S. aureusMRSA4Levofloxacin8
Ve S. aureusMRSA4Levofloxacin8
Vc E. coliATCC 2592216Levofloxacin2
Vc K. pneumoniaeATCC 1388332Levofloxacin2
Vc A. baumanniiATCC 1960664Levofloxacin4
Vc M. phleiATCC 117588Levofloxacin1

Data synthesized from Qandeel et al. (2025)[2][3]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a novel N-arylpyrrole compound.[7][8][9]

Materials:

  • Test N-arylpyrrole compound

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum of the test microorganism (e.g., MRSA)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., levofloxacin)

  • Sterile diluent (e.g., DMSO, water)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]

    • Dilute this adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test N-arylpyrrole compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in broth directly within the 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Controls:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum but no compound) and a negative (sterility) control (broth only).[7]

    • A vehicle control (broth with inoculum and the maximum concentration of the solvent used) should also be included to ensure the solvent has no antimicrobial effect.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most common bacteria.[7]

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[7]

Workflow Visualization

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Prepare Bacterial Inoculum (0.5 McFarland) C 3. Inoculate Microtiter Plate A->C B 2. Prepare Serial Dilutions of N-Arylpyrrole B->C D 4. Add Controls (Positive, Negative, Vehicle) C->D E 5. Incubate (37°C, 16-20h) D->E F 6. Read Plate Visually or Spectrophotometrically E->F G 7. Determine MIC Value F->G

Caption: Workflow for the Broth Microdilution MIC Assay.

Anticancer Activity

N-arylpyrroles have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human tumor cell lines.[10][11] Their mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling proteins, such as protein kinases.[12][13][14]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many N-arylpyrrole derivatives function as potent inhibitors of various protein kinases that are overactive in cancer cells, including Lymphocyte-specific kinase (Lck), EGFR, Her2, and VEGFR2.[12][15][16] For example, novel pyrrolo[2,3-d]pyrimidine derivatives have shown multi-targeted kinase inhibition, with IC₅₀ values in the nanomolar range.[15]

A primary mechanism for their anticancer effect is the induction of programmed cell death, or apoptosis.[13] Potent N-arylpyrrole compounds have been shown to arrest cancer cells in the G2/M phase of the cell cycle.[11][17] This cell cycle arrest is often followed by the activation of the caspase-dependent apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of mitochondrial cytochrome c, activation of caspase-3, and eventual cell death.[15][17]

Quantitative Data Summary: Cytotoxicity

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for selected N-arylpyrrole compounds against various human cancer cell lines.

CompoundCell LineCancer TypeIC₅₀ (µM)
28 HCT-116Colon Carcinoma3
28 MCF-7Breast Adenocarcinoma5
28 HeLaCervical Carcinoma7
2d K562Chronic Myelogenous Leukemia0.07
2k K562Chronic Myelogenous Leukemia0.52
5a SKOV3Ovarian Carcinoma1.20
5i SKOV3Ovarian Carcinoma1.90

Data synthesized from multiple sources.[11][17][18]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of a compound by measuring the metabolic activity of cells.[8][19]

Materials:

  • Human cancer cell line (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test N-arylpyrrole compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well.[19]

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the N-arylpyrrole compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[8]

  • Incubation:

    • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.[11]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[8]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

Signaling Pathway Visualization

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade N_Arylpyrrole N-Arylpyrrole Compound Bcl2 Bcl-2 (Anti-apoptotic) N_Arylpyrrole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) N_Arylpyrrole->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits pore formation Bax->Mito Promotes pore formation CytoC Cytochrome c (released) Mito->CytoC Releases Casp9 Pro-Caspase-9 → Caspase-9 CytoC->Casp9 Activates Casp3 Pro-Caspase-3 → Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Caspase-dependent apoptosis pathway induced by N-arylpyrroles.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. N-arylpyrroles have been identified as potent anti-inflammatory agents, acting through various mechanisms to suppress the inflammatory response.[20][21]

Mechanism of Action

The anti-inflammatory effects of certain N-arylpyrrole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins.[22] Beyond COX inhibition, some compounds have been shown to suppress the expression of inflammatory mediators by reducing the production of reactive oxygen species (ROS) and inhibiting the activation of key signaling pathways like mitogen-activated protein kinase (MAPK) and NF-κB.[23] This multi-faceted approach makes them attractive candidates for the development of new anti-inflammatory drugs.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol describes an in vitro method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[24][25]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test N-arylpyrrole compound

  • Griess Reagent (for nitrite determination)

  • Standard anti-inflammatory drug (e.g., hydrocortisone) for positive control[24]

Procedure:

  • Cell Culture:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the N-arylpyrrole compound for 1-2 hours.

  • Inflammatory Stimulation:

    • Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control group).

    • Incubate the plate for 24 hours.

  • Measurement of Nitric Oxide:

    • After incubation, collect the cell culture supernatant.

    • NO production is measured indirectly by quantifying its stable metabolite, nitrite, in the supernatant using the Griess Reagent.

    • Mix the supernatant with the Griess Reagent and measure the absorbance at ~540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control.

Neuroprotective Activity

Emerging research suggests that N-arylpyrrole derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.[26][27] Evaluating this activity requires specialized in vitro and in vivo models that simulate neuronal damage.

Mechanism of Action

The neuroprotective effects of these compounds are often evaluated by their ability to protect neuronal cells from various insults, such as excitotoxicity induced by glutamate, oxidative stress, or toxins that mimic pathologies like Parkinson's disease (e.g., 6-OHDA, MPTP).[19][28] Key mechanisms include the scavenging of reactive oxygen species (ROS), modulation of antioxidant enzyme activity (e.g., superoxide dismutase), and maintenance of the thiol-disulfide balance (e.g., glutathione levels).[26][29]

Experimental Protocol: In Vitro Neuroprotection Assay (MTT)

This protocol assesses the ability of a compound to protect neuronal cells (e.g., SH-SY5Y) from a neurotoxin.[19][28]

Materials:

  • SH-SY5Y neuroblastoma cell line

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or glutamate)

  • Test N-arylpyrrole compound

  • MTT assay reagents (as described in the anticancer section)

Procedure:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate and allow them to adhere.[28]

  • Compound Pre-treatment: Pre-treat the cells with varying concentrations of the N-arylpyrrole compound for 2 to 24 hours.[19][28]

  • Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., 100 µM 6-OHDA) to the wells for an additional 24 hours. Include a vehicle control group (no toxin) and a toxin-only group.[19][28]

  • Assessment of Cell Viability: Perform the MTT assay as previously described to quantify the percentage of viable cells. A higher viability in the compound-treated groups compared to the toxin-only group indicates a neuroprotective effect.

Conclusion and Future Perspectives

The N-arylpyrrole scaffold is a cornerstone in modern medicinal chemistry, giving rise to compounds with a remarkable diversity of biological activities. The potent antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties demonstrated by various derivatives underscore their therapeutic potential. Future research should focus on optimizing the structure-activity relationships (SAR) of these compounds to enhance potency and selectivity while minimizing off-target effects and toxicity. The continued exploration of their mechanisms of action will be crucial for advancing these promising molecules from preclinical studies into clinical development, offering new hope for treating a wide array of human diseases.

References

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 1-(4-Chlorophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-1H-pyrrole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyrrole core, a ubiquitous scaffold in biologically active molecules, coupled with the 4-chlorophenyl substituent, imparts unique physicochemical properties that are leveraged in the design of novel therapeutic agents and functional materials. A comprehensive understanding of the synthetic pathways to this molecule is paramount for its efficient production and derivatization. This guide provides an in-depth exploration of the primary starting materials required for the synthesis of this compound, focusing on the underlying chemical principles and providing field-proven insights into the most prevalent synthetic strategies: the Paal-Knorr synthesis, the Clauson-Kaas synthesis, and the Hantzsch pyrrole synthesis.

Core Synthetic Strategies and Required Starting Materials

The synthesis of this compound fundamentally involves the formation of the pyrrole ring by cyclocondensation reactions. The choice of starting materials is dictated by the selected synthetic route, each offering distinct advantages in terms of substrate availability, reaction conditions, and potential for substitution.

The Paal-Knorr Synthesis: A Classic Approach

The Paal-Knorr synthesis is a robust and widely employed method for the formation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2] For the synthesis of this compound, the essential starting materials are:

  • 4-Chloroaniline: This primary aromatic amine provides the N-(4-chlorophenyl) moiety of the target molecule. Its lone pair of electrons on the nitrogen atom acts as the nucleophile, initiating the cyclization cascade.

  • A 1,4-Dicarbonyl Compound: The four-carbon backbone of the pyrrole ring is derived from a 1,4-dicarbonyl compound. A common and readily available choice is 2,5-hexanedione . Other substituted 1,4-diketones can also be used to generate corresponding substituted pyrrole rings.

The reaction is typically acid-catalyzed, with the acid protonating a carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the amine.[1] The subsequent intramolecular cyclization and dehydration lead to the aromatic pyrrole ring.[1]

Table 1: Key Starting Materials for the Paal-Knorr Synthesis

Starting MaterialRole in the ReactionKey Structural Feature
4-ChloroanilineProvides the N-aryl substituentPrimary aromatic amine
2,5-HexanedioneForms the pyrrole ring backbone1,4-Dicarbonyl compound

Diagram 1: Paal-Knorr Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-Chloroaniline 4-Chloroaniline Condensation & Cyclization Condensation & Cyclization 4-Chloroaniline->Condensation & Cyclization 2,5-Hexanedione 2,5-Hexanedione 2,5-Hexanedione->Condensation & Cyclization Acid Catalyst Acid Catalyst Acid Catalyst->Condensation & Cyclization This compound This compound Condensation & Cyclization->this compound

Caption: Paal-Knorr synthesis of this compound.

The Clauson-Kaas Synthesis: Utilizing Dicarbonyl Equivalents

The Clauson-Kaas synthesis offers an alternative to the direct use of 1,4-dicarbonyl compounds, which can sometimes be unstable or difficult to prepare.[3][4] This method employs a more stable precursor, a 2,5-dialkoxytetrahydrofuran, which generates the 1,4-dicarbonyl species in situ under acidic conditions.[3] The key starting materials for the synthesis of this compound via this route are:

  • 4-Chloroaniline: As in the Paal-Knorr synthesis, this serves as the source of the N-aryl group.

  • 2,5-Dimethoxytetrahydrofuran: This cyclic acetal acts as a stable and convenient precursor to succinaldehyde, the required 1,4-dicarbonyl compound. The reaction is typically carried out in the presence of an acid catalyst, which facilitates the hydrolysis of the acetal followed by condensation with the amine.[3]

Modern variations of the Clauson-Kaas synthesis often employ microwave irradiation to accelerate the reaction, leading to significantly reduced reaction times and often improved yields.[5][6]

Table 2: Key Starting Materials for the Clauson-Kaas Synthesis

Starting MaterialRole in the ReactionKey Structural Feature
4-ChloroanilineProvides the N-aryl substituentPrimary aromatic amine
2,5-DimethoxytetrahydrofuranIn situ source of 1,4-dicarbonylCyclic acetal

Diagram 2: Clauson-Kaas Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-Chloroaniline 4-Chloroaniline In situ Dicarbonyl Generation & Condensation In situ Dicarbonyl Generation & Condensation 4-Chloroaniline->In situ Dicarbonyl Generation & Condensation 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran->In situ Dicarbonyl Generation & Condensation Acid Catalyst Acid Catalyst Acid Catalyst->In situ Dicarbonyl Generation & Condensation This compound This compound In situ Dicarbonyl Generation & Condensation->this compound

Caption: Clauson-Kaas synthesis of this compound.

The Hantzsch Pyrrole Synthesis: A Multi-Component Approach

The Hantzsch pyrrole synthesis is a versatile multi-component reaction that allows for the construction of highly substituted pyrroles.[7] This method involves the reaction of a β-ketoester, an α-haloketone, and a primary amine.[7] For the synthesis of a this compound derivative, the requisite starting materials are:

  • 4-Chloroaniline: The primary amine that will form the N-substituent of the pyrrole ring.

  • A β-Ketoester: For example, ethyl acetoacetate . This component provides two of the carbon atoms of the pyrrole ring and its ester group can be retained in the final product or subsequently modified.

  • An α-Haloketone: For instance, chloroacetone . This reactant supplies the remaining two carbon atoms of the pyrrole ring.

The mechanism involves the initial formation of an enamine from the β-ketoester and 4-chloroaniline, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration yield the substituted pyrrole.[7]

Table 3: Key Starting Materials for the Hantzsch Pyrrole Synthesis

Starting MaterialRole in the ReactionKey Structural Feature
4-ChloroanilineProvides the N-aryl substituentPrimary aromatic amine
Ethyl AcetoacetateProvides C2 and C3 of the pyrrole ringβ-Ketoester
ChloroacetoneProvides C4 and C5 of the pyrrole ringα-Haloketone

Diagram 3: Hantzsch Pyrrole Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-Chloroaniline 4-Chloroaniline Enamine Formation & Nucleophilic Attack Enamine Formation & Nucleophilic Attack 4-Chloroaniline->Enamine Formation & Nucleophilic Attack Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Enamine Formation & Nucleophilic Attack Chloroacetone Chloroacetone Chloroacetone->Enamine Formation & Nucleophilic Attack Substituted this compound Substituted this compound Enamine Formation & Nucleophilic Attack->Substituted this compound

Caption: Hantzsch synthesis of a substituted this compound.

Experimental Protocols

The following are representative, detailed experimental protocols for the synthesis of this compound and its derivatives, based on the aforementioned synthetic strategies.

Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of 2,5-Dimethyl-1-(4-chlorophenyl)-1H-pyrrole

Objective: To synthesize 2,5-dimethyl-1-(4-chlorophenyl)-1H-pyrrole from 4-chloroaniline and 2,5-hexanedione using microwave irradiation.

Materials:

  • 4-Chloroaniline

  • 2,5-Hexanedione

  • Glacial Acetic Acid

  • Ethanol

  • Microwave vial

  • Microwave reactor

  • Thin-layer chromatography (TLC) plates

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a microwave vial, add 4-chloroaniline (1.0 mmol), 2,5-hexanedione (1.2 mmol), and ethanol (5 mL).

  • Add a catalytic amount of glacial acetic acid (0.1 mL).

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 10-15 minutes.[8]

  • Monitor the progress of the reaction by TLC (eluent: 1:9 ethyl acetate/hexane).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the pure 2,5-dimethyl-1-(4-chlorophenyl)-1H-pyrrole.

Protocol 2: Microwave-Assisted Clauson-Kaas Synthesis of this compound

Objective: To synthesize this compound from 4-chloroaniline and 2,5-dimethoxytetrahydrofuran under microwave irradiation.

Materials:

  • 4-Chloroaniline

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial Acetic Acid

  • Microwave vial

  • Microwave reactor

  • Ice

  • Vacuum filtration apparatus

Procedure:

  • To a 2-5 mL microwave vial, add 4-chloroaniline (2.00 mmol) and 2,5-dimethoxytetrahydrofuran (2.00 mmol).

  • Add glacial acetic acid (4 mL) and a magnetic stir bar.

  • Seal the reaction vessel and heat under microwave irradiation for 10 minutes at 170 °C with a pre-stirring of 20 seconds.[5]

  • After cooling, pour the contents of the vial into a beaker of ice (approximately 25 mL).

  • Collect the resulting solid by vacuum filtration and wash with cold water to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Data for this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals for the aromatic protons of the chlorophenyl ring and the pyrrole ring. The protons on the pyrrole ring typically appear as two distinct multiplets.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will show characteristic peaks for the carbon atoms of both the chlorophenyl and pyrrole rings.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C=C stretching of the pyrrole ring, and the C-Cl bond.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.

Conclusion

The synthesis of this compound can be efficiently achieved through several well-established methods, primarily the Paal-Knorr, Clauson-Kaas, and Hantzsch syntheses. The selection of the most appropriate method and corresponding starting materials will depend on factors such as the desired substitution pattern on the pyrrole ring, the availability and stability of the precursors, and the desired reaction conditions. The Paal-Knorr and Clauson-Kaas reactions are particularly straightforward for preparing N-aryl pyrroles, with modern microwave-assisted protocols offering significant advantages in terms of reaction time and efficiency. The Hantzsch synthesis provides a powerful tool for accessing more complex, substituted pyrrole derivatives. A thorough understanding of these synthetic routes and the roles of the key starting materials is essential for researchers and professionals engaged in the development of novel compounds based on the this compound scaffold.

References

Solubility Profile of 1-(4-Chlorophenyl)-1H-pyrrole: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

1-(4-Chlorophenyl)-1H-pyrrole is a heterocyclic aromatic compound increasingly utilized as a key building block in medicinal chemistry and materials science.[1] A thorough understanding of its physicochemical properties, particularly its solubility in common laboratory solvents, is fundamental for its effective application in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound. It offers detailed, field-proven protocols for equilibrium solubility determination and subsequent quantification by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), designed for researchers, chemists, and formulation scientists.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical characteristics of this compound (CAS 5044-38-2) provide a predictive foundation for its behavior in various solvent systems.[2]

  • Molecular Structure: The molecule consists of a planar, five-membered aromatic pyrrole ring attached via its nitrogen atom to a para-substituted chlorophenyl ring.[1]

  • Aromaticity and Polarity: The presence of two aromatic rings renders the molecule largely nonpolar and hydrophobic. The nitrogen atom's lone pair is integral to the pyrrole ring's aromatic sextet, making it non-basic and unavailable for hydrogen bonding as an acceptor.[3] The electronegative chlorine atom introduces a slight dipole moment, but the molecule's overall character remains lipophilic.

  • Physical State: It is typically a yellowish or white crystalline solid at standard conditions.[4][5]

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number 5044-38-2[2]
Molecular Formula C₁₀H₈ClN[1]
Molecular Weight 177.63 g/mol [1][2]
Melting Point 88 - 91 °C[2][5]
Appearance Yellowish crystalline powder / solid[1][4]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Nonpolar and Aprotic Solvents: Given its predominantly nonpolar, aromatic structure, this compound is expected to exhibit high solubility in nonpolar and polar aprotic solvents. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetone can effectively solvate the molecule through van der Waals forces and dipole-dipole interactions. The moderate solubility in such solvents is leveraged during purification by crystallization, often using systems like dichloromethane/hexane.[1]

  • Polar Protic Solvents:

    • Water: The molecule lacks significant hydrogen bond donor or acceptor capabilities and possesses a large hydrophobic surface area. Consequently, it is predicted to be, and is observed as, insoluble in water.[5]

    • Alcohols (Ethanol, Methanol): Alcohols have both a polar hydroxyl group and a nonpolar alkyl chain. While the hydroxyl group is not a perfect match for the solute, the alkyl portion can interact favorably with the aromatic rings. Therefore, moderate to good solubility is expected, which is confirmed by its use in ethanol/water crystallization systems.[1][7]

  • Acidic/Basic Aqueous Solutions: The pyrrolic nitrogen is non-basic because its lone pair is delocalized within the aromatic π-system.[3] The molecule also lacks any strongly acidic protons. Therefore, its solubility is not expected to increase in aqueous acids or bases, as it cannot be readily protonated or deprotonated to form a more soluble salt.[8][9]

Experimental Protocol: Equilibrium Solubility Determination

The shake-flask method is the gold-standard for determining equilibrium solubility. It measures the concentration of a solute in a saturated solution after a state of equilibrium has been reached. The following protocol is a self-validating system designed for accuracy and reproducibility.

Rationale for Method Selection

The shake-flask method is chosen over kinetic or high-throughput methods because it provides the true thermodynamic equilibrium solubility value, which is critical for downstream applications like formulation and biopharmaceutical classification. It minimizes the risk of generating supersaturated solutions that can yield erroneously high results.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a series of clear glass vials, ensuring a visible amount of undissolved solid will remain at equilibrium.

    • Scientist's Note: "Excess" is critical. A good starting point is 5-10 mg of solid per 1 mL of solvent. This ensures that the solvent becomes saturated.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected test solvent to the respective vials.

  • Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotator in a temperature-controlled environment (typically 25 °C) for 24 to 48 hours.

    • Scientist's Note: 24-48 hours is usually sufficient for most compounds to reach equilibrium. A preliminary time-course experiment can be run to confirm that the measured concentration does not increase after 24 hours. Consistent temperature control is paramount as solubility is temperature-dependent.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter it through a 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous/organic mixtures) into a clean HPLC vial.

    • Scientist's Note: Filtration is a crucial step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. The filter material must be chemically compatible with the solvent to prevent leaching of contaminants. A quick pre-rinse of the filter with a small amount of the saturated solution can help prevent solute adsorption to the filter membrane.

  • Dilution: Dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV protocol described in Section 5.

Workflow Visualization

G cluster_prep Preparation cluster_eq Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add Excess Solid (10 mg) to Vial B Add Precise Solvent Volume (1 mL) A->B C Seal and Agitate (24-48h at 25°C) B->C D Settle Undissolved Solid (2h) C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E F Dilute Sample for Analysis E->F G Quantify by HPLC-UV F->G

Caption: Workflow for Equilibrium Solubility Determination.

Predicted and Observed Solubility Profile

While exhaustive quantitative data is not publicly available, a qualitative and predictive solubility profile can be constructed based on chemical principles and available information.[1][5][7]

Table 2: Solubility Profile of this compound

Solvent ClassSolventPolarity IndexPredicted / Observed SolubilityRationale
Nonpolar Toluene2.4SolubleFavorable aromatic-aromatic (π-stacking) interactions.
n-Hexane0.1Sparingly Soluble / InsolubleInsufficient polarity to disrupt the crystal lattice of the solid.
Polar Aprotic Dichloromethane (DCM)3.1SolubleGood balance of polarity to solvate the molecule.[1][7]
Tetrahydrofuran (THF)4.0SolubleEther oxygen provides dipole interactions.
Acetone5.1SolubleCarbonyl group provides strong dipole interactions.
Acetonitrile (ACN)5.8Moderately SolubleHighly polar, may be less effective than other aprotic solvents.
Dimethyl Sulfoxide (DMSO)7.2SolubleHighly effective polar aprotic solvent.
Polar Protic Ethanol4.3SolubleAlkyl portion interacts with rings, OH provides some polarity.[1][7]
Methanol5.1Moderately SolubleMore polar than ethanol, less favorable interaction with nonpolar regions.
Water10.2InsolubleMolecule is highly hydrophobic.[5]

Analytical Protocol: Quantification by HPLC-UV

A robust reverse-phase HPLC method with UV detection is the standard for accurately quantifying aromatic compounds like this compound.

Rationale for Method Selection

Reverse-phase HPLC is ideal due to the compound's lipophilic nature. A C18 column provides excellent retention and separation from potential impurities. UV detection is highly suitable as the conjugated aromatic system of the molecule exhibits strong chromophores, leading to high sensitivity. Studies on similar polycyclic aromatic nitrogen heterocycles confirm the suitability of this approach.[10][11]

Step-by-Step Methodology
  • Instrument & Column:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Scientist's Note: The acidic modifier (formic acid) ensures sharp peak shapes by suppressing any potential silanol interactions on the column stationary phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: ~254 nm (or an optimal wavelength determined by a DAD scan).

    • Gradient: Start with a 50:50 mix of A:B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Scientist's Note: A gradient is recommended to ensure elution of the compound in a reasonable time with good peak shape and to clean the column of any less polar impurities.

  • Calibration Curve Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in acetonitrile.

    • Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the diluted solubility samples.

  • Analysis & Calculation:

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Ensure the correlation coefficient (r²) is >0.999.

    • Inject the diluted unknown samples.

    • Calculate the concentration in the unknown sample using the linear regression equation from the calibration curve.

    • Multiply the result by the dilution factor to determine the final solubility in mg/mL or mol/L.

Analytical Workflow Visualization

G A Prepare Mobile Phase (A: Water/FA, B: ACN/FA) B Equilibrate HPLC System (C18 Column, 30°C, 1 mL/min) A->B E Inject Filtered & Diluted Solubility Samples B->E C Prepare Stock & Calibrants (Serial Dilution) D Generate Calibration Curve (Inject Standards, r² > 0.999) C->D G Calculate Concentration (Using Curve Equation) D->G F Integrate Peak Area E->F F->G H Apply Dilution Factor to get Final Solubility G->H

Caption: HPLC-UV Workflow for Solubility Quantification.

Safety and Handling Precautions

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazards: The compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[4][12]

  • Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[4]

  • Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4] Avoid dust formation.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

Conclusion

This compound is a hydrophobic, non-ionizable molecule with poor aqueous solubility but good solubility in common polar aprotic and some protic organic solvents like dichloromethane and ethanol. This profile is critical for its use in organic synthesis and purification. The robust, step-by-step protocols provided in this guide for equilibrium solubility determination and HPLC-UV quantification offer a reliable framework for researchers to generate high-quality, reproducible data essential for advancing drug discovery and materials science projects.

References

Thermal stability of 1-(4-Chlorophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability of 1-(4-Chlorophenyl)-1H-pyrrole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the thermal stability of this compound, a heterocyclic compound representative of scaffolds found in numerous biologically active molecules.[1] While specific experimental data for this exact molecule is not publicly available, this document synthesizes established principles of thermal analysis and data from structurally related compounds to present an authoritative projection of its thermal behavior. We will detail the critical analytical techniques, provide field-proven experimental protocols, and discuss the interpretation of anticipated results, establishing a robust framework for its evaluation in a drug development context.

Introduction: The Imperative of Thermal Stability in Pharmaceutical Development

In the preclinical phase of drug development, the comprehensive characterization of a drug candidate is paramount. Undesirable changes in a compound's physicochemical properties, often induced by thermal stress, can lead to decreased pharmacological activity or an increase in toxicity.[2][3] Heterocyclic compounds, and specifically the pyrrole ring system, are ubiquitous in medicinal chemistry, forming the core of many natural products and synthetic drugs.[1][4] this compound serves as a valuable model for a wide class of N-aryl substituted heterocyclic drug candidates. Understanding its response to thermal stress—the temperature at which it melts, decomposes, and the byproducts of that decomposition—is essential for defining stable storage conditions, developing robust formulations, and ensuring manufacturing processes do not compromise the integrity of the final product.

Physicochemical Profile of this compound

A baseline understanding of the compound's known properties is the first step in any analytical endeavor. The key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₈ClN
Molecular Weight 177.63 g/mol
CAS Number 5044-38-2
Appearance Solid
Melting Point (mp) 88-91 °C[5]
Decomposition Temp. No data available[5][6]

The absence of publicly available decomposition data underscores the necessity of the analytical approach detailed herein.

Core Methodologies: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

To comprehensively evaluate thermal stability, a dual-pronged approach using TGA and DSC is the industry standard. These simultaneous thermal analysis methods provide complementary information.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining decomposition temperatures. A typical TGA experiment yields a curve showing mass loss, with key metrics being the onset temperature of decomposition and the temperature at which 5% mass loss occurs (T₅%), a common benchmark for thermal stability.[7][8]

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect thermal events such as melting, crystallization, and glass transitions, which do not involve a change in mass. It provides the melting point (Tₘ) and the enthalpy of fusion (ΔH), which are critical for characterizing the material's physical state.[9]

The combination of TGA and DSC allows for the clear differentiation between physical phase transitions (e.g., melting) and chemical degradation (decomposition).

Experimental Workflow and Protocols

Executing a thermal analysis study that is both accurate and reproducible requires meticulous adherence to validated protocols. The following workflow and step-by-step procedures represent a self-validating system for the analysis of this compound.

Overall Experimental Workflow

The logical flow from sample preparation to final data interpretation is crucial for ensuring data integrity.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Thermal Analysis cluster_data 3. Data Processing & Interpretation prep1 Weigh 3-5 mg of This compound prep2 Place into appropriate crucible (Alumina for TGA, Aluminum for DSC) prep1->prep2 tga TGA Analysis (N₂ and Air Atmospheres) prep2->tga dsc DSC Analysis (N₂ Atmosphere) prep2->dsc interp1 Determine T₅% Decomposition Temp (TGA) tga->interp1 interp2 Determine Melting Point & ΔH (DSC) dsc->interp2 interp3 Correlate TGA/DSC Events interp1->interp3 interp2->interp3 interp4 Hypothesize Decomposition Products interp3->interp4

Caption: High-level workflow for thermal stability analysis.

Protocol: Thermogravimetric Analysis (TGA)

This protocol is designed to determine the decomposition profile under both inert and oxidative conditions.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a ceramic (alumina) TGA crucible.

  • Experimental Parameters:

    • Purge Gas: High-purity Nitrogen (for inert atmosphere) or Synthetic Air (for oxidative atmosphere).

    • Gas Flow Rate: 20-50 mL/min.[10]

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp from 30 °C to 700 °C at a heating rate of 10 °C/min.[11] This rate provides a good balance between resolution and experimental time.

  • Data Acquisition: Record the mass loss (%) as a function of temperature.

  • Analysis: Determine the temperature of 5% mass loss (T₅%) from the resulting TGA curve. This value is the primary indicator of thermal stability.

Protocol: Differential Scanning Calorimetry (DSC)

This protocol is designed to precisely measure the melting point and other phase transitions.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-4 mg of this compound into a hermetically sealed aluminum DSC pan. The sealed pan prevents mass loss due to sublimation before melting.

  • Experimental Parameters:

    • Purge Gas: High-purity Nitrogen.

    • Gas Flow Rate: 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C for 3 minutes.

      • Ramp from 25 °C to 120 °C at 10 °C/min. This range brackets the known melting point.

      • Hold at 120 °C for 2 minutes to ensure complete melting.

      • Cool to 25 °C at 10 °C/min.

  • Data Acquisition: Record the heat flow (W/g) as a function of temperature.

  • Analysis: From the endothermic peak on the heating curve, determine the onset temperature of melting (Tₒₙₛₑₜ), the peak maximum temperature (Tₚₑₐₖ), and the integrated peak area to calculate the enthalpy of fusion (ΔH).

Anticipated Thermal Profile and Data Interpretation

While awaiting direct experimental results, a scientifically grounded prediction can be made based on data from analogous structures. Many N-aryl heterocyclic compounds exhibit high thermal stability.[2][12] Specifically, polynitrogenated heterocycles with chloro-phenyl substitutions have been shown to be thermally stable up to 250 °C.[2][3]

Anticipated Thermal Analysis Data Summary:

ParameterAnticipated ValueMethodJustification
Melting Onset (Tₒₙₛₑₜ) ~88 °CDSCCorresponds to the lower end of the literature melting point range.
Melting Peak (Tₚₑₐₖ) ~90-91 °CDSCA sharp peak is expected, indicating a pure crystalline solid.[2]
Decomposition (T₅%) (N₂) > 250 °CTGASimilar stable heterocyclic compounds show decomposition starting well above 250 °C in an inert atmosphere.[2]
Decomposition (T₅%) (Air) > 250 °CTGADecomposition in an oxidizing atmosphere may occur at a similar or slightly different temperature depending on the mechanism.[12]

The DSC thermogram is expected to show a single, sharp endothermic peak around 88-91 °C, confirming the melting process without prior decomposition. The TGA thermogram should show a stable baseline with no significant mass loss until well above 200 °C, followed by a sharp, single-stage decomposition, which is characteristic of many similar small organic molecules.[12]

Potential Thermal Decomposition Pathways

The thermal decomposition of this compound is likely to proceed via homolytic bond cleavage at elevated temperatures. The pyrolysis of the parent pyrrole molecule is known to produce species like hydrogen cyanide (HCN), propyne, and various nitriles through ring-opening mechanisms.[13][14] For this substituted analogue, the C-N and C-Cl bonds are also susceptible to cleavage.

Simultaneous analysis of evolved gases during TGA (e.g., using TGA-FTIR or TGA-MS) would be required for definitive product identification. However, based on the elemental composition and studies of similar compounds, the primary decomposition products in an inert atmosphere are expected to include HCl, aromatic amine derivatives, and nitrogenous volatiles like HCN and HNCO.[12]

G cluster_products High Temperature (>250°C) Parent This compound (Solid) HCl HCl Parent->HCl C-Cl Cleavage HCN HCN Parent->HCN Pyrrole Ring Fragmentation CO_CO2 CO, CO₂ Parent->CO_CO2 Oxidative Decomposition (in Air) Aromatics Aromatic Amines (e.g., Chloroaniline) Parent->Aromatics C-N Cleavage Char Carbonaceous Residue Parent->Char Polymerization/ Condensation

Caption: Plausible thermal decomposition products of the title compound.

Conclusion and Implications for Drug Development

This guide establishes a comprehensive framework for assessing the thermal stability of this compound. The anticipated high thermal stability (T₅% > 250 °C) suggests that the compound is robust enough for standard pharmaceutical processing and possesses a favorable shelf-life under normal storage conditions. However, this must be confirmed experimentally. The detailed TGA and DSC protocols provided herein offer a clear and reliable path to generating the necessary data. For drug development professionals, confirming this thermal profile is a critical step in de-risking a candidate molecule, enabling confident progression into formulation development, and ensuring the ultimate safety and stability of the final drug product.

References

An In-depth Technical Guide to 1-(4-Chlorophenyl)-1H-pyrrole: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-Arylpyrrole Scaffold

1-(4-Chlorophenyl)-1H-pyrrole is a heterocyclic aromatic compound featuring a 4-chlorophenyl group attached to the nitrogen atom of a pyrrole ring[1]. This N-aryl pyrrole structure is a privileged scaffold in medicinal chemistry and materials science. The pyrrole ring is a core component of many biologically active molecules, and its substitution allows for the fine-tuning of steric and electronic properties, which can influence metabolic stability and target engagement[1]. The presence of the 4-chloro substituent, in particular, introduces a common halogen bond donor and modifies the lipophilicity of the molecule, making it a valuable building block for creating diverse chemical libraries for drug discovery and a useful intermediate in organic synthesis[1][2].

This guide provides a comprehensive overview of this compound, detailing its chemical identifiers, physicochemical properties, synthesis and purification protocols, spectral characterization, and key applications for the research scientist.

Part 1: Core Chemical Identifiers and Physicochemical Properties

Accurate identification is the foundation of reproducible science. This compound is cataloged under several key identifiers that ensure its unambiguous recognition in databases and publications.

Identifier Value Source
CAS Number 5044-38-2--INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
Molecular Formula C₁₀H₈ClN--INVALID-LINK--[1]
Molecular Weight 177.63 g/mol --INVALID-LINK--[1]
InChI InChI=1S/C10H8ClN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H--INVALID-LINK--[1]
InChIKey LTOQUFIOYDCJFJ-UHFFFAOYSA-N--INVALID-LINK--[1]
Canonical SMILES C1=CN(C=C1)C2=CC=C(C=C2)Cl--INVALID-LINK--[1]

The key physicochemical properties of this compound are summarized below, providing essential data for handling, reaction setup, and purification.

Property Value Source
Physical Form Crystalline solid, typically yellow in color--INVALID-LINK--[1]
Melting Point 88-91 °C--INVALID-LINK--
Boiling Point 200-203 °C (at 95.26 mmHg)--INVALID-LINK--
Solubility Insoluble in water; soluble in many organic solvents--INVALID-LINK--

Part 2: Synthesis and Purification Methodologies

The synthesis of this compound is most commonly achieved via two established name reactions: the Clauson-Kaas reaction and the Ullmann condensation. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Method 1: Clauson-Kaas Pyrrole Synthesis

This is a robust and widely used method for preparing N-substituted pyrroles. It involves the acid-catalyzed reaction of a primary amine (4-chloroaniline) with 2,5-dimethoxytetrahydrofuran.

Reaction Scheme:

Figure 1: General workflow for the Clauson-Kaas synthesis.

Mechanism & Rationale: The reaction is initiated by the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to form a reactive dialdehyde intermediate in situ. 4-chloroaniline then acts as a nucleophile, condensing with the dialdehyde to form a di-imine, which subsequently undergoes intramolecular cyclization and dehydration to yield the aromatic pyrrole ring. Microwave irradiation is often employed to accelerate the reaction, significantly reducing reaction times compared to conventional heating. Catalysts like Oxone (potassium peroxymonosulfate) or Lewis acids such as cerium(III) chloride have been shown to efficiently promote this transformation, often under greener solvent-free or aqueous conditions.

Exemplary Protocol (Microwave-Assisted, Oxone Catalyzed): This protocol is adapted from a general procedure for the synthesis of 1-aryl pyrroles.

  • Reaction Setup: To a microwave process vial, add 4-chloroaniline (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and a catalytic amount of Oxone (e.g., 10 mol%).

  • Solvent Addition: Add acetonitrile (3-5 mL) as the solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 110°C for approximately 10-15 minutes. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

Method 2: Ullmann Condensation (N-Arylation)

The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction. For this synthesis, it involves the coupling of pyrrole with an aryl halide, such as 4-chloroiodobenzene or 4-chlorobromobenzene. Modern protocols often use ligands to improve catalyst performance and allow for milder reaction conditions.

Reaction Scheme:

Figure 2: General workflow for the Ullmann N-arylation.

Mechanism & Rationale: The catalytic cycle is believed to involve the formation of a copper(I)-pyrrolide species after deprotonation of pyrrole by the base. This species then undergoes oxidative addition with the aryl halide to form a transient copper(III) intermediate. Reductive elimination from this intermediate yields the desired N-arylpyrrole product and regenerates the active copper(I) catalyst. The use of diamine ligands (e.g., N,N'-dimethylethylenediamine) can stabilize the copper catalyst and accelerate the reaction, allowing for the use of less reactive aryl bromides and even chlorides at lower temperatures.

Exemplary Protocol (Copper/Diamine Catalyzed): This protocol is based on general methods for the N-arylation of nitrogen heterocycles.

  • Reaction Setup: To an oven-dried Schlenk tube, add copper(I) iodide (CuI, 5-10 mol%), pyrrole (1.2 mmol), the aryl halide (e.g., 4-chloroiodobenzene, 1.0 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Ligand Addition: Add anhydrous dioxane or DMF as the solvent, followed by the diamine ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%) via syringe.

  • Reaction: Heat the mixture at 80-110°C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Isolation: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Purification of the Final Product

Regardless of the synthetic route, the crude this compound requires purification. The choice of method depends on the scale and required purity level.

  • Crystallization: This is the most common and cost-effective method for large-scale purification. The crude solid can be recrystallized from a mixed solvent system. A typical system involves dissolving the compound in a minimal amount of a good solvent (like dichloromethane) and inducing precipitation by adding a poor solvent (like hexane). Recrystallization from ethanol/water mixtures is also effective.

  • Silica Gel Chromatography: For achieving high purity (>95%) on a laboratory scale, column chromatography is the preferred method. A typical mobile phase is a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and increasing). The product's movement on the column can be monitored by TLC.

Part 3: Spectroscopic Characterization

Unambiguous structural confirmation is critical. The following data provides a reference for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a clear fingerprint for the molecule. The pyrrole protons (α and β) and the chlorophenyl protons appear as distinct multiplets.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Rationale
Pyrrole H (α to N)~7.1Triplet (t)These protons are in a relatively electron-rich environment and couple with the adjacent β-protons.
Pyrrole H (β to N)~6.3Triplet (t)These protons are also coupled to the α-protons.
Chlorophenyl H~7.3-7.5Multiplet (m)The four protons on the chlorophenyl ring form a characteristic AA'BB' system, often appearing as two overlapping doublets or a complex multiplet.

The ¹³C NMR spectrum is also diagnostic, showing distinct signals for the pyrrole and phenyl carbons.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Pyrrole C (α to N)~120-122The carbons adjacent to the nitrogen are slightly deshielded.
Pyrrole C (β to N)~110-112These carbons are in a more electron-rich environment compared to the α-carbons.
Chlorophenyl C (ipso-N)~138-140The carbon directly attached to the pyrrole nitrogen.
Chlorophenyl C (ipso-Cl)~130-133The carbon bearing the chlorine atom is deshielded.
Chlorophenyl C (ortho/meta)~120-130The remaining four aromatic carbons on the phenyl ring.
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups and structural features.

Wavenumber (cm⁻¹) Vibrational Assignment Expected Intensity
~3097Aromatic C-H StretchMedium
~1600, ~1500Aromatic C=C Ring StretchingMedium-Strong
~1100-1200C-N StretchingMedium
800-750C-Cl StretchingStrong
Below 800Aromatic C-H Out-of-Plane BendingStrong

The region below 1500 cm⁻¹ provides a unique "fingerprint" for the molecule, with the strong C-Cl stretch being a particularly useful diagnostic peak[1].

Part 4: Chemical Reactivity and Applications

Reactivity Profile

The reactivity of this compound is dictated by the electronic properties of its two aromatic rings.

  • Electrophilic Aromatic Substitution: The pyrrole ring is a π-excessive heterocycle and is highly activated towards electrophilic substitution, significantly more so than benzene. Substitution reactions (e.g., halogenation, nitration, acylation) will preferentially occur on the pyrrole ring rather than the deactivated chlorophenyl ring. Due to the directing effect of the nitrogen atom, electrophilic attack predominantly occurs at the C2 and C5 positions (α-positions).

  • Reactions of the Chlorophenyl Ring: The chlorine atom can be displaced via nucleophilic aromatic substitution under harsh conditions or participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for further functionalization.

Applications in Research and Development

This compound serves as a versatile intermediate in several key areas:

  • Organic Synthesis: It is a fundamental building block for constructing more complex heterocyclic systems. Its activated pyrrole ring and the functional handle on the phenyl ring allow for sequential and regioselective modifications.

  • Materials Science: The N-arylpyrrole motif is explored in the development of functional materials, including conductive polymers and components for organic light-emitting diodes (OLEDs)[1].

  • Drug Discovery and Medicinal Chemistry: The pyrrole nucleus is a cornerstone of many pharmaceuticals, including major drugs like Atorvastatin (a statin) and Sunitinib (a kinase inhibitor)[3]. While this compound itself is not a therapeutic agent, it serves as a valuable starting material or scaffold for synthesizing novel compounds with potential biological activities. Its derivatives have been investigated for a range of therapeutic targets. For instance, various substituted 1-aryl pyrazole and pyrrole derivatives have been synthesized and evaluated for potential antitumor and anti-HCV activities. This highlights the utility of the core structure as a platform for generating compounds for high-throughput screening and lead optimization in drug discovery programs.

Part 5: Safety and Handling

As a research chemical, this compound must be handled with appropriate precautions in a laboratory setting.

GHS Hazard Classification:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical advice.

Conclusion

This compound (CAS 5044-38-2) is a well-characterized and synthetically accessible N-aryl heterocycle. Its value lies in the combination of the biologically relevant pyrrole core and the synthetically versatile chlorophenyl group. With established protocols for its synthesis via the Clauson-Kaas or Ullmann reactions and clear spectroscopic fingerprints for its identification, this compound serves as a reliable and important building block for researchers in organic synthesis, materials science, and particularly for medicinal chemists engaged in the discovery and development of novel therapeutic agents. Proper adherence to safety protocols is essential when handling this compound.

References

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Clauson-Kaas Synthesis of 1-(4-Chlorophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Aryl Pyrroles

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and advanced materials.[1] Specifically, N-aryl pyrroles are privileged scaffolds in medicinal chemistry and materials science due to their unique electronic properties and biological activities.[2] The synthesis of these compounds, therefore, remains a topic of significant interest. Among the various synthetic strategies, the Clauson-Kaas reaction, first reported in 1952, offers a reliable and straightforward method for preparing N-substituted pyrroles from primary amines.[3][4] This reaction is particularly advantageous as it produces pyrroles with unsubstituted carbon atoms, which are ideal for subsequent functionalization.[3]

This document provides an in-depth guide to the synthesis of a specific N-aryl pyrrole, 1-(4-Chlorophenyl)-1H-pyrrole, via the Clauson-Kaas reaction. We will explore the underlying mechanism, present detailed, field-tested protocols for both classical heating and modern microwave-assisted synthesis, and discuss the necessary characterization and safety considerations.

Part 1: The Reaction Mechanism - An Acid-Catalyzed Cascade

The Clauson-Kaas synthesis is a classic acid-catalyzed condensation reaction. It transforms a primary amine and a 2,5-dialkoxytetrahydrofuran (in our case, 2,5-dimethoxytetrahydrofuran) into the corresponding N-substituted pyrrole.[2] The entire process can be understood as a sequence of acid-catalyzed steps involving hydrolysis, condensation, and cyclization/aromatization.

The generally accepted mechanism proceeds as follows[2][3]:

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of an oxygen atom in 2,5-dimethoxytetrahydrofuran by an acid catalyst (e.g., acetic acid). This is followed by the elimination of a molecule of methanol and ring-opening to generate a reactive oxocarbenium ion intermediate. This intermediate is then attacked by water (present in glacial acetic acid or added) to form a hemiacetal, which further hydrolyzes to yield succinaldehyde, the key 1,4-dicarbonyl compound.

  • Condensation: The primary amine, 4-chloroaniline, performs a nucleophilic attack on one of the carbonyl groups of succinaldehyde, forming a hemiaminal.

  • Cyclization and Dehydration: The nitrogen's lone pair in the hemiaminal then attacks the second carbonyl group in an intramolecular fashion, forming a five-membered ring. This is followed by a series of dehydration steps, ultimately leading to the formation of the aromatic pyrrole ring.

Clauson_Kaas_Mechanism DMTHF DMTHF Amine Amine Succinaldehyde Succinaldehyde Product Product

Part 2: Experimental Protocols

Two primary methods are presented: a traditional approach using conventional heating and a modern, rapid synthesis utilizing microwave irradiation. The choice of method depends on available equipment and desired reaction time.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )PuritySupplierNotes
4-ChloroanilineC₆H₆ClN127.57≥98%Sigma-AldrichToxic, handle with care.
2,5-DimethoxytetrahydrofuranC₆H₁₂O₃132.1698%Sigma-AldrichMixture of cis/trans isomers.
Glacial Acetic AcidC₂H₄O₂60.05≥99.7%Fisher ScientificCorrosive. Acts as solvent and catalyst.
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeVWRUsed for extraction.
HexaneC₆H₁₄86.18ACS GradeVWRUsed for purification/precipitation.
Anhydrous MgSO₄MgSO₄120.37Drying agent.
WaterH₂O18.02Deionized
Protocol 1: Classical Synthesis via Reflux

This method is adapted from established procedures for analogous compounds and represents the traditional approach to the Clauson-Kaas synthesis.[5]

Step-by-Step Procedure:

  • Reaction Setup: In a certified fume hood, equip a 50 mL round-bottomed flask with a magnetic stirrer bar and a reflux condenser.

  • Charging Reagents: To the flask, add 4-chloroaniline (1.28 g, 10.0 mmol, 1.0 equiv.) and glacial acetic acid (20 mL). Stir the mixture until the amine fully dissolves.

  • Addition of Furan: Add 2,5-dimethoxytetrahydrofuran (1.59 g, 1.48 mL, 12.0 mmol, 1.2 equiv.) to the solution.[5]

  • Heating: Place the flask in a preheated oil bath set to 120 °C and stir the reaction mixture at reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of dichloromethane/hexane as the eluent.[5]

  • Work-up: Once the reaction is complete (disappearance of the starting amine spot on TLC), allow the mixture to cool to room temperature.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 100 mL of cold water. This will neutralize the acetic acid and precipitate the crude product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (2 x 50 mL).[5]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Dissolve the crude solid in a minimal amount of hot dichloromethane and add hexane until the solution becomes cloudy, inducing precipitation.[5] Cool the mixture in an ice bath to maximize crystallization. Filter the resulting beige solid, wash with a small amount of cold hexane, and dry under vacuum.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by efficiently heating the polar solvent.[6][7]

Step-by-Step Procedure:

  • Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stirrer bar, add 4-chloroaniline (0.255 g, 2.0 mmol, 1.0 equiv.) and glacial acetic acid (4 mL).[7]

  • Charging Reagents: Add 2,5-dimethoxytetrahydrofuran (0.317 g, 0.296 mL, 2.4 mmol, 1.2 equiv.).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150-170 °C for 10-15 minutes.[7] Safety Note: Ensure the temperature and pressure limits of the microwave vial are not exceeded.

  • Work-up and Purification: After the reaction, cool the vial to room temperature using compressed air. The work-up and purification steps are identical to steps 6-9 in Protocol 1.

Workflow Reflux Reflux Cool Cool Reflux->Cool Microwave Microwave Microwave->Cool

Part 3: Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

PropertyExpected ValueMethod
Appearance Yellow to beige crystalline solidVisual Inspection
Molecular Formula C₁₀H₈ClN-
Molecular Weight 177.63 g/mol Mass Spectrometry
Melting Point 88-91 °C[8]Melting Point Apparatus
¹H NMR Signals corresponding to pyrrole and chlorophenyl protonsNMR Spectroscopy
¹³C NMR Signals corresponding to pyrrole and chlorophenyl carbonsNMR Spectroscopy
Mass Spectrum (EI) Molecular ion peak (M⁺) at m/z 177/179[9]GC-MS
Purity ≥97%GC-MS or HPLC

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃): The spectrum is expected to show two multiplets for the pyrrole ring protons (typically around δ 6.3 and 6.7 ppm) and two doublets for the para-substituted phenyl ring protons (in the aromatic region, δ 7.2-7.5 ppm).

  • Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), with peaks at m/z 177 and 179.[9]

Part 4: Safety, Handling, and Troubleshooting

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[10]

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Hazards: 4-chloroaniline is toxic and a suspected carcinogen. Glacial acetic acid is corrosive. Dichloromethane is a volatile solvent and a suspected carcinogen. Consult the Safety Data Sheets (SDS) for all reagents before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete reaction.- Reagents degraded (especially 2,5-dimethoxytetrahydrofuran).- Insufficient heating.- Extend reaction time and monitor by TLC.- Use fresh reagents.- Ensure correct reaction temperature is maintained.
Oily Product / Fails to Crystallize - Presence of impurities.- Residual solvent.- Attempt purification by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).- Ensure the product is thoroughly dried under high vacuum.
Dark-colored Product - Polymerization or side reactions due to excessive heat or extended reaction time.- Reduce reaction temperature or time.- Consider using a milder catalyst if the issue persists.[2]

References

Application Notes & Protocols: Ullmann Coupling for N-Arylpyrrole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

N-arylpyrroles are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The copper-catalyzed Ullmann coupling reaction represents a powerful and versatile method for the synthesis of these compounds, enabling the formation of a key carbon-nitrogen (C-N) bond between a pyrrole and an aryl halide.[1][3] While historically plagued by harsh reaction conditions, modern advancements, particularly the introduction of ligand-accelerated protocols, have transformed the Ullmann condensation into a more efficient, reliable, and milder synthetic tool.[3][4] This guide provides an in-depth exploration of the Ullmann N-arylation of pyrroles, covering its mechanistic underpinnings, key reaction parameters, detailed experimental protocols, and troubleshooting strategies to empower researchers in their synthetic endeavors.

Mechanistic Principles: The "Why" Behind the Protocol

The Ullmann reaction, at its core, is a copper-promoted nucleophilic aromatic substitution.[5] While the precise mechanism has been the subject of extensive study, a generally accepted catalytic cycle for the modern, ligand-assisted N-arylation is illustrated below.[6][7][8] Understanding this cycle is critical for rational optimization and troubleshooting.

The Catalytic Cycle

dot graph "Ullmann_N-Arylation_Cycle" { layout="circo"; rankdir="TB"; node [shape=box, style="filled", fontname="helvetica", fontsize=10]; edge [fontsize=10, fontname="helvetica"];

// Define Nodes CuI_L [label="Cu(I)L\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyrrole [label="Pyrrole-H\n(Nucleophile)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Pyrrolide_Complex [label="[L-Cu(I)-Pyrrolide]\nIntermediate A", fillcolor="#E8F0FE", fontcolor="#202124"]; Aryl_Halide [label="Ar-X\n(Electrophile)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; CuIII_Complex [label="[L-Cu(III)(Pyrrolide)(Ar)(X)]\nIntermediate B\n(Oxidative Addition)", fillcolor="#FCE8E6", fontcolor="#202124"]; Product [label="N-Arylpyrrole\n(Product)", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"];

// Define Edges (The Cycle) CuI_L -> Pyrrolide_Complex [label=" + Pyrrole-H\n + Base\n - Base-H⁺"]; Pyrrolide_Complex -> CuIII_Complex [label=" + Ar-X"]; CuIII_Complex -> CuI_L [label="Reductive\nElimination", edgetooltip="Regenerates the catalyst"]; CuIII_Complex -> Product [style=dashed, arrowhead=open, label=" "];

// Set visual properties graph [bgcolor="transparent"]; {rank=same; Pyrrole; Base; Aryl_Halide; Product;} } A simplified catalytic cycle for the ligand-assisted Ullmann N-arylation of pyrrole.

Breakdown of the Catalytic Cycle:

  • Catalyst Activation & Nucleophile Coordination: The reaction initiates with the coordination of the pyrrole nucleophile to the active Copper(I)-Ligand complex. A base then deprotonates the pyrrole's N-H bond, forming a copper-pyrrolide intermediate (Intermediate A).[9] The choice of base is crucial; it must be strong enough to deprotonate the pyrrole but not so strong as to cause unwanted side reactions.[10]

  • Oxidative Addition: The aryl halide (Ar-X) then undergoes oxidative addition to the copper(I) center. This is often the rate-determining step. The copper center is oxidized from Cu(I) to a transient, high-energy Cu(III) species (Intermediate B).[6][11] The reactivity of the aryl halide follows the expected trend: Ar-I > Ar-Br >> Ar-Cl, due to the decreasing bond dissociation energy.[4]

  • Reductive Elimination: The final step is the reductive elimination from the Cu(III) intermediate. The C-N bond is formed, releasing the desired N-arylpyrrole product, and the copper catalyst is regenerated back to its active Cu(I) state, ready to begin another cycle.[7]

The Critical Role of the Ligand: In modern Ullmann protocols, the ligand is arguably the most important component after the catalyst itself. Its functions are multifaceted:

  • Solubilization & Stabilization: Ligands solubilize the copper salt in organic solvents and prevent its disproportionation or precipitation, maintaining a high concentration of the active catalyst.[4][9]

  • Accelerating Key Steps: By coordinating to the copper center, ligands modulate its electronic properties, facilitating both the oxidative addition and the final reductive elimination steps.[12] This allows reactions to proceed at significantly lower temperatures (e.g., 80-120 °C) compared to the classical, ligand-free conditions that often required >200 °C.[3][10]

Core Components & Optimization Parameters

The success of an Ullmann N-arylation hinges on the careful selection of several key components. A systematic approach to optimization, summarized in the table below, is recommended for new substrate combinations.

Component Options & Considerations Expert Insights & Rationale
Copper Source Cu(I) Salts: CuI (most common), CuBr, CuCl.[10] Cu(II) Salts: CuSO₄, Cu(OAc)₂ (requires in-situ reduction). Cu(0): Copper powder, nanoparticles (less common for modern protocols).Cu(I) salts are generally preferred as they are the active catalytic species and do not require a pre-activation step.[10] CuI is the most frequently used due to its high reactivity. Using fresh, high-purity copper salts is critical to avoid issues with oxidized, inactive catalysts.[10]
Ligand Diamines: N,N'-Dimethylethylenediamine (DMEDA), 1,10-Phenanthroline.[1][13] Amino Acids: L-Proline, N,N-Dimethylglycine.[5][14] Phosphines: Not typically used for N-arylation.Diamine ligands, like DMEDA, are robust, inexpensive, and highly effective for the N-arylation of many heterocycles, including pyrroles.[13][15] Amino acids like L-proline are also excellent, often enabling milder conditions.[14] The choice of ligand can be substrate-dependent, and screening is often necessary.
Base Inorganic: K₃PO₄, Cs₂CO₃, K₂CO₃.[10][16] Organic: DBU (less common for this reaction).K₃PO₄ and Cs₂CO₃ are the most effective and widely used bases. Cs₂CO₃ is more soluble and basic, often providing better results but at a higher cost. K₃PO₄ is a reliable and cost-effective alternative.[16] The base's role is to deprotonate the pyrrole, facilitating its coordination to the copper center.[11]
Solvent Polar Aprotic: DMF, DMSO, Dioxane, Toluene.[6][17]The solvent must be able to solubilize the reagents and withstand the reaction temperature. DMF and Dioxane are excellent general-purpose solvents for these reactions.[6] It is imperative to use anhydrous solvents, as water can lead to dehalogenation of the aryl halide and other side reactions.[10]
Aryl Halide Reactivity: Ar-I > Ar-Br > Ar-Cl.[4] Electronics: Electron-withdrawing groups on the aryl halide generally accelerate the reaction.[3][17]Aryl iodides are the most reactive substrates.[3] However, modern protocols with potent ligand systems have made the coupling of more economical aryl bromides highly efficient.[13][15] Aryl chlorides remain the most challenging.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the N-arylation of pyrrole. Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Method using a Diamine Ligand

This robust protocol, adapted from the work of Buchwald and Antilla, is effective for a wide range of aryl iodides and bromides.[13][15][18]

Workflow Diagram:

dot graph "Protocol_Workflow" { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="helvetica", fontsize=10]; edge [fontsize=10, fontname="helvetica"];

A [label="1. Add Solids to Schlenk Tube\n(Pyrrole, Aryl Halide, CuI, Base)"]; B [label="2. Evacuate & Backfill with Argon (3x)"]; C [label="3. Add Anhydrous Solvent & Ligand via Syringe"]; D [label="4. Heat with Vigorous Stirring\n(e.g., 110 °C, 24 h)"]; E [label="5. Monitor by TLC/GC-MS"]; F [label="6. Workup: Cool, Dilute, Filter"]; G [label="7. Purify by Column Chromatography"];

A -> B -> C -> D -> E -> F -> G; } General workflow for a ligand-assisted Ullmann N-arylation reaction.

Materials & Reagents:

ReagentM.W.Amount (mmol)Equiv.Mass / Volume
Pyrrole67.091.01.067 mg (69 µL)
Aryl Halide-1.21.2Varies
Copper(I) Iodide (CuI)190.450.10.119 mg
K₃PO₄ (potassium phosphate)212.272.12.1446 mg
DMEDA (ligand)88.150.20.217.6 mg (22 µL)
Anhydrous Dioxane---2.0 mL

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add CuI (19 mg, 0.1 mmol), potassium phosphate (446 mg, 2.1 mmol), and the aryl halide (1.2 mmol).

  • Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle two more times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of argon, add anhydrous dioxane (2.0 mL), pyrrole (69 µL, 1.0 mmol), and N,N'-dimethylethylenediamine (DMEDA) (22 µL, 0.2 mmol) via syringe.

  • Reaction: Seal the Schlenk tube tightly (caution: pressure may build up) and place it in a preheated oil bath at 110 °C. Stir the mixture vigorously for 24 hours.

  • Work-up: After 24 hours, remove the tube from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL).

  • Filtration: Filter the mixture through a short plug of silica gel or Celite, washing the plug with additional ethyl acetate (20-30 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to obtain the pure N-arylpyrrole product.[18]

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: Old or oxidized CuI.[10] 2. Poor Ligand Choice: Ligand is not suitable for the specific substrate.[10] 3. Insufficient Base Strength: Base cannot efficiently deprotonate the pyrrole. 4. Presence of Water/Oxygen: Leads to catalyst deactivation or side reactions.[10]1. Use a fresh bottle of high-purity CuI. 2. Screen a different class of ligand (e.g., switch from a diamine to an amino acid like L-proline). 3. Switch to a stronger base like Cs₂CO₃. 4. Ensure all glassware is oven-dried and use anhydrous solvents. Maintain a positive pressure of inert gas.[10]
Dehalogenation of Aryl Halide 1. Protic Impurities: Presence of water or other protic species.[10] 2. Reaction Temperature Too High: Can promote reductive side pathways.1. Rigorously dry all reagents and solvents.[10] 2. Attempt the reaction at a lower temperature (e.g., 90-100 °C), possibly for a longer duration.
Reaction Stalls 1. Catalyst Decomposition: The ligand may not be robust enough to stabilize the catalyst for the entire reaction time. 2. Substrate Inhibition: The product may be coordinating to the copper center more strongly than the starting materials, inhibiting turnover.1. Try a more robust ligand like 1,10-phenanthroline. Consider adding a second portion of catalyst and ligand after 12-24 hours. 2. This is a challenging issue. Increasing the catalyst and ligand loading (e.g., to 15-20 mol%) may help overcome the inhibition.

Conclusion

The Ullmann coupling reaction is an indispensable tool for the synthesis of N-arylpyrroles. By moving beyond the harsh conditions of its classical origins, the modern ligand-accelerated Ullmann reaction offers a highly versatile and functional-group-tolerant method for C-N bond formation.[1][2][13] A thorough understanding of the underlying mechanism and the roles of the catalyst, ligand, base, and solvent allows researchers to intelligently troubleshoot and optimize reaction conditions, paving the way for the efficient synthesis of complex molecules for applications in medicine and materials science.

References

Application Note & Protocol: Paal-Knorr Synthesis of 1-(4-Chlorophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Paal-Knorr Synthesis

The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, represents one of the most direct and versatile methods for constructing substituted pyrrole, furan, and thiophene heterocycles.[1][2] The reaction's core transformation—the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia—provides a robust entry into the pyrrole scaffold, a privileged structure in medicinal chemistry and materials science.[2][3][4] The target molecule of this guide, 1-(4-Chlorophenyl)-1H-pyrrole, is a valuable synthetic intermediate used in the development of novel compounds with potential biological activities, including antitumor agents.[5][6][7]

This technical guide moves beyond a simple recitation of steps to provide a deep, mechanistic understanding and practical, field-proven protocols for the synthesis of this compound. We will explore both classical and modern, microwave-assisted methodologies, offering researchers the flexibility to choose a procedure that best suits their laboratory capabilities and experimental goals.

Core Mechanism: Building the Aromatic Ring

The Paal-Knorr pyrrole synthesis is an acid-catalyzed condensation reaction.[1][8] The mechanism, elucidated in detail by V. Amarnath et al., proceeds through a series of well-defined steps, with the intramolecular cyclization of a hemiaminal intermediate being the rate-determining step.[1][2][9]

The mechanistic pathway for the synthesis of this compound from 2,5-hexanedione and 4-chloroaniline is as follows:

  • Acid Catalysis & Amine Attack: One of the carbonyl groups of the 1,4-dicarbonyl (2,5-hexanedione) is protonated by an acid catalyst, increasing its electrophilicity.

  • Hemiaminal Formation: The primary amine (4-chloroaniline) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate, which then resolves into a hemiaminal.[1][2]

  • Intramolecular Cyclization (Rate-Determining Step): The nitrogen atom of the hemiaminal attacks the second carbonyl group, forming a five-membered ring intermediate.[2][8]

  • Dehydration Cascade: The cyclic intermediate undergoes a two-step dehydration, eliminating two molecules of water to form the stable, aromatic pyrrole ring.[10]

Paal_Knorr_Mechanism Figure 1: Reaction Mechanism for this compound Synthesis reactants 2,5-Hexanedione + 4-Chloroaniline protonation Protonation of Carbonyl reactants->protonation + H⁺ hemiaminal Hemiaminal Intermediate protonation->hemiaminal + Amine cyclization Intramolecular Cyclization (RDS) hemiaminal->cyclization Ring Closure cyclic_intermediate Cyclic Dihydroxy Intermediate cyclization->cyclic_intermediate dehydration Dehydration (2x H₂O) cyclic_intermediate->dehydration product 1-(4-Chlorophenyl)- 2,5-dimethyl-1H-pyrrole dehydration->product - 2H₂O

Caption: Paal-Knorr reaction mechanism for this compound.

Evolution of Reaction Conditions: From Reflux to Rapid Synthesis

Historically, the Paal-Knorr synthesis was often limited by the need for harsh conditions, such as prolonged heating in strong acids, which could degrade sensitive functional groups.[1][11] Modern organic synthesis has introduced significant improvements, enhancing the reaction's efficiency, scope, and environmental footprint.

  • Advanced Catalysis: While traditional Brønsted acids like acetic and hydrochloric acid are effective, a wide range of milder Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) and reusable heterogeneous catalysts (e.g., clays, silica sulfuric acid) have been developed to promote the reaction under less aggressive conditions.[2][8][12][13]

  • Microwave-Assisted Synthesis: The application of microwave irradiation has revolutionized the Paal-Knorr reaction.[3] Microwave heating provides rapid and efficient energy transfer directly to the polar reagents, dramatically reducing reaction times from hours to minutes and often improving yields.[14][15][16]

  • Green Chemistry Approaches: Recent efforts have focused on developing catalyst-free and solvent-free conditions, further enhancing the environmental sustainability of the synthesis by simply stirring the reactants together at room temperature.[11][17]

Experimental Protocols & Workflow

The following section provides two detailed, validated protocols for the synthesis of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole. Protocol 1 utilizes conventional heating as a baseline method, while Protocol 2 employs modern microwave-assisted synthesis for rapid and efficient transformation.

Paal_Knorr_Workflow Figure 2: General Experimental Workflow A 1. Reagent Selection (Dicarbonyl & Amine) B 2. Reaction Setup (Solvent, Catalyst) A->B C 3. Heating (Conventional or Microwave) B->C D 4. Reaction Monitoring (TLC) C->D D->C Incomplete E 5. Work-up (Extraction, Washing) D->E Complete F 6. Purification (Chromatography or Recrystallization) E->F G 7. Characterization (NMR, MS) F->G

Caption: General experimental workflow for the Paal-Knorr synthesis.
Protocol 1: Conventional Synthesis via Acid Catalysis

This protocol describes a classic approach using conventional heating under reflux. It is reliable and does not require specialized equipment.

Materials & Reagents:

  • 2,5-Hexanedione (CAS: 110-13-4)

  • 4-Chloroaniline (CAS: 106-47-8)

  • Glacial Acetic Acid (CAS: 64-19-7)

  • Ethanol, anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a 100 mL round-bottom flask, add 4-chloroaniline (1.28 g, 10.0 mmol) and anhydrous ethanol (30 mL). Stir until the solid dissolves.

  • Add 2,5-hexanedione (1.14 g, 1.20 mL, 10.0 mmol) to the solution.

  • Add glacial acetic acid (0.60 mL, 10.5 mmol) as the catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) using a heating mantle.

  • Maintain the reflux for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel containing 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil or solid by column chromatography on silica gel (eluting with a hexane-EtOAc gradient) to yield the pure product.

Protocol 2: Microwave-Assisted Rapid Synthesis

This modern protocol leverages microwave energy to achieve a dramatic reduction in reaction time, making it ideal for high-throughput synthesis and rapid library generation.[14][16][18]

Materials & Reagents:

  • 2,5-Hexanedione (CAS: 110-13-4)

  • 4-Chloroaniline (CAS: 106-47-8)

  • Glacial Acetic Acid (CAS: 64-19-7)

  • Ethanol, anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Microwave synthesis vial (2-5 mL) with crimp cap

  • Microwave reactor (e.g., Emrys Optimizer or similar)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 2-5 mL microwave synthesis vial, combine 4-chloroaniline (128 mg, 1.0 mmol) and 2,5-hexanedione (114 mg, 120 µL, 1.0 mmol).

  • Add anhydrous ethanol (2.0 mL) and glacial acetic acid (60 µL, 1.05 mmol).

  • Seal the vial securely with a crimp cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the reaction mixture at 120°C for 5-10 minutes. Use an initial power of ~150 W to reach the target temperature, which is then maintained with lower power.

  • After irradiation, allow the vial to cool to a safe handling temperature (<50°C).

  • Open the vial and transfer the contents to a separatory funnel containing 20 mL of water.

  • Perform the same work-up and purification procedure as described in Protocol 1 (Steps 8-11), scaling the solvent volumes accordingly.

Data Summary and Discussion

The choice of synthetic method has a significant impact on key experimental parameters. The following table summarizes the expected outcomes for the synthesis of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole.

ParameterProtocol 1: Conventional HeatingProtocol 2: Microwave-AssistedRationale for Difference
Catalyst Glacial Acetic AcidGlacial Acetic AcidAcetic acid is a simple, effective Brønsted acid catalyst for this transformation.[9]
Solvent EthanolEthanolEthanol is a polar, protic solvent that effectively dissolves the reactants and facilitates heat transfer.
Temperature ~80 °C (Reflux)120 °C (Setpoint)Microwave synthesis allows for superheating of the solvent above its atmospheric boiling point in a sealed vessel, accelerating reaction rates.
Time 2 - 4 hours5 - 10 minutesDirect and efficient energy transfer via microwave irradiation dramatically reduces the time needed to overcome the activation energy of the rate-determining cyclization step.[3][15]
Typical Yield 70 - 85%80 - 95%The rapid heating and shorter reaction times in the microwave often minimize the formation of degradation byproducts, leading to cleaner reactions and higher isolated yields.[14]

Troubleshooting & Optimization:

  • Low Yield: Incomplete reaction may require extended heating time (Protocol 1) or increased temperature/time (Protocol 2). Ensure reagents are pure and anhydrous.

  • Furan Byproduct: If the reaction medium is too acidic (pH < 3), the competing Paal-Knorr furan synthesis may occur.[9] Using a weak acid like acetic acid minimizes this risk. If stronger acids are used, careful control of stoichiometry is critical.

  • Purification Issues: If the product is difficult to crystallize, column chromatography is the most reliable purification method. The crude product may appear as a dark oil due to minor polymeric impurities.

References

Application Notes and Protocols for the Purification of 1-(4-Chlorophenyl)-1H-pyrrole by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of 1-(4-Chlorophenyl)-1H-pyrrole, a key heterocyclic intermediate in pharmaceutical and materials science research.[1][2] Recrystallization is a powerful and economical technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired product from impurities.[3][4] This document outlines two robust methods for the recrystallization of this compound: a mixed-solvent system of ethanol and water, and an alternative system of dichloromethane and hexane. The protocols are designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in the principles of crystallization. Additionally, a troubleshooting guide is provided to address common challenges encountered during the purification process.

Introduction to the Purification of this compound

This compound is a solid, often appearing as a yellowish crystalline substance in its crude form.[5] For its effective use in subsequent synthetic steps or biological assays, achieving high purity is paramount. Recrystallization stands as a primary method for this purpose due to its efficiency in removing impurities.[4][6] The fundamental principle of recrystallization is based on the differential solubility of the compound of interest and its impurities in a selected solvent or solvent system at varying temperatures.[3] An ideal recrystallization process involves dissolving the impure compound in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of highly ordered crystals of the pure compound, leaving the impurities dissolved in the surrounding solution (mother liquor).[3][4]

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₁₀H₈ClN
Molecular Weight 177.63 g/mol
Appearance Yellowish crystalline powder
Melting Point 88-91 °C (lit.)

The Principle of Recrystallization: A Method of Self-Validation

The success of recrystallization hinges on the principle that the solubility of most solid compounds increases with temperature.[3] By creating a saturated solution at an elevated temperature and then allowing it to cool, the solubility of the desired compound decreases, forcing it out of solution to form crystals.[3] The slow and controlled formation of the crystal lattice is a highly selective process, preferentially incorporating molecules of the same type while excluding structurally dissimilar impurity molecules.[3] This inherent selectivity makes recrystallization a self-validating purification technique.

The choice of solvent is the most critical factor in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:

  • High solvency for the target compound at elevated temperatures.

  • Low solvency for the target compound at low temperatures.

  • High or low solvency for impurities, such that they either remain in the mother liquor or can be removed by hot filtration.

  • Chemical inertness towards the compound being purified.

  • Volatility for easy removal from the purified crystals.

For this compound, two solvent systems have been identified as particularly effective: a mixed-solvent system of ethanol and water, and a combination of dichloromethane and hexane. This guide will provide detailed protocols for both.

Experimental Workflow for Recrystallization

The general workflow for the purification of this compound by recrystallization is depicted in the following diagram.

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in minimum amount of hot solvent(s) start->dissolve hot_filtration Filter hot solution to remove insoluble impurities dissolve->hot_filtration cool Slowly cool to room temperature hot_filtration->cool ice_bath Cool in an ice bath to maximize crystal formation cool->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash Wash crystals with cold solvent vacuum_filtration->wash dry Dry the purified crystals wash->dry end Pure this compound dry->end

Caption: General experimental workflow for the recrystallization process.

Detailed Recrystallization Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All procedures should be performed in a well-ventilated fume hood.

Protocol A: Mixed-Solvent Recrystallization using Ethanol and Water

This method is particularly effective as ethanol is a good solvent for this compound, while water acts as an anti-solvent, promoting crystallization upon its addition.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of hot ethanol (e.g., 3-5 mL) to the flask while stirring and heating on a hotplate. Continue to add hot ethanol dropwise until the solid is completely dissolved. It is crucial to use the minimum amount of solvent to ensure a saturated solution.[3]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a separate funnel and receiving flask containing a small amount of boiling ethanol to prevent premature crystallization in the funnel.

  • Inducing Crystallization:

    • To the hot, clear ethanolic solution, add hot deionized water dropwise with continuous stirring until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Crystal Formation:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of large, pure crystals.[7]

    • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.[4]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[4]

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture (in a similar ratio to the crystallization mixture) to remove any adhering mother liquor.

    • Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a few minutes.

    • For complete drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the compound's melting point.

Protocol B: Mixed-Solvent Recrystallization using Dichloromethane and Hexane

This system is highly effective and can yield very pure this compound. Dichloromethane is an excellent solvent for the compound, while hexane serves as the anti-solvent.

Materials:

  • Crude this compound

  • Dichloromethane (DCM)

  • Hexane

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring capabilities (use with caution due to the low boiling point of the solvents)

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • In an Erlenmeyer flask, dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of dichloromethane at room temperature with stirring.

  • Inducing Crystallization:

    • Slowly add hexane to the dichloromethane solution with continuous stirring. The addition of hexane will decrease the solubility of the compound, leading to the initiation of crystallization. Add hexane until a persistent turbidity is observed.

    • Gently warm the mixture on a hotplate until the solution becomes clear again. Be cautious with heating due to the volatility of the solvents.

  • Crystal Formation:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold hexane.

    • Dry the crystals thoroughly under vacuum to remove all traces of the solvents.

Troubleshooting Common Recrystallization Issues

IssueProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod at the meniscus to provide a nucleation site.- Add a seed crystal of the pure compound.[4]
"Oiling out" occurs (product separates as a liquid) - The boiling point of the solvent is too high, and the compound's melting point is lower than the saturation temperature.- The concentration of the solute is too high.- Significant impurities are present.- Reheat the solution to dissolve the oil, add more of the primary solvent, and cool again slowly.- Consider using a different solvent or solvent system with a lower boiling point.
Low recovery of the purified product - Too much solvent was used during dissolution.- Premature crystallization occurred during hot filtration.- The crystals were washed with too much cold solvent or with a solvent that was not sufficiently cold.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated before hot filtration.- Use minimal amounts of ice-cold solvent for washing.- Cool the solution in an ice bath for a longer duration to maximize precipitation.
Colored impurities remain in the crystals - The colored impurity has similar solubility properties to the product.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[8]

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the purification of this compound by recrystallization. The choice between the ethanol/water and dichloromethane/hexane solvent systems will depend on the nature of the impurities present in the crude material and the desired final purity. By carefully following the outlined procedures and consulting the troubleshooting guide, researchers can consistently obtain high-purity this compound suitable for a wide range of applications in research and development.

References

Application Notes & Protocols: A Tiered Approach for Screening 1-(4-Chlorophenyl)-1H-pyrrole for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The discovery of novel small molecules with potent and selective anticancer activity remains a cornerstone of oncological research. The pyrrole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, and its derivatives have shown promise as anticancer agents by targeting various cellular pathways.[1][2] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic evaluation of 1-(4-Chlorophenyl)-1H-pyrrole, a specific pyrrole derivative, for its potential as an anticancer therapeutic. We present a tiered screening cascade, beginning with broad cytotoxicity assessment and progressing to key mechanistic assays, including apoptosis induction and cell cycle analysis. The protocols herein are designed to be robust and self-validating, providing a clear framework for generating reliable and interpretable data.

Introduction and Rationale

Cancer continues to be a leading cause of mortality worldwide, necessitating the urgent development of more effective and less toxic therapeutics.[2] Medicinal chemistry efforts have identified certain molecular scaffolds that appear with high frequency in successful drugs; the pyrrole ring is one such structure.[1][3] Pyrrole-containing compounds have been reported to exhibit a wide range of anticancer activities by interfering with critical cellular processes such as microtubule polymerization, cell cycle progression, and programmed cell death (apoptosis).[1][3]

Notably, halogenated pyrrole derivatives, such as the marinopyrroles derived from marine organisms, have demonstrated potent cytotoxic activity.[4][5] One well-studied example, Marinopyrrole A, induces apoptosis by promoting the degradation of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[5][6] The subject of this guide, this compound, combines the core pyrrole nucleus with a chlorophenyl group, a substitution pattern found in various bioactive molecules, including some with tubulin polymerization inhibiting activity.[7] This structural precedent provides a strong rationale for investigating its anticancer potential.

This application note outlines a logical, phased screening strategy to efficiently characterize the bioactivity of this compound, moving from broad effects on cell viability to more specific mechanisms of action.

The Screening Cascade: A Strategic Workflow

A tiered approach is the most efficient method for screening a novel compound. It prioritizes resources by using a broad, high-throughput assay to first identify general cytotoxic activity before committing to more complex, lower-throughput mechanistic studies. This strategy ensures that only compounds with significant primary activity are advanced for deeper characterization.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Interpretation start Compound Preparation (Stock Solution in DMSO) cell_panel Select Cell Line Panel (e.g., MCF-7, HCT-116, A549, Normal Fibroblasts) start->cell_panel srb_assay SRB Cytotoxicity Assay (72h incubation) cell_panel->srb_assay ic50 Calculate IC50 Values srb_assay->ic50 decision Potent & Selective? ic50->decision apoptosis Apoptosis Induction Assay (Caspase-Glo® 3/7) analysis Synthesize Data (Potency, Selectivity, MoA) apoptosis->analysis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) cell_cycle->analysis conclusion Conclusion & Future Directions (Target ID, In Vivo Studies) analysis->conclusion decision->apoptosis Yes decision->cell_cycle Yes decision->conclusion No (Inactive/Toxic)

Caption: A tiered workflow for anticancer drug screening.

Phase 1: Primary Cytotoxicity Assessment with Sulforhodamine B (SRB) Assay

The initial goal is to determine if this compound reduces the viability of cancer cells and to quantify its potency via the half-maximal inhibitory concentration (IC50).

Causality Behind Experimental Choice: We recommend the Sulforhodamine B (SRB) assay for primary screening.[8] Unlike the MTT assay which measures mitochondrial reductase activity, the SRB assay quantifies total cellular protein content.[9][10] This makes the SRB assay less susceptible to interference from compounds that may alter cellular metabolism without being cytotoxic. Its endpoint is stable, and the assay is robust, reproducible, and well-suited for high-throughput screening applications.[8][11]

Cell Line Panel Selection: A representative panel of human cancer cell lines should be used to assess the breadth of activity. A standard starting panel could include:

  • MCF-7: Estrogen-receptor positive breast adenocarcinoma.

  • HCT-116: Colorectal carcinoma.

  • A549: Lung carcinoma.

  • A non-cancerous cell line (e.g., MRC-5, human fetal lung fibroblasts): To determine the selectivity index (SI), a critical measure of a compound's therapeutic window. An SI > 2 is generally considered a promising starting point.

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from established methods used by the National Cancer Institute (NCI).[9]

Materials:

  • Selected adherent cell lines.

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • This compound, Doxorubicin (positive control), DMSO (vehicle).

  • Trichloroacetic acid (TCA), 10% (w/v), cold.

  • SRB solution (0.4% w/v in 1% acetic acid).

  • Wash solution (1% v/v acetic acid).

  • Solubilization buffer (10 mM Tris base, pH 10.5).

  • 96-well flat-bottom plates, microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.01 µM to 100 µM). Add 100 µL of the diluted compound to the respective wells. Include vehicle controls (DMSO, final concentration ≤0.5%) and a positive control (Doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 4%) and incubate at 4°C for 1 hour.

  • Washing: Carefully remove the supernatant and wash the plates five times with 1% acetic acid to remove excess dye. Air dry the plates completely.[12]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12]

  • Final Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 510-565 nm using a microplate reader.[8][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Hypothetical Data Presentation: IC50 Values
CompoundHCT-116 (µM)MCF-7 (µM)A549 (µM)MRC-5 (µM)Selectivity Index (MRC-5 / HCT-116)
This compound4.58.215.1> 50> 11.1
Doxorubicin (Control)0.090.050.121.112.2

Phase 2: Elucidating the Mechanism of Action

If this compound demonstrates potent and selective cytotoxicity, the next phase investigates how it kills cancer cells. The two most common fates induced by anticancer drugs are apoptosis and cell cycle arrest.

Apoptosis Induction

Apoptosis, or programmed cell death, is a desirable outcome for an anticancer agent as it is a non-inflammatory process.[13][14] A hallmark of apoptosis is the activation of a cascade of cysteine proteases called caspases, with Caspase-3 and Caspase-7 being the key executioners.[15]

Causality Behind Experimental Choice: The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method that measures the combined activity of Caspase-3 and -7.[16] The "add-mix-measure" format is simple and amenable to a 96-well plate format, making it an excellent secondary screening assay.[17]

Apoptosis_Pathway compound This compound mcl1 Mcl-1 / Bcl-2 (Anti-Apoptotic) compound->mcl1 Inhibition? bax_bak BAX / BAK (Pro-Apoptotic) mcl1->bax_bak mito Mitochondrion bax_bak->mito Pore Formation cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 Activation casp37 Caspase-3/7 (Executioner) casp9->casp37 Activation apoptosis Apoptosis casp37->apoptosis Cleavage of Cellular Substrates

Caption: Potential mechanism via the intrinsic apoptosis pathway.

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

Materials:

  • HCT-116 cells (or the most sensitive cell line from Phase 1).

  • White-walled 96-well plates suitable for luminescence.

  • Caspase-Glo® 3/7 Reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate as described in Protocol 1.

  • Compound Treatment: Treat cells with this compound at concentrations corresponding to its 1x and 5x IC50 values. Include vehicle and positive controls (e.g., Staurosporine).

  • Incubation: Incubate for a shorter duration appropriate for detecting apoptosis (e.g., 24 hours).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the relative light unit (RLU) values to the vehicle control to determine the fold-change in caspase activity.

Hypothetical Data Presentation: Caspase 3/7 Activation
Treatment (HCT-116 cells)ConcentrationFold Increase in Caspase 3/7 Activity (vs. Vehicle)
Vehicle (DMSO)0.1%1.0
This compound4.5 µM (1x IC50)4.2
This compound22.5 µM (5x IC50)9.8
Staurosporine (Control)1 µM12.5
Cell Cycle Analysis

Many chemotherapeutic agents function by disrupting the cell division cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequent cell death.[18]

Causality Behind Experimental Choice: Flow cytometry with propidium iodide (PI) staining is the gold standard for cell cycle analysis. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the cell's DNA content.[19] This allows for the clear distinction and quantification of cell populations in different phases of the cycle.[20]

Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining

Materials:

  • HCT-116 cells (or other sensitive cell line).

  • 6-well plates.

  • Phosphate-buffered saline (PBS).

  • Ice-cold 70% ethanol.

  • PI/RNase Staining Buffer.

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed 0.5 x 10⁶ cells per well in 6-well plates. After 24 hours, treat with the compound at its 1x IC50 concentration for 24 hours.

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and add dropwise to 5 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix overnight at -20°C.[18]

  • Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Look for an accumulation of cells in a specific phase compared to the vehicle control.

Hypothetical Data Presentation: Cell Cycle Distribution
Treatment (HCT-116 cells, 24h)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)55.228.316.5
This compound (4.5 µM)20.115.664.3
Nocodazole (Control)8.112.479.5

Conclusion and Future Directions

The tiered screening approach detailed in these application notes provides a robust framework for the initial characterization of this compound. The hypothetical data presented suggests a compound with promising anticancer activity: it is potent against a colon cancer cell line, demonstrates a good selectivity index against non-cancerous cells, induces apoptosis via caspase activation, and causes a significant G2/M cell cycle arrest.

These findings would justify advancing the compound to the next stage of preclinical development, which would include:

  • Target Deconvolution: Identifying the specific molecular target(s) responsible for the observed phenotype.

  • Western Blot Analysis: Confirming molecular markers of apoptosis (e.g., PARP cleavage) and cell cycle arrest (e.g., Cyclin B1, p-CDK1).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of cancer.

By following this systematic and mechanistically-driven approach, researchers can efficiently and effectively evaluate the potential of novel chemical entities in the ongoing search for next-generation cancer therapeutics.

References

The Versatile Scaffold: Application Notes for 1-(4-Chlorophenyl)-1H-pyrrole in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1-(4-Chlorophenyl)-1H-pyrrole moiety is a privileged scaffold in contemporary organic synthesis, serving as a versatile building block for the construction of a diverse array of complex molecules. Its unique electronic properties, arising from the interplay between the electron-rich pyrrole ring and the electron-withdrawing 4-chlorophenyl substituent, make it a valuable precursor in medicinal chemistry and materials science.[1] The pyrrole core is a common feature in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties. Consequently, synthetic methodologies that allow for the precise and efficient functionalization of the this compound core are of paramount importance to researchers in both academic and industrial settings, particularly in drug development.[2][3]

This technical guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and field-proven protocols for its use in key organic transformations. We will delve into the causality behind experimental choices, providing a framework for the rational design of synthetic routes toward novel chemical entities.

Core Properties and Reactivity

This compound is a crystalline solid with the molecular formula C₁₀H₈ClN and a molecular weight of 177.63 g/mol .[1] The molecule's reactivity is dictated by the distinct electronic nature of its two aromatic components. The pyrrole ring is susceptible to electrophilic substitution, while the chlorophenyl ring can participate in a variety of transition metal-catalyzed cross-coupling reactions. Furthermore, the pyrrole ring can be functionalized via deprotonation-substitution pathways. This differential reactivity allows for selective transformations at various positions of the molecule, making it a highly adaptable building block.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound derivatives are excellent substrates for these transformations. The chlorine atom on the phenyl ring provides a handle for reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, enabling the introduction of diverse functionalities.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds which are prevalent in many biologically active molecules.[4] While the chlorine atom on the phenyl ring of this compound can be activated for Suzuki coupling, a more common strategy involves the introduction of a more reactive handle, such as a bromine or iodine atom, onto the pyrrole or phenyl ring. However, for the direct coupling of the chlorophenyl moiety, the use of highly active catalyst systems is crucial.

Protocol: Suzuki-Miyaura Coupling of a Bromo-Substituted this compound Derivative

This protocol is adapted from methodologies developed for the Suzuki-Miyaura coupling of N-arylpyrroles and related heteroaryl halides.[5][6]

Reaction Scheme:

Suzuki_Miyaura PyrroleBr 1-(4-Chlorophenyl)-2-bromo-1H-pyrrole Catalyst Pd Catalyst, Base ArylBoronic Arylboronic Acid Product 1-(4-Chlorophenyl)-2-aryl-1H-pyrrole Catalyst->Product DME/H2O, 80-110 °C

Figure 1: General scheme for the Suzuki-Miyaura coupling of a bromo-substituted this compound.

Materials:

ReagentCAS NumberMolecular WeightQuantity (mmol)Equivalents
1-(4-Chlorophenyl)-2-bromo-1H-pyrrole-256.531.01.0
Arylboronic AcidVariesVaries1.21.2
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)72287-26-4731.740.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,2-Dimethoxyethane (DME)110-71-490.12--
Water (degassed)7732-18-518.02--

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(4-Chlorophenyl)-2-bromo-1H-pyrrole (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.05 eq).

  • Add degassed 1,2-dimethoxyethane (DME) and water in a 4:1 ratio (e.g., 8 mL DME and 2 mL water for a 1 mmol scale reaction).

  • Stir the reaction mixture and heat to 80-110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-(4-Chlorophenyl)-2-aryl-1H-pyrrole.

Causality of Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, often effective for heteroaryl halides.[6]

  • Base: Potassium carbonate is a commonly used inorganic base that is effective in activating the boronic acid for transmetalation.[6]

  • Solvent System: The DME/water mixture provides a biphasic system that facilitates the dissolution of both the organic and inorganic reagents.

Heck Reaction: Olefin Functionalization

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes, a valuable transformation for extending carbon chains and introducing unsaturation.[7][8] this compound derivatives bearing a halide on either the pyrrole or the phenyl ring can be employed in Heck reactions.

Protocol: Heck Reaction of a Bromo-Substituted this compound Derivative with an Alkene

This protocol is based on general procedures for the Heck reaction of aryl halides.[9][10]

Reaction Scheme:

Heck_Reaction PyrroleBr 1-(4-Chlorophenyl)-2-bromo-1H-pyrrole Catalyst Pd Catalyst, Base Alkene Alkene Product 1-(4-Chlorophenyl)-2-alkenyl-1H-pyrrole Catalyst->Product Solvent, Heat

Figure 2: General scheme for the Heck reaction of a bromo-substituted this compound.

Materials:

ReagentCAS NumberMolecular WeightQuantity (mmol)Equivalents
1-(4-Chlorophenyl)-2-bromo-1H-pyrrole-256.531.01.0
Alkene (e.g., n-butyl acrylate)141-32-2128.171.51.5
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.020.02
Tri(o-tolyl)phosphine (P(o-tol)₃)6163-58-2304.370.040.04
Triethylamine (Et₃N)121-44-8101.192.02.0
N,N-Dimethylformamide (DMF)68-12-273.09--

Procedure:

  • In a sealed tube, combine 1-(4-Chlorophenyl)-2-bromo-1H-pyrrole (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

  • Add N,N-dimethylformamide (DMF) as the solvent.

  • Add the alkene (1.5 eq) and triethylamine (2.0 eq) to the mixture.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel.

Causality of Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like P(o-tol)₃ is a classic and effective catalyst system for the Heck reaction.

  • Base: Triethylamine acts as a base to neutralize the hydrogen halide formed during the catalytic cycle.[8]

  • Solvent: DMF is a polar aprotic solvent that is well-suited for many palladium-catalyzed reactions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[11][12] This reaction is particularly valuable for synthesizing derivatives of this compound with amine substituents, which can be important for modulating biological activity.

Protocol: Buchwald-Hartwig Amination of 1-(4-Chlorophenyl)-X-halo-1H-pyrrole

This protocol is a general guideline based on established Buchwald-Hartwig amination procedures.[4][13]

Reaction Scheme:

Buchwald_Hartwig PyrroleX 1-(4-Chlorophenyl)-X-halo-1H-pyrrole Catalyst Pd Catalyst, Ligand, Base Amine Amine Product 1-(4-Chlorophenyl)-X-amino-1H-pyrrole Catalyst->Product Toluene, Heat

Figure 3: General scheme for the Buchwald-Hartwig amination of a halo-substituted this compound.

Materials:

ReagentCAS NumberMolecular WeightQuantity (mmol)Equivalents
1-(4-Chlorophenyl)-X-halo-1H-pyrrole-Varies1.01.0
AmineVariesVaries1.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.010.01
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7476.660.020.02
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Toluene (anhydrous)108-88-392.14--

Procedure:

  • To a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq) to a dry Schlenk tube.

  • Add the 1-(4-Chlorophenyl)-X-halo-1H-pyrrole (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality of Choices:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of a wide range of aryl halides.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to air, so the reaction must be performed under an inert atmosphere to prevent catalyst deactivation.

Directed Ortho-Metalation and C-H Functionalization

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials.[3][14] For this compound, both the pyrrole and the phenyl rings are potential sites for C-H activation. Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[2][15][16] The nitrogen atom of the pyrrole ring can act as a directing group, facilitating the deprotonation of the ortho-protons on the chlorophenyl ring.

Protocol: Directed Ortho-Lithiation and Functionalization

This protocol is based on general principles of directed ortho-metalation of N-aryl heterocycles.[17][18]

Reaction Scheme:

DoM Pyrrole This compound Base 1. n-BuLi, THF, -78 °C Electrophile 2. Electrophile (E+) Product 1-(2-E-4-Chlorophenyl)-1H-pyrrole Electrophile->Product

Figure 4: General scheme for directed ortho-lithiation and functionalization of this compound.

Materials:

ReagentCAS NumberMolecular WeightQuantity (mmol)Equivalents
This compound5044-38-2177.631.01.0
n-Butyllithium (n-BuLi) in hexanes109-72-864.061.11.1
Tetrahydrofuran (THF), anhydrous109-99-972.11--
Electrophile (e.g., Iodomethane)74-88-4141.941.21.2

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add the electrophile (1.2 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Causality of Choices:

  • Base: n-Butyllithium is a strong base capable of deprotonating the ortho-protons of the chlorophenyl ring, directed by the pyrrole nitrogen.

  • Solvent and Temperature: Anhydrous THF is a suitable solvent for lithiation reactions, and the low temperature (-78 °C) is necessary to control the reactivity of the organolithium species and prevent side reactions.

Applications in the Synthesis of Bioactive Molecules

Derivatives of this compound have shown significant promise as anticancer agents.[19][20][21][22] The ability to functionalize this scaffold at various positions allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. For example, the introduction of different aryl groups via Suzuki-Miyaura coupling or the incorporation of amine functionalities through Buchwald-Hartwig amination can significantly impact the biological activity of the resulting compounds.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique electronic and structural features allow for a wide range of selective functionalizations through well-established synthetic methodologies. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in the design and synthesis of novel molecules with potential applications in medicinal chemistry and materials science. As with any synthetic procedure, optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

References

Derivatization of 1-(4-Chlorophenyl)-1H-pyrrole for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung von 1-(4-Chlorphenyl)-1H-pyrrol für Struktur-Wirkungs-Beziehungsstudien

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Zusammenfassung für die Geschäftsleitung

Das 1-(4-Chlorphenyl)-1H-pyrrol-Gerüst ist ein privilegierter Heterozyklus in der medizinischen Chemie und dient als Ausgangspunkt für die Entwicklung neuartiger Therapeutika.[1][2][3] Seine strukturelle Vielseitigkeit ermöglicht gezielte Modifikationen, um die pharmakokinetischen und pharmakodynamischen Profile zu optimieren. Dieser Leitfaden bietet einen detaillierten Überblick über die Synthesestrategien zur Derivatisierung dieses Gerüsts, etablierte Protokolle für Schlüsselreaktionen und einen Rahmen für die Durchführung systematischer Struktur-Wirkungs-Beziehungs-Studien (SAR). Durch die Kombination von bewährten Synthesemethoden wie der Paal-Knorr-Synthese, der Vilsmeier-Haack-Formylierung und der Suzuki-Miyaura-Kreuzkupplung mit Protokollen zur biologischen Evaluierung soll dieser Leitfaden Forschern als umfassende Ressource für die Entdeckung neuer Leitstrukturen dienen.

Einleitung: Die Bedeutung des 1-(4-Chlorphenyl)-1H-pyrrol-Gerüsts

Pyrrol-Derivate sind in einer Vielzahl von Naturstoffen und synthetischen Molekülen mit einem breiten Spektrum an biologischen Aktivitäten zu finden, darunter entzündungshemmende, antimikrobielle, antivirale und krebsbekämpfende Eigenschaften.[3][4][5] Das spezifische Gerüst des 1-(4-Chlorphenyl)-1H-pyrrols bietet eine einzigartige Kombination aus einem elektronenreichen Pyrrolring, der für elektrophile Substitutionen zugänglich ist, und einer Arylgruppe, die durch das para-substituierte Chloratom die Lipophilie und die elektronischen Eigenschaften des Moleküls moduliert.[1] Diese Eigenschaften machen es zu einem idealen Ausgangspunkt für die systematische Untersuchung, wie strukturelle Änderungen die biologische Aktivität beeinflussen – das Kernprinzip der Struktur-Wirkungs-Beziehungs-Studien (SAR).[6]

Dieser Leitfaden erläutert die kausalen Zusammenhänge hinter den experimentellen Entscheidungen und bietet validierte, schrittweise Protokolle, um eine Bibliothek von Derivaten für SAR-Studien zu erstellen und zu bewerten.

Synthesestrategien und Schlüsselreaktionen

Die Derivatisierung des 1-(4-Chlorphenyl)-1H-pyrrol-Gerüsts konzentriert sich hauptsächlich auf die Modifikation der C2-, C3-, C4- und C5-Positionen des Pyrrolrings. Eine effektive SAR-Studie erfordert eine Reihe von chemischen Werkzeugen, um gezielt diverse funktionelle Gruppen einzuführen.

G cluster_0 Synthese des Grundgerüsts cluster_1 Derivatisierungs-strategien cluster_2 Sekundäre Modifikationen cluster_3 Generierte Bibliothek Start 1,4-Dicarbonyl- verbindung + 4-Chloranilin Core 1-(4-Chlorphenyl)- 1H-pyrrol Start->Core Paal-Knorr- Synthese Vilsmeier C2-Formylierung (Vilsmeier-Haack) Core->Vilsmeier Halogenierung C2/C5-Halogenierung (NBS/NCS) Core->Halogenierung ReductiveAmination Reduktive Aminierung Vilsmeier->ReductiveAmination Wittig Wittig-Reaktion Vilsmeier->Wittig Oxidation Oxidation zur Carbonsäure Vilsmeier->Oxidation Suzuki C2/C5-Arylierung (Suzuki-Kupplung) Library Diverse Derivate für SAR-Studien Suzuki->Library Halogenierung->Suzuki ReductiveAmination->Library Wittig->Library Oxidation->Library

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese und Derivatisierung.

Protokoll: Synthese des 1-(4-Chlorphenyl)-1H-pyrrol-Grundgerüsts (Paal-Knorr-Synthese)

Die Paal-Knorr-Synthese ist eine der effizientesten Methoden zur Herstellung von N-substituierten Pyrrolen aus 1,4-Dicarbonylverbindungen und primären Aminen.[7][8][9] Die Reaktion verläuft typischerweise unter leicht sauren Bedingungen, die die Cyclisierung und anschließende Dehydratisierung katalysieren.[10][11]

Rationale: Diese Methode wird wegen ihrer hohen Ausbeuten, der leichten Verfügbarkeit der Ausgangsmaterialien und der robusten Reaktionsbedingungen gewählt. Sie liefert das Grundgerüst in einem einzigen, sauberen Schritt.

Materialien:

  • 2,5-Dimethoxytetrahydrofuran (DMT)

  • 4-Chloranilin

  • Eisessig (glacial acetic acid)

  • Ethanol

  • Rundkolben, Rückflusskühler, Magnetrührer, Heizpilz

Schritt-für-Schritt-Protokoll:

  • In einem 250-mL-Rundkolben werden 10,0 g (78,4 mmol) 4-Chloranilin in 100 mL Eisessig gelöst.

  • Unter Rühren wird 10,4 g (78,4 mmol) 2,5-Dimethoxytetrahydrofuran langsam zur Lösung gegeben.

  • Die Reaktionsmischung wird mit einem Rückflusskühler ausgestattet und für 2 Stunden unter Rückfluss erhitzt. Die Lösung färbt sich typischerweise dunkel.

  • Nach dem Abkühlen auf Raumtemperatur wird die Reaktionsmischung vorsichtig in 500 mL Eiswasser gegossen.

  • Der resultierende Niederschlag wird durch Vakuumfiltration gesammelt, mit reichlich Wasser gewaschen, um Essigsäurereste zu entfernen, und anschließend an der Luft getrocknet.

  • Das Rohprodukt kann durch Umkristallisation aus Ethanol/Wasser weiter gereinigt werden, um 1-(4-Chlorphenyl)-1H-pyrrol als hellgelben Feststoff zu erhalten.[1]

  • Validierung: Die Identität und Reinheit des Produkts sollte mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie bestätigt werden. Erwartete Molmasse: 177,63 g/mol .[1]

Protokoll: C2-Formylierung mittels Vilsmeier-Haack-Reaktion

Die Vilsmeier-Haack-Reaktion ist eine klassische Methode zur Formylierung elektronenreicher aromatischer und heteroaromatischer Ringe.[12] Für Pyrrole erfolgt der elektrophile Angriff bevorzugt an der C2-Position aufgrund der höheren Elektronendichte, die durch das Stickstoffatom stabilisiert wird.[13] Der resultierende Aldehyd ist ein äußerst vielseitiges Intermediat.

Rationale: Diese Reaktion wird gewählt, um eine reaktive Carbonylgruppe gezielt an der C2-Position einzuführen, die als "Griff" für eine Vielzahl nachfolgender Modifikationen dient.

Materialien:

  • 1-(4-Chlorphenyl)-1H-pyrrol

  • Phosphoroxychlorid (POCl₃)

  • N,N-Dimethylformamid (DMF), wasserfrei

  • Dichlormethan (DCM), wasserfrei

  • Gesättigte Natriumhydrogencarbonat-Lösung (NaHCO₃)

  • Magnesiumsulfat (MgSO₄)

Schritt-für-Schritt-Protokoll:

  • In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Dreihalskolben wird bei 0 °C (Eisbad) zu 50 mL wasserfreiem DMF langsam und unter Rühren 9,2 mL (100 mmol) POCl₃ getropft. Es bildet sich das Vilsmeier-Reagenz. Die Mischung wird 30 Minuten bei 0 °C gerührt.

  • Eine Lösung von 10,0 g (56,3 mmol) 1-(4-Chlorphenyl)-1H-pyrrol in 50 mL wasserfreiem DCM wird langsam zur Vilsmeier-Reagenz-Suspension bei 0 °C gegeben.

  • Nach der Zugabe wird das Eisbad entfernt und die Mischung für 2 Stunden bei Raumtemperatur gerührt, gefolgt von 1 Stunde Erhitzen unter Rückfluss.

  • Die Reaktion wird durch vorsichtiges Gießen der Mischung auf Eis und anschließende Neutralisation durch langsame Zugabe einer gesättigten NaHCO₃-Lösung bis zur Beendigung der Gasentwicklung (pH ~7-8) beendet.

  • Die wässrige Phase wird dreimal mit DCM extrahiert. Die vereinigten organischen Phasen werden mit Wasser und Sole gewaschen, über MgSO₄ getrocknet und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie (Kieselgel, Hexan/Ethylacetat-Gradient) gereinigt, um 1-(4-Chlorphenyl)-1H-pyrrol-2-carbaldehyd zu erhalten.

  • Validierung: Die erfolgreiche Formylierung wird durch das Erscheinen eines Aldehyd-Protons (~9-10 ppm) im ¹H-NMR-Spektrum und einer entsprechenden Carbonyl-Bande im IR-Spektrum bestätigt.

Protokoll: C2-Arylierung mittels Suzuki-Miyaura-Kreuzkupplung

Die Suzuki-Miyaura-Kupplung ist eine leistungsstarke Methode zur Bildung von C-C-Bindungen, die sich hervorragend zur Einführung von Aryl- oder Heteroarylgruppen eignet.[14][15][16] Dies erfordert ein halogeniertes Pyrrol-Substrat, das typischerweise durch Bromierung mit N-Bromsuccinimid (NBS) hergestellt wird.

Rationale: Diese Methode ermöglicht eine breite Diversifizierung des Gerüsts durch die Einführung verschiedener aromatischer Systeme, was für die Untersuchung von π-π-Wechselwirkungen und sterischen Effekten in SAR-Studien entscheidend ist.

Materialien:

  • 2-Brom-1-(4-chlorphenyl)-1H-pyrrol (hergestellt durch Bromierung des Grundgerüsts)

  • Arylboronsäure (z.B. Phenylboronsäure)

  • Palladium(II)-acetat (Pd(OAc)₂)

  • Tricyclohexylphosphin (PCy₃) oder ein anderer geeigneter Ligand

  • Kaliumphosphat (K₃PO₄)

  • Toluol und Wasser

Schritt-für-Schritt-Protokoll:

  • In einem Schlenkrohr werden 1,0 g (3,9 mmol) 2-Brom-1-(4-chlorphenyl)-1H-pyrrol, 1,2 Äquivalente der gewünschten Arylboronsäure (z.B. 570 mg, 4,68 mmol Phenylboronsäure), 2,0 Äquivalente K₃PO₄ (1,66 g, 7,8 mmol), 2 mol% Pd(OAc)₂ und 4 mol% PCy₃ eingewogen.

  • Das Gefäß wird evakuiert und mit Inertgas gefüllt (dreimal wiederholen).

  • Ein entgastes Lösungsmittelgemisch aus Toluol und Wasser (z.B. 4:1, 20 mL) wird zugegeben.

  • Die Reaktionsmischung wird für 12-24 Stunden bei 80-100 °C gerührt, bis die Dünnschichtchromatographie (DC) den vollständigen Umsatz des Ausgangsmaterials anzeigt.

  • Nach dem Abkühlen wird die Mischung mit Ethylacetat verdünnt und durch Celite filtriert.

  • Das Filtrat wird mit Wasser gewaschen, die organische Phase abgetrennt, über MgSO₄ getrocknet und im Vakuum eingeengt.

  • Die Reinigung erfolgt durch Säulenchromatographie, um das arylierte Produkt zu erhalten.

  • Validierung: Die erfolgreiche Kupplung wird durch Massenspektrometrie (Erhöhung der Molmasse) und NMR-Spektroskopie (Erscheinen der Signale des neuen Arylrings) bestätigt.

Struktur-Wirkungs-Beziehungs-Studien (SAR)

Nach der Synthese einer Bibliothek von Derivaten ist der nächste Schritt die biologische Testung, um die SAR zu ermitteln. Die SAR korreliert die chemische Struktur eines Moleküls mit seiner biologischen Aktivität und ist entscheidend für die Optimierung von Leitstrukturen.[6]

SAR_Cycle cluster_0 Iterativer SAR-Zyklus Synthesis Synthese der Derivate Testing Biologische Testung (in vitro) Synthesis->Testing Verbindung Analysis Datenanalyse (SAR-Tabelle) Testing->Analysis Aktivitätsdaten Design Design neuer Analoga Analysis->Design SAR-Erkenntnisse Design->Synthesis Nächste Generation

Abbildung 2: Der iterative Zyklus der SAR-basierten Wirkstoffoptimierung.

Hypothetische SAR-Daten

Die folgende Tabelle zeigt beispielhafte Daten, wie sie aus einer ersten Screening-Runde gegen eine hypothetische Kinase X hervorgehen könnten. Die Trends basieren auf allgemeinen Beobachtungen für Pyrrol-basierte Inhibitoren in der Literatur.[17][18][19][20]

VerbindungR¹ (an C2)R² (an C5)IC₅₀ (µM) für Kinase XAnmerkungen
1 -H-H> 50Grundgerüst, inaktiv.
2 -CHO-H25,3Formylierung führt zu schwacher Aktivität.
3 -CH₂NH₂-H15,1Primäres Amin verbessert die Aktivität.
4 -CH₂NH(CH₃)-H8,2Kleiner Alkylsubstituent am Amin ist vorteilhaft.
5 -CH₂NH(iPr)-H35,8Sperriger Isopropyl-Substituent reduziert die Aktivität.
6 -Phenyl-H5,6Phenylgruppe an C2 steigert die Potenz deutlich.
7 -4-Methoxyphenyl-H2,1Elektronenschiebende Gruppe am Phenylring ist günstig.
8 -4-Trifluormethylphenyl-H18,9Elektronenziehende Gruppe ist ungünstig.
9 -Phenyl-Phenyl45,2Zusätzliche Phenylgruppe an C5 ist sterisch hinderlich.
Analyse der SAR-Daten
  • Substitution an C2 ist entscheidend: Das unsubstituierte Grundgerüst (1) ist inaktiv. Die Einführung einer Funktion an C2 (2) ist der erste Schritt zur Aktivität.

  • C2-Seitenkette: Die Umwandlung des Aldehyds (2) in eine kleine aminomethylische Kette (3, 4) verbessert die Aktivität, wahrscheinlich durch die Bildung zusätzlicher Wasserstoffbrückenbindungen oder ionischer Wechselwirkungen im Zielprotein. Sperrige Substituenten (5) sind jedoch schädlich, was auf eine begrenzte Größe der Bindungstasche hindeutet.

  • C2-Arylierung: Die Einführung eines Phenylrings (6) ist die vorteilhafteste Modifikation, was auf eine hydrophobe Tasche und mögliche π-Stapelung hindeutet.

  • Elektronische Effekte: Elektronenschiebende Substituenten am distalen Phenylring (7) erhöhen die Potenz, während elektronenziehende Gruppen (8) sie verringern. Dies könnte die Elektronendichte des Pyrrolrings oder direkt die Wechselwirkung mit dem Zielprotein beeinflussen.

  • Substitution an C5: Weitere Substitution an C5 (9) führt zu einem Aktivitätsverlust, was auf sterische Hinderung hindeutet.

Diese Erkenntnisse leiten das Design der nächsten Generation von Verbindungen. Zum Beispiel könnten weitere Derivate mit elektronenschiebenden Gruppen am C2-Phenylring oder alternative kleine, polare Seitenketten an der C2-Position synthetisiert werden.

Protokoll zur pharmakologischen Evaluierung

Um die SAR zu bestimmen, ist ein robuster und reproduzierbarer biologischer Assay erforderlich. Der MTT-Assay ist ein kolorimetrischer Standardtest zur Bestimmung der zellulären metabolischen Aktivität und wird häufig verwendet, um die Zytotoxizität von Verbindungen gegenüber Krebszelllinien zu bewerten.[4][21]

Protokoll: In-vitro-Zytotoxizitäts-Screening (MTT-Assay)

Rationale: Dieser Assay bietet eine schnelle und quantitative Methode, um die antiproliferative Wirkung einer großen Anzahl von Verbindungen zu vergleichen und erste Hinweise auf deren Potenz zu erhalten.

Materialien:

  • Humane Krebszelllinie (z.B. HeLa[21][22] oder HCT-116[19])

  • Zellkulturmedium (z.B. DMEM) mit 10% fötalem Kälberserum (FCS) und 1% Penicillin/Streptomycin

  • Testverbindungen, gelöst in DMSO (Stammlösungen)

  • MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid), 5 mg/mL in PBS

  • Solubilisierungspuffer (z.B. 10% SDS in 0,01 M HCl)

  • 96-Well-Platten, Inkubator (37 °C, 5% CO₂), Plattenlesegerät (ELISA-Reader)

Schritt-für-Schritt-Protokoll:

  • Zellaussaat: Die Zellen werden in einer Konzentration von 5.000-10.000 Zellen pro Well in 100 µL Medium in eine 96-Well-Platte ausgesät und über Nacht im Inkubator adhärieren gelassen.

  • Behandlung mit Verbindungen: Am nächsten Tag werden die Testverbindungen in seriellen Verdünnungen (z.B. von 100 µM bis 0,1 µM) hergestellt. Das Medium wird von den Zellen entfernt und durch 100 µL frisches Medium ersetzt, das die jeweilige Konzentration der Testverbindung enthält. DMSO-Kontrollen (Vehikel) und unbehandelte Kontrollen werden mitgeführt.

  • Inkubation: Die Platten werden für 48-72 Stunden im Inkubator inkubiert.

  • MTT-Zugabe: Nach der Inkubationszeit werden 10 µL der MTT-Lösung zu jedem Well gegeben und die Platte für weitere 2-4 Stunden inkubiert. Lebende Zellen mit aktiven Dehydrogenasen wandeln das gelbe MTT in violette Formazan-Kristalle um.

  • Solubilisierung: 100 µL des Solubilisierungspuffers werden zu jedem Well gegeben und über Nacht bei 37 °C inkubiert, um die Formazan-Kristalle aufzulösen.

  • Messung: Die Extinktion wird bei einer Wellenlänge von 570 nm mit einem Plattenlesegerät gemessen.

  • Datenanalyse: Die prozentuale Zellviabilität wird im Vergleich zur Vehikel-Kontrolle berechnet. Die IC₅₀-Werte (die Konzentration, bei der 50% des Zellwachstums gehemmt wird) werden mit einer geeigneten Software (z.B. GraphPad Prism) durch nichtlineare Regression (log(Inhibitor) vs. normalisierte Antwort) bestimmt.

Schlussfolgerung

Die systematische Derivatisierung des 1-(4-Chlorphenyl)-1H-pyrrol-Gerüsts ist eine bewährte Strategie zur Entwicklung neuer bioaktiver Moleküle. Durch den rationalen Einsatz von Schlüsselreaktionen wie der Vilsmeier-Haack-Formylierung und der Suzuki-Miyaura-Kupplung kann eine vielfältige Bibliothek von Verbindungen effizient synthetisiert werden. Die anschließende biologische Evaluierung und die sorgfältige Analyse der SAR-Daten ermöglichen einen iterativen Optimierungsprozess, der zur Identifizierung von hochpotenten und selektiven Leitstrukturen führen kann. Die in diesem Leitfaden beschriebenen Protokolle und Strategien bieten eine solide Grundlage für Forschungsprogramme, die auf dieses vielversprechende chemische Gerüst abzielen.

Referenzen

  • Smolecule. (2023, August 16). Buy 1-(4-Chlorophenyl)-1H-pyrrole | 5044-38-2. Smolecule. --INVALID-LINK--

  • Wang, L., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594. --INVALID-LINK--

  • Abás, S., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(4), 2206-2218. --INVALID-LINK--

  • Nazarov, A. A., et al. (2007). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Formamides. Synthesis, 2007(22), 3537-3541. --INVALID-LINK--

  • Kamal, A., et al. (2003). Recent developments in the design, synthesis and structure-activity relationship studies of pyrrolo[2,1-c][1][23]benzodiazepines as DNA-interactive antitumour antibiotics. Current Medicinal Chemistry. Anti-Cancer Agents, 3(4), 279-306. --INVALID-LINK--

  • Peyroux, J., et al. (2004). Carborane functionalized pyrroles and porphyrins via the Suzuki cross-coupling reaction. Chemical Communications, (16), 1874-1875. --INVALID-LINK--

  • Candy, C. F., et al. (1970). Pyrrole Studies. Part XV. Vilsmeier-Haack Formylation of I-Substi-Tuted Pyrroles. Journal of the Chemical Society C: Organic, 2563-2566. --INVALID-LINK--

  • Candy, C. F., et al. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2566. --INVALID-LINK--

  • Wang, S.-G., et al. (2017). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. Journal of the American Chemical Society, 139(4), 1413-1416. --INVALID-LINK--

  • Billingsley, K. L., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. --INVALID-LINK--

  • Grokipedia. (n.d.). Paal–Knorr synthesis. Grokipedia. --INVALID-LINK--

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. --INVALID-LINK--

  • Murithi, J. M., et al. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry, 56(7), 2986-3000. --INVALID-LINK--

  • Rajput, S. S., & Singh, P. P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis. Alfa Chemistry. --INVALID-LINK--

  • Goloveshkin, A. S., et al. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Molbank, 2022(4), M1520. --INVALID-LINK--

  • Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Cellular and Molecular Neurobiology, 43, 3523-3538. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. --INVALID-LINK--

  • Le, V.-V., et al. (2017). Structure-activity Relationship Study and Optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a Broad Spectrum metallo-β-lactamase Inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. --INVALID-LINK--

  • Zaretsky, S., et al. (2015). Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles. ACS Medicinal Chemistry Letters, 6(3), 325-329. --INVALID-LINK--

  • Taylor & Francis. (n.d.). Structure activity relationship – Knowledge and References. Taylor & Francis. --INVALID-LINK--

  • Garmanchuk, L. V., et al. (2015). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Biopolymers and Cell, 31(2), 136-142. --INVALID-LINK--

  • ResearchGate. (2019, April). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. ResearchGate. --INVALID-LINK--

  • Haque, K. M. F., et al. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Dhaka University Journal of Pharmaceutical Sciences. --INVALID-LINK--

  • Rostom, S. A. F., et al. (2010). Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents. Bioorganic & Medicinal Chemistry, 18(7), 2767-2776. --INVALID-LINK--

  • Grozav, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10565. --INVALID-LINK--

  • Haque, K. M. F., et al. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one. Dhaka University Journal of Pharmaceutical Sciences. --INVALID-LINK--

  • James, T. D., & Shinkai, S. (1995). A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Tetrahedron Letters, 36(45), 8255-8258. --INVALID-LINK--

  • Georganics. (n.d.). This compound - High purity. Georganics. --INVALID-LINK--

  • Fathollahi, A., & Ghadamyari, Z. (2022). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. --INVALID-LINK--

  • Sharma, A., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5, 15852-15876. --INVALID-LINK--

  • ResearchGate. (2023, December). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted.... ResearchGate. --INVALID-LINK--

  • Singh, C., & Singh, P. P. (2021). A comprehensive review of synthetic strategies and SAR studies for the discovery of PfDHODH inhibitors as antimalarial agents. Part 1: triazolopyrimidine, isoxazolopyrimidine and pyrrole-based (DSM) compounds. RSC Medicinal Chemistry, 12(12), 2004-2023. --INVALID-LINK--

  • Saw, Y. L. (2025). THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGANIC ACID DETECTION AND SEPARATION BY SUPERCRITICAL FLUID CHROMATOGRAPHY-MASS SPECTROMETRY. Rowan Digital Works. --INVALID-LINK--

  • Bawa, S., et al. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 29(12), 2883. --INVALID-LINK--

References

Troubleshooting & Optimization

Minimizing product decomposition in Clauson-Kaas pyrrole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Product Decomposition and Maximizing Yield

Welcome to the technical support center for the Clauson-Kaas pyrrole synthesis. As a Senior Application Scientist, I understand the challenges researchers face when working with sensitive heterocyclic compounds. Pyrroles, while incredibly useful scaffolds in pharmaceuticals and natural products, are notoriously prone to decomposition, especially under the acidic and thermal conditions of classical synthesis methods.[1][2]

This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues, particularly product decomposition, and to optimize your reaction outcomes. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to adapt and refine protocols for your specific substrates.

Understanding the Foundation: The Clauson-Kaas Mechanism & Decomposition Pathway

The Clauson-Kaas reaction synthesizes N-substituted pyrroles through the acid-catalyzed reaction of a primary amine with 2,5-dimethoxytetrahydrofuran (DMTHF) or a similar 1,4-dicarbonyl surrogate.[3][4][5] Understanding the mechanism is the first step in troubleshooting. The reaction proceeds through the acid-catalyzed ring-opening of DMTHF to form a reactive carbocation, which is then trapped by the amine. Subsequent cyclization and dehydration yield the aromatic pyrrole ring.[3][6]

However, the very catalyst required for the reaction—acid—is also the primary culprit in product decomposition. Pyrroles are electron-rich aromatic systems that are highly susceptible to acid-catalyzed polymerization and degradation, often resulting in the formation of dark, tarry side-products.[1][2]

Clauson_Kaas_Mechanism cluster_activation Step 1: Activation of DMTHF cluster_condensation Step 2: Condensation with Amine cluster_cyclization Step 3: Cyclization & Aromatization DMTHF 2,5-Dimethoxy- tetrahydrofuran Protonated_DMTHF Protonated Intermediate DMTHF->Protonated_DMTHF Protonation H_plus H+ Carbocation Reactive Carbocation (B) Protonated_DMTHF->Carbocation Ring Opening MeOH MeOH Intermediate_C Intermediate (C) Carbocation->Intermediate_C Nucleophilic Attack Amine R-NH2 (Primary Amine) Intermediate_E Acyclic Intermediate (E) Intermediate_C->Intermediate_E Proton Rearrangement & Methanol Elimination Intermediate_F Cyclized Intermediate (F) Intermediate_E->Intermediate_F Ring Closure Final_Pyrrole N-Substituted Pyrrole Intermediate_F->Final_Pyrrole Dehydration & Aromatization

Caption: The general mechanism of the Clauson-Kaas pyrrole synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the Clauson-Kaas synthesis in a question-and-answer format.

Q1: My reaction mixture is turning dark brown or black, and I'm isolating a tarry, intractable material instead of my product. What is happening?

A1: This is the most classic sign of product decomposition via acid-catalyzed polymerization. The electron-rich pyrrole ring can be protonated under acidic conditions, which activates it towards electrophilic attack by another pyrrole molecule, initiating a chain reaction that forms insoluble polymers. Heat exacerbates this problem significantly.[1][2]

Solutions:

  • Reduce Temperature: Avoid high temperatures and prolonged heating. If the reaction requires heat, determine the minimum temperature necessary for conversion.

  • Use a Milder Acid or Buffer System: The traditional use of refluxing acetic acid is often too harsh.[7] Consider using a buffered system, such as an acetic acid/sodium acetate buffer (pH ~5), which provides the necessary protons for the initial steps without creating a harshly acidic environment that degrades the product.[2][6]

  • Switch to a Lewis Acid Catalyst: Many modern protocols use Lewis acids like Sc(OTf)₃, MgI₂, or Zn(OTf)₂ which can be more effective at lower catalyst loadings and under milder conditions than traditional Brønsted acids.[3][6]

  • Employ a Two-Phase System: For particularly acid-sensitive products, a two-phase system (e.g., aqueous acetic acid/dichloroethane) can be used. The pyrrole product is extracted into the organic layer as it is formed, removing it from the acidic aqueous phase and preventing degradation.[7]

Q2: My yields are consistently low (<50%) even without significant tar formation. How can I improve this?

A2: Low yields can stem from incomplete reaction, sub-optimal conditions, or degradation during workup and purification.

Solutions:

  • Optimize Catalyst and Solvent: The choice of catalyst and solvent is critical. While acetic acid is traditional, solvents like 1,4-dioxane or acetonitrile with catalysts such as scandium triflate or magnesium iodide etherate have shown excellent yields.[6][8] For greener approaches, water or even solvent-free conditions with specific catalysts can be highly effective.[3][9]

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[7][10] This rapid heating can lead to cleaner reaction profiles and higher yields by minimizing the time the product is exposed to potentially degrading conditions.[10]

  • Pre-hydrolyze the DMTHF: A highly effective and mild method involves first hydrolyzing the 2,5-dimethoxytetrahydrofuran (DMTHF) to the more reactive 2,5-dihydroxytetrahydrofuran. This "activated species" can then react with the amine at room temperature in a buffered solution, avoiding heat and strong acids entirely.[1][2] This is the basis of the Mild Protocol for Sensitive Substrates detailed below.

Q3: My starting amine contains acid-sensitive functional groups (e.g., esters, some protecting groups) or is a chiral amino acid ester. How can I prevent side reactions or epimerization?

A3: This is a significant challenge where classical methods often fail, leading to hydrolysis, cleavage, or racemization. The key is to avoid both strong acid and high heat.

The premier solution is the one-pot, two-step procedure developed by Smith and co-workers. [1][2][6]

  • Hydrolysis Step: 2,5-dimethoxytetrahydrofuran is gently refluxed in water to form 2,5-dihydroxytetrahydrofuran.

  • Condensation Step: The solution is cooled to room temperature, and the amine is added in the presence of an acetate buffer (pH ~5).

This method proceeds at ambient temperature and under mildly acidic buffered conditions, which has been shown to preserve acid-sensitive groups and prevent epimerization in chiral amines, providing excellent yields (often 89-94%).[1][2][6]

Q4: How should I purify my pyrrole product to avoid decomposition on the column or during solvent removal?

A4: Pyrrole purification is as critical as the synthesis itself. The same factors that cause decomposition in the reaction—acid and heat—can destroy your product during workup. Pyrroles are also sensitive to oxygen.[11][12]

Best Practices for Purification:

  • Neutralize Before Concentrating: Ensure any acidic catalyst is thoroughly neutralized and washed out before you begin solvent removal. A standard aqueous wash with sodium bicarbonate solution is recommended.

  • Avoid Strong Acids: Do not use strongly acidic conditions for any part of the workup.

  • Minimize Heat: Concentrate your product in vacuo using a rotary evaporator with a low-temperature water bath. Avoid heating the flask excessively. Pyrrole itself boils at 130 °C, but decomposition can occur well below this temperature.[11]

  • Use Deactivated Silica Gel: Standard silica gel can be acidic enough to degrade sensitive pyrroles. Pass the crude product through a short plug of silica gel that has been deactivated (e.g., by treating with triethylamine/hexane solution and then flushing with the eluent).[2]

  • Distillation: For liquid pyrroles, vacuum distillation is a viable purification method. It is crucial to use an inert atmosphere (nitrogen or argon) and to control the temperature carefully to prevent polymerization.[11][13]

  • Storage: Store the purified pyrrole under an inert atmosphere (argon or nitrogen) in a freezer, protected from light, to prevent slow oxidation and polymerization over time.[11]

Troubleshooting_Workflow Start Low Yield or Product Decomposition Check_Reaction Analyze Reaction Conditions Start->Check_Reaction Check_Workup Analyze Workup & Purification Start->Check_Workup Is_Tarry Reaction turning black/tarry? Check_Reaction->Is_Tarry Purif_Decomp Decomposition during purification? Check_Workup->Purif_Decomp Is_Sensitive Substrate acid/heat sensitive? Is_Tarry->Is_Sensitive No Solution_Harsh Conditions too harsh. - Lower Temp - Use Buffer/Lewis Acid - Use Two-Phase System Is_Tarry->Solution_Harsh Yes Solution_Mild Use Mild Protocol: - Pre-hydrolyze DMTHF - React at RT - Use Acetate Buffer Is_Sensitive->Solution_Mild Yes Solution_Optimize Incomplete Reaction. - Try MW Synthesis - Screen Catalysts - Optimize Solvent Is_Sensitive->Solution_Optimize No Solution_Purif Purification Protocol: - Neutralize before concentrating - Use deactivated silica - Minimize heat - Use vacuum/inert gas Purif_Decomp->Solution_Purif Yes

Caption: A workflow for troubleshooting common Clauson-Kaas synthesis issues.

Optimized Experimental Protocols

Here we provide two detailed protocols: a standard method using a modern Lewis acid catalyst and a specialized mild method for sensitive substrates.

Protocol 1: Scandium Triflate-Catalyzed Synthesis (General Use)

This protocol is adapted from literature procedures that report high yields for a variety of aromatic and aliphatic amines.[3][6]

  • Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the primary amine (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.1 mmol, 1.1 equiv), and scandium triflate (Sc(OTf)₃) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) under an inert atmosphere (N₂ or Ar).

  • Reaction: Heat the reaction mixture to 100 °C and stir for the time indicated by TLC analysis (typically 1-4 hours).

  • Workup: Cool the mixture to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash chromatography on deactivated silica gel to afford the pure N-substituted pyrrole.

Protocol 2: Mild Synthesis for Acid- or Heat-Sensitive Substrates

This one-pot, two-step protocol is ideal for chiral amino esters and other delicate molecules, preventing decomposition and epimerization.[1][2]

  • DMTHF Hydrolysis: In a round-bottom flask, add 2,5-dimethoxytetrahydrofuran (1.0 mmol) and deionized water (4 mL). Heat the solution to reflux (100 °C) under a nitrogen atmosphere for 2 hours. This generates the reactive 2,5-dihydroxytetrahydrofuran intermediate.

  • Buffer and Amine Addition: Cool the solution to room temperature. Add dichloromethane (4 mL).

    • If using a free amine: Add the amine (1.2 mmol, 1.2 equiv), sodium acetate (1.0 mmol, 1.0 equiv), and acetic acid (1.0 mmol, 1.0 equiv).

    • If using an amine hydrochloride salt: Add the amine salt (1.2 mmol, 1.2 equiv) and sodium acetate (2.0 mmol, 2.0 equiv).

  • Reaction: Stir the biphasic mixture vigorously at room temperature overnight (12-18 hours).

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers.

  • Isolation: Wash the combined organic layers with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure with minimal heating.

  • Purification: The crude product is often of high purity. If necessary, purify by passing through a short plug of deactivated silica gel, eluting with an appropriate solvent system.[2]

Comparative Data: Catalytic Systems

To aid in selecting an appropriate method, the following table summarizes various catalytic systems reported in the literature.

Catalyst SystemTypical SolventTemperature (°C)Typical TimeReported Yield Range (%)Notes
Acetic Acid (AcOH)Acetic Acid / H₂O75 - 1102.5 - 6 h15 - 90%Classical method; risk of decomposition for sensitive substrates.[6][8]
Sc(OTf)₃1,4-Dioxane1001 - 4 h74 - 95%Excellent yields, good functional group tolerance.[3][6]
MgI₂ etherateAcetonitrile (MeCN)802 - 6 h70 - 92%Mild Lewis acid, highly chemoselective.[6][8]
β-cyclodextrin-SO₃HWater (H₂O)903 - 4 h85 - 96%Green, biomimetic catalyst; recoverable and reusable.[3][6]
Acetate Buffer (pH 5)Water / DCMRoom Temp12 - 18 h89 - 94%Optimal for acid- and heat-sensitive substrates; prevents epimerization.[1][2][6]
Microwave (various)Solvent-free or H₂O100 - 15010 - 30 min60 - 95%Drastically reduces reaction time, can improve yields.[7][10]

References

Troubleshooting Paal-Knorr synthesis of N-substituted pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

To: Valued Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientists at PyrroleSynth Solutions Subject: Technical Guide: Troubleshooting the Paal-Knorr Synthesis of N-Substituted Pyrroles

Welcome to the technical support hub for the Paal-Knorr synthesis. This guide is designed to provide you with in-depth, field-proven insights to overcome common challenges encountered during the synthesis of N-substituted pyrroles. We understand that synthesizing these vital heterocyclic compounds can be nuanced. Our goal is to explain the causality behind experimental outcomes and provide robust, self-validating protocols to ensure your success.

Understanding the Core Reaction: The Paal-Knorr Mechanism

The Paal-Knorr synthesis is a powerful and widely used method for constructing pyrrole rings by condensing a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] The reaction typically proceeds under neutral or weakly acidic conditions.[3] The established mechanism, investigated by V. Amarnath et al., involves the initial attack of the amine on a protonated carbonyl group to form a hemiaminal.[1][4] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The final step is a dehydration of the resulting 2,5-dihydroxytetrahydropyrrole intermediate to yield the aromatic pyrrole ring.[5][6] The ring-formation step is generally considered the rate-determining step of the reaction.[4][7]

Paal_Knorr_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_end Product Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal Formation Dicarbonyl->Hemiaminal Amine Primary Amine (R-NH2) Amine->Hemiaminal Cyclization Intramolecular Cyclization Hemiaminal->Cyclization Rate-Determining Step Dehydration Dehydration Cyclization->Dehydration Pyrrole N-Substituted Pyrrole Dehydration->Pyrrole Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Analyze Reaction Conditions (T, t, Solvent) Start->Check_Conditions Check_pH Is pH < 3 or Strongly Acidic? Start->Check_pH Check_Reactivity Evaluate Substrate Reactivity (Sterics, Electronics) Start->Check_Reactivity Purify Action: Purify Reagents Check_Purity->Purify Optimize_T Action: Optimize Temperature & Time Check_Conditions->Optimize_T Adjust_pH Action: Use Weak Acid (e.g., AcOH) or Neutral Conditions Check_pH->Adjust_pH Change_Catalyst Action: Screen Catalysts (Lewis Acids, Heterogeneous) Check_Reactivity->Change_Catalyst

References

Optimizing reaction time and temperature for 1-(4-Chlorophenyl)-1H-pyrrole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)-1H-pyrrole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize your reaction conditions effectively.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A common frustration in synthesis is a lower-than-expected yield of the desired product. Several factors can contribute to this issue.

Potential Causes & Solutions:

  • Purity of Starting Materials: Impurities in your 4-chloroaniline or the 1,4-dicarbonyl compound (in the case of Paal-Knorr synthesis) can lead to unwanted side reactions.[1] It is advisable to use freshly purified reagents.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. These parameters should be carefully optimized for your specific substrates.[1]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the duration or slightly increasing the temperature.

  • Suboptimal Catalyst: The choice and amount of acid catalyst are crucial in reactions like the Paal-Knorr synthesis.[1] While acidic conditions can accelerate the reaction, an inappropriate choice can lead to side reactions.[1] Experimenting with different Brønsted or Lewis acids may be beneficial.[2]

  • Moisture Contamination: Some pyrrole syntheses are sensitive to moisture.[1] Using dry solvents and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be crucial.[1]

Issue 2: Formation of a Furan Byproduct (Paal-Knorr Synthesis)

A significant side reaction in the Paal-Knorr synthesis is the formation of a furan byproduct.[1]

Causality: This occurs through an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound before the amine can react.[1]

Solutions:

  • pH Control: The key to avoiding this is to control the acidity of the reaction medium.[1] Strongly acidic conditions (pH < 3) can favor furan formation.[3][4] The reaction is typically conducted under neutral or weakly acidic conditions.[3][5]

  • Catalyst Choice: The addition of a weak acid like acetic acid can accelerate the pyrrole synthesis without excessively promoting the furan side reaction.[3]

Issue 3: Sluggish or Incomplete Paal-Knorr Reaction

Several factors can contribute to a slow or incomplete Paal-Knorr synthesis.[1]

Potential Causes & Solutions:

  • Insufficiently Reactive Starting Materials: Amines with strong electron-withdrawing groups, like 4-chloroaniline, are less nucleophilic and may react slowly.[1] To overcome this, you might need to use higher temperatures or longer reaction times.

  • Steric Hindrance: Sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1] If possible, choose less hindered starting materials.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the degradation of sensitive substrates.[1] Careful optimization of the reaction temperature is recommended.[1]

Issue 4: Difficulty in Product Purification

The crude product may contain unreacted starting materials or byproducts, making purification challenging.

Solutions:

  • Crystallization: This is a widely employed and cost-effective purification technique for this compound derivatives.[6]

  • Column Chromatography: For removing closely related impurities, silica gel column chromatography using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) is effective.[7]

  • Washing: The crude product can be purified by washing with solvents like methanol followed by diethyl ether to remove unreacted starting materials and soluble impurities.[8]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the most common methods for synthesizing this compound?

The two most prevalent methods are the Paal-Knorr synthesis and the Clauson-Kaas reaction.

  • Paal-Knorr Synthesis: This is a widely used method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine, in this case, 4-chloroaniline.[1][9] The reaction is typically run under protic or Lewis acidic conditions.[9]

  • Clauson-Kaas Reaction: This method involves the reaction of 4-chloroaniline with 2,5-dimethoxytetrahydrofuran in the presence of a catalyst.[6] This reaction is a well-known method for synthesizing a large number of N-substituted pyrroles.[10][11]

Q2: How do I choose between the Paal-Knorr and Clauson-Kaas synthesis?

The choice depends on the availability of starting materials and the desired scale of the reaction.

  • The Paal-Knorr synthesis is versatile but can be limited by the availability of the specific 1,4-diketone precursor.[9]

  • The Clauson-Kaas reaction uses readily available 2,5-dimethoxytetrahydrofuran, making it a convenient option.[6] Greener protocols for this reaction have also been developed, for instance, using water as a solvent.[10][12]

Q3: What is the role of the acid catalyst in the Paal-Knorr synthesis?

The acid catalyst protonates one of the carbonyl groups of the 1,4-dicarbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the amine.[2][9] This accelerates the initial condensation step.

Q4: What is the mechanism of the Paal-Knorr pyrrole synthesis?

The amine attacks the protonated carbonyl to form a hemiaminal.[9] This is followed by an attack on the second carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the substituted pyrrole.[9] The ring formation step is considered the rate-determining step.[2]

Q5: Can microwave irradiation be used to optimize the reaction?

Yes, microwave-assisted synthesis has been shown to be effective for both Paal-Knorr and Clauson-Kaas reactions.[6] It can significantly reduce reaction times, often from hours to minutes, and can be performed under solvent-free conditions or in environmentally friendly solvents like water.[13] For the Clauson-Kaas reaction, microwave conditions (10-30 minutes) using acetic acid or water without additional catalysts have been reported.[13]

Q6: How can I confirm the identity and purity of my final product?

Several analytical techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of this compound.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Enables quantitative purity assessment and impurity profiling.[6]

  • Melting Point Determination: Pure this compound has a characteristic melting point of 88-91°C.[6]

III. Experimental Protocols & Data

Protocol 1: Paal-Knorr Synthesis of this compound

This protocol provides a general procedure. Optimization of time and temperature may be necessary depending on the specific 1,4-dicarbonyl used.

Materials:

  • 1,4-Dicarbonyl compound (e.g., 2,5-hexanedione) (1.0 eq)

  • 4-Chloroaniline (1.1 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 1,4-dicarbonyl compound in glacial acetic acid.

  • Add 4-chloroaniline to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of ice water and stir until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified this compound.

Protocol 2: Clauson-Kaas Synthesis of this compound (Microwave-Assisted)

This protocol utilizes microwave irradiation for a rapid and efficient synthesis.

Materials:

  • 4-Chloroaniline (1.0 eq)

  • 2,5-Dimethoxytetrahydrofuran (1.0 eq)

  • Glacial Acetic Acid or Water

  • Microwave reactor vial

  • Magnetic stirrer

Procedure:

  • In a microwave reactor vial, combine 4-chloroaniline, 2,5-dimethoxytetrahydrofuran, and the chosen solvent (acetic acid or water).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 110-120°C) for a short duration (e.g., 10-15 minutes).[6][13]

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Table 1: Optimization of Reaction Parameters for N-Aryl Pyrrole Synthesis (Illustrative)
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1CuI (5 mol%)-20-2512<61[14]
2CuI (10 mol%)-80-955>85[14]
3Sc(OTf)₃ (3 mol%)1,4-Dioxane100-Good to Excellent[10]
4ZrOCl₂·8H₂O (4 mol%)Water60-70-98[10][12]
5NaOAcAcOH/H₂O752.515-90[10][12]

Note: This table presents a summary of conditions for various N-substituted pyrrole syntheses to illustrate the range of parameters that can be explored for optimization. The specific yields will vary depending on the substrates used.

IV. Visualizing the Workflow

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical workflow for diagnosing and addressing low product yield in the synthesis of this compound.

Troubleshooting_Low_Yield start Low Product Yield check_purity Check Purity of Starting Materials start->check_purity monitor_reaction Monitor Reaction Progress (TLC) check_purity->monitor_reaction If pure end_bad Persistent Low Yield check_purity->end_bad If impure, purify and restart optimize_conditions Optimize Reaction Conditions monitor_reaction->optimize_conditions Incomplete reaction purification_issue Investigate Purification Step monitor_reaction->purification_issue Complete reaction change_catalyst Consider Different Catalyst optimize_conditions->change_catalyst No improvement end_good Improved Yield optimize_conditions->end_good Improvement check_moisture Ensure Anhydrous Conditions change_catalyst->check_moisture No improvement change_catalyst->end_good Improvement check_moisture->end_good Improvement check_moisture->end_bad No improvement purification_issue->end_good Optimized purification

Caption: A decision tree for troubleshooting low yield.

Paal-Knorr Synthesis Workflow

This diagram illustrates the key steps in the Paal-Knorr synthesis of this compound.

Paal_Knorr_Workflow start Start dissolve Dissolve 1,4-dicarbonyl in acetic acid start->dissolve add_amine Add 4-chloroaniline dissolve->add_amine reflux Heat to reflux add_amine->reflux monitor Monitor reaction by TLC reflux->monitor workup Aqueous workup and precipitation monitor->workup filter Filter and wash the crude product workup->filter purify Recrystallize or use column chromatography filter->purify characterize Characterize the final product purify->characterize end End characterize->end

Caption: Workflow for the Paal-Knorr synthesis.

V. References

  • Smolecule. (2023, August 16). Buy this compound | 5044-38-2.

  • BenchChem. (n.d.). Common side reactions in the synthesis of substituted pyrroles and their avoidance.

  • Wikipedia. (n.d.). Paal–Knorr synthesis.

  • ResearchGate. (n.d.). Optimization of reaction conditions a for the N-alkylation of pyrrole 2a.

  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.

  • RGM College of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles.

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.

  • Beilstein Journals. (n.d.). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.

  • Chem-Station Int. Ed. (2016, May 15). Clauson-Kaas Pyrrole Synthesis.

  • PubMed. (2023, June 27). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.

  • Grokipedia. (n.d.). Paal–Knorr synthesis.

  • Arkat USA. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles.

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis.

  • National Institutes of Health. (2023, June 27). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.

  • ACS Publications. (2022, September 12). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines.

  • BenchChem. (n.d.). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.

  • YouTube. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method.

  • Amerigo Scientific. (n.d.). This compound (97%).

  • BenchChem. (n.d.). Optimization of reaction conditions for tetraaryl-pyrrolo[3,2-b]pyrrole synthesis.

  • Georganics. (n.d.). This compound - High purity | EN.

  • ResearchGate. (n.d.). The Synthesis of 1H-Pyrroles Part. 1. The Synthesis and the Chemical and Physical Aspects Pyrrole Ring.

  • Sigma-Aldrich. (n.d.). This compound 97 5044-38-2.

  • ResearchGate. (2025, August 6). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.

  • PubMed. (n.d.). The regioselective synthesis of aryl pyrroles.

  • MDPI. (n.d.). An Update on the Synthesis of Pyrrolo[6][14]benzodiazepines.

  • The Royal Society of Chemistry. (n.d.). Supporting Information.

  • SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.

  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.

  • ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents.

  • DergiPark. (2023, September 20). SYNTHESIS AND PROPERTIES OF S-ALKYL 4-(4- CHLOROPHENYL)-5-(PYRROLE-2-YL)-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES.

  • BenchChem. (n.d.). Troubleshooting low yield in tetrasubstituted pyrrole synthesis.

  • Semantic Scholar. (n.d.). A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole.

  • BenchChem. (n.d.). Application Notes and Protocols for the Reduction of 1-(4-Chlorophenyl)-2.

References

Technical Support Center: Troubleshooting Poor Solubility of 1-(4-Chlorophenyl)-1H-pyrrole in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling challenges related to 1-(4-Chlorophenyl)-1H-pyrrole. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility issues with this compound during synthesis, purification, or screening assays. As a heterocyclic aromatic compound, this compound (C₁₀H₈ClN, MW: 177.63 g/mol ) is a crystalline solid with moderate solubility in many common organic solvents, which can frequently lead to incomplete reactions, difficult purifications, and unreliable results.[1][2]

This document provides a series of troubleshooting guides and FAQs, moving from simple, immediate fixes to more advanced strategic solutions. Our goal is to explain the causality behind each experimental choice, empowering you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial hurdles. These quick-start solutions can often resolve solubility issues without significant changes to the reaction protocol.

Q1: My this compound is not dissolving in the reaction solvent at room temperature. What is the simplest first step?

A1: The most direct approach is to increase the temperature of the reaction mixture. For most solid organic compounds, solubility increases with temperature because the added thermal energy helps overcome the intermolecular forces within the crystal lattice, allowing the solvent to solvate the individual molecules more effectively.[3][4] The relationship between temperature and solubility is often exponential, meaning a modest increase in temperature can lead to a significant increase in solubility.[5][6]

Experimental Protocol: Temperature Elevation

  • Add the this compound and the chosen solvent to your reaction vessel equipped with a magnetic stirrer and a condenser.

  • Begin stirring the suspension.

  • Slowly increase the temperature of the mixture in 5-10 °C increments using an oil bath or heating mantle.

  • Observe the mixture at each new temperature for 5-10 minutes. Often, the compound will dissolve well below the solvent's boiling point.

  • Once dissolution is complete, allow the solution to cool slightly before adding other temperature-sensitive reagents.

Causality Check: This method works for endothermic dissolution processes, where energy is absorbed to break the solute's crystal lattice.[7] If, in the rare case, solubility decreases with temperature (an exothermic process), this will be immediately apparent.

Q2: My reaction is temperature-sensitive, and I cannot use heat. What is a reliable non-thermal method to promote dissolution?

A2: Sonication is an excellent physical method for enhancing dissolution without heating. An ultrasonic bath or probe uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[8] This process generates intense local mixing and physically breaks apart solid agglomerates, dramatically increasing the surface area available for the solvent to act upon.[9][10][11] This overcomes the kinetic barrier to dissolution, often leading to a clear solution much faster than stirring alone.[12]

Experimental Protocol: Aiding Dissolution with Sonication

  • Prepare the suspension of this compound in your solvent in the reaction flask.

  • Place the flask into a bath sonicator, ensuring the water level in the bath is sufficient to cover the solvent level in the flask.

  • Turn on the sonicator. You should observe the solid material being actively dispersed.

  • Sonicate for 5-15 minute intervals. Check for dissolution progress during pauses.

  • For stubborn cases, gentle swirling of the flask within the sonicator bath can help expose all material to the ultrasonic waves.

Trustworthiness: Sonication is a mechanical aid and does not change the compound's thermodynamic solubility limit. It is most effective for getting a reaction started or for compounds that dissolve slowly but are otherwise soluble in the chosen solvent.

Q3: Which common organic solvents are a good starting point for dissolving this compound?

A3: Based on its structure—a moderately polar pyrrole ring attached to a nonpolar chlorophenyl group—the compound exhibits "moderate solubility" in a range of organic solvents.[1] The choice of solvent will depend on the specific reaction requirements (e.g., polarity, boiling point, reactivity).

Solvent CategoryRecommended SolventsRationale & Use Case
Halogenated Dichloromethane (DCM)Often used for purification via crystallization (with hexane as an anti-solvent).[1] Good for reactions at or near room temperature.
Ethers Tetrahydrofuran (THF), DioxaneCommon aprotic solvents for a wide range of organic reactions, such as metalations or cross-couplings.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High dissolving power due to their high dielectric constants.[13] Excellent for reactions requiring high solubility of polar and nonpolar reactants, but can be difficult to remove post-reaction.
Alcohols Ethanol, MethanolUsed in crystallization processes, often in combination with water.[1] Suitable for reactions where a protic solvent is acceptable.
Aromatic Toluene, XyleneGood for higher temperature reactions. Solubility may be limited at room temperature but improves significantly upon heating.

Part 2: In-Depth Troubleshooting Guides

When simple fixes are insufficient, a more strategic approach is needed. The following guides provide detailed methodologies for complex solubility challenges.

Guide 1: The Co-Solvent Strategy for Homogeneous Reactions

If a single solvent fails to provide adequate solubility, a binary solvent mixture, or co-solvent system, can be highly effective. A co-solvent, which is miscible with the primary solvent, alters the overall polarity and solvation properties of the medium, often in a non-linear, synergistic way.[14][15][16] Adding a more polar co-solvent to a nonpolar solvent (or vice-versa) can create a more favorable environment for a molecule like this compound, which has both polar and nonpolar regions.

When to Use This Method:

  • When the compound is sparingly soluble in the ideal primary solvent for your reaction.

  • When you need to dissolve both the hydrophobic this compound and a more polar reagent in the same phase.

Mechanism of Action: Co-solvents work by reducing the intermolecular attraction of the primary solvent, effectively lowering its ability to "exclude" the solute.[] For example, adding ethanol to water breaks up water's strong hydrogen-bonding network, creating a less polar medium where a hydrophobic compound is more soluble.[16]

dot

Caption: Co-Solvent Selection Workflow.

Experimental Protocol: Selecting and Implementing a Co-Solvent System

  • Identify the Primary Solvent (S1): This is the best solvent for your reaction chemistry, ignoring the solubility issue for a moment.

  • Select Potential Co-solvents (S2): Based on the workflow above, choose 2-3 potential co-solvents that are miscible with S1 and chemically inert under your reaction conditions.

  • Perform Small-Scale Solubility Tests:

    • In separate vials, place a small, known amount of this compound (e.g., 10 mg).

    • Add a measured volume of S1 (e.g., 0.5 mL) to each.

    • To each vial, add one of the selected co-solvents (S2) dropwise, vortexing after each addition, until the solid dissolves. Record the volume of S2 required.

  • Compare and Select: Choose the co-solvent system that provides the best solubility with the smallest percentage of S2.

  • Scale-Up: Implement the optimized solvent ratio in your full-scale reaction.

Guide 2: Phase-Transfer Catalysis (PTC) for Heterogeneous Reactions

This technique is essential when this compound (soluble in an organic phase) must react with a reagent (like an inorganic salt) that is only soluble in an aqueous phase.[18] A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur.[19][20]

When to Use This Method:

  • For reactions between this compound dissolved in an organic solvent and an ionic reagent dissolved in water (e.g., substitutions with NaOH, KCN, NaN₃).

Mechanism of Action: The PTC, typically a quaternary ammonium or phosphonium salt, has a lipophilic exterior and a cationic center.[19] It pairs with the anion of the inorganic reagent in the aqueous phase, forming a lipophilic ion pair. This pair is soluble in the organic phase, allowing it to migrate across the phase boundary and react with the this compound.[13][21]

dot

Caption: Mechanism of Phase-Transfer Catalysis.

Common Phase-Transfer Catalysts:

Catalyst NameAbbreviationTypical Use Cases
Tetrabutylammonium bromideTBABGeneral purpose, widely used for substitutions and alkylations.
Benzyltriethylammonium chlorideTEBACEffective for C-, O-, and N-alkylation reactions.
Aliquat® 336 (Methyltricaprylammonium chloride)Useful for a broad range of reactions, including oxidations.
Hexadecyltributylphosphonium bromideHigher thermal stability than ammonium salts, suitable for high-temp reactions.[19]

Experimental Protocol: Implementing Phase-Transfer Catalysis

  • Set Up the Biphasic System:

    • In your reaction vessel, dissolve this compound in a water-immiscible organic solvent (e.g., toluene, DCM).

    • Separately, dissolve the ionic reagent (e.g., sodium hydroxide) in water.

    • Add the aqueous solution to the organic solution.

  • Add the Catalyst: Add a catalytic amount of the chosen PTC (typically 1-10 mol%) to the biphasic mixture.

  • Initiate Reaction: Vigorously stir the mixture to create a large surface area between the two phases. Heating may also be required, depending on the reaction.

  • Monitor Progress: Monitor the reaction by TLC or LC-MS by sampling the organic layer. The reaction is often significantly faster than without the catalyst.[20]

Part 3: Summary and Decision Workflow

Choosing the right strategy depends on your specific experimental constraints. The table below provides a comparative summary to guide your decision.

TechniquePrimary MechanismBest For...AdvantagesLimitations
Heating Increases kinetic energy of solvent molecules[3]Endothermic dissolution processes where reagents are thermally stable.Simple, fast, and requires no additional reagents.Not suitable for thermally sensitive compounds or reactions.
Sonication Acoustic cavitation increases surface area and mixing[8][9]Overcoming kinetic barriers to dissolution for thermally sensitive reactions.Fast, no heating required, preserves delicate molecules.[9]May not be sufficient if the compound is truly insoluble (thermodynamic limit).
Co-Solvents Modifies the polarity and properties of the solvent medium[14][]Homogeneous reactions where a single solvent is inadequate.Highly effective, fine-tunable, can dissolve multiple components.Requires optimization, can complicate solvent removal.
Phase-Transfer Catalysis Shuttles reactants across a phase boundary[19][21]Heterogeneous (e.g., organic/aqueous) reactions.Enables reactions between immiscible reactants, can be "greener" by allowing use of water.[19][20]Only applicable to biphasic systems, requires catalyst removal.
Final Troubleshooting Workflow

Use this diagram to navigate from your initial solubility problem to the most appropriate solution.

dot

Troubleshooting_Workflow A Start: This compound Does Not Dissolve B Are reagents thermally stable? A->B C Try Heating B->C Yes D Try Sonication B->D No E Problem Solved? C->E D->E F Is the reaction heterogeneous with an aqueous-soluble reagent? E->F No I End: Proceed with Reaction E->I Yes G Use Phase-Transfer Catalysis (PTC) F->G Yes H Use a Co-Solvent System F->H No G->I H->I

Caption: Overall Troubleshooting Workflow.

References

Technical Support Center: Navigating Pyrrole's Reactivity - A Guide to Preventing Unwanted Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: the unwanted polymerization of pyrrole. Pyrrole's electron-rich aromatic system, the very feature that makes it a valuable heterocyclic building block, also renders it highly susceptible to oxidation and acid-catalyzed polymerization.[1][2] This guide is structured to provide researchers, scientists, and drug development professionals with field-proven insights and actionable protocols to maintain the integrity of pyrrole during storage and synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section directly addresses the most common issues and questions encountered in the lab.

Q1: My freshly distilled pyrrole is turning yellow or brown upon standing. What is causing this discoloration?

A1: This is a classic sign of pyrrole degradation. Pyrrole is highly sensitive to both air (oxygen) and light.[3][4] Exposure to either initiates an oxidative polymerization process, leading to the formation of colored, insoluble oligomers and polymers, often referred to as "pyrrole black".[4] Even ambient light can be sufficient to trigger this process.[1] To maintain its colorless state, it is critical to store purified pyrrole under an inert atmosphere (like nitrogen or argon), protected from light, and at refrigerated temperatures.[5]

Q2: What are the primary triggers for unintentional pyrrole polymerization during a reaction?

A2: The main culprits are strong acids, oxidizing agents, and exposure to air and light.[3][6]

  • Oxidizing Agents: Many common reagents, including metal salts like ferric chloride (FeCl₃) or persulfates, are used intentionally to create polypyrrole but can cause uncontrolled polymerization if present as impurities or used under the wrong conditions.[7][8][9] The polymerization is thought to proceed through the formation of a pi-radical cation.[9]

  • Acids: Pyrrole is unstable in acidic media and polymerizes readily.[1][10] Protonation disrupts the aromaticity of the ring, making it highly reactive and prone to polymerization, which can lead to polymers incorporating saturated pyrrolidine units.[10][11][12]

  • Air and Light: As mentioned, oxygen and UV light can initiate radical processes that lead to polymerization.[3]

Q3: My Paal-Knorr synthesis is yielding a dark, tarry byproduct instead of the desired substituted pyrrole. What is likely going wrong?

A3: This is a common problem, especially if the reaction is run under strongly acidic conditions (pH < 3), which can favor the formation of furan byproducts and also catalyze the polymerization of any unreacted starting pyrrole or the pyrrole product itself.[13] The reaction rate can be very fast, and if not controlled, can lead to flocculation and the production of dark tars.[14] To mitigate this, ensure you are using neutral or weakly acidic conditions (e.g., acetic acid) and consider lowering the reaction temperature to better control the reaction rate.[13]

Q4: Is it absolutely necessary to distill commercially available pyrrole before use?

A4: Yes, for most applications requiring high purity and reproducibility, distillation immediately before use is strongly recommended.[4][15] Commercial pyrrole, even in sealed containers, can contain dissolved oxygen and trace impurities (like water or oxidized species) that act as polymerization initiators.[16] Distilling the monomer removes these non-volatile impurities, providing a pure, colorless liquid that is significantly more stable for a short period.[4][15]

Q5: What are the optimal storage conditions for pyrrole to maximize its shelf life?

A5: To prevent degradation, pyrrole must be protected from air, light, moisture, and heat. The ideal storage protocol involves several layers of protection. The table below summarizes the recommended conditions.

ParameterRecommended ConditionRationaleSource
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation by atmospheric oxygen.[17]
Temperature 2°C to 8°C (Refrigerated)Slows the rate of intrinsic polymerization.[6]
Long-Term Storage -20°C to -80°C (Frozen)Effectively stops polymerization; thaw under inert gas before use.[17]
Container Amber Glass Bottle with Secure CapProtects from light and prevents moisture ingress.[3][5]
Purity Freshly DistilledRemoves existing oligomers and impurities that can catalyze further polymerization.[4][15]

Q6: I need to perform a reaction on the pyrrole ring without causing polymerization. Are protecting groups a viable strategy?

A6: Absolutely. Protecting the pyrrole nitrogen is a highly effective strategy to temper its reactivity. Electron-withdrawing groups, such as sulfonyl groups (e.g., tosyl or benzenesulfonyl), are commonly used.[2] These groups decrease the electron density of the pyrrole ring, making it less susceptible to oxidation and electrophilic attack, thereby preventing polymerization and allowing for a wider range of controlled functionalization reactions.[2]

Part 2: In-Depth Troubleshooting & Experimental Protocols

This section provides detailed methodologies to address specific challenges.

Guide 1: Protocol for Purification and Handling of Pyrrole

Unwanted polymerization often starts with an impure monomer. This protocol ensures you begin your synthesis with the highest quality pyrrole.

Objective: To remove non-volatile impurities, water, and dissolved oxygen from commercial pyrrole.

Methodology: Vacuum Distillation

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus. Use ground-glass joints and ensure all glassware is thoroughly dried.

    • Include a short Vigreux column to prevent bumping.

    • Place a cold trap between the receiving flask and the vacuum pump.

  • Preparation:

    • Charge the distillation flask with commercial pyrrole. Do not fill more than two-thirds full.

    • Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation Procedure:

    • Begin stirring (if using a stir bar) and apply vacuum slowly. Pyrrole's boiling point is ~130°C at atmospheric pressure, but it is significantly lower under vacuum.

    • Gently heat the flask using a heating mantle.

    • Discard the first small fraction (fore-run), which may contain volatile impurities and residual water.

    • Collect the main fraction of clear, colorless pyrrole. The boiling point should be stable during this collection.

    • Stop the distillation before the flask goes to dryness to avoid concentrating potentially explosive peroxide impurities.

  • Post-Distillation Handling (Critical):

    • Immediately transfer the purified pyrrole into a clean, dry amber glass bottle.

    • Purge the headspace with an inert gas (nitrogen or argon) before sealing the container tightly.

    • Store the sealed container in a refrigerator at 2-8°C, or for longer-term storage, aliquot into smaller vessels under inert gas and freeze.[17]

Guide 2: Managing Oxidative Polymerization During Synthesis

When using oxidants to form polypyrrole, control is key. Uncontrolled reactions lead to insoluble, non-conductive materials.

Objective: To control the rate of oxidative polymerization to achieve a desired product (e.g., films, nanoparticles) instead of an intractable tar.

Troubleshooting Workflow:

G start Problem: Uncontrolled Polymerization (Black Precipitate/Tar) check_temp Is Reaction Temperature Low? (e.g., 0-5 °C) start->check_temp check_oxidant Is Oxidant Added Slowly (Dropwise)? check_temp->check_oxidant Yes solution_temp Solution: Lower temperature to slow down reaction kinetics. check_temp->solution_temp No check_conc Are Monomer/Oxidant Concentrations Low? check_oxidant->check_conc Yes solution_oxidant Solution: Add oxidant solution dropwise over an extended period. check_oxidant->solution_oxidant No check_atmosphere Is Reaction Under Inert Atmosphere (N2/Ar)? check_conc->check_atmosphere Yes solution_conc Solution: Decrease concentration of both monomer and oxidant. check_conc->solution_conc No solution_atmosphere Solution: Purge solvent and headspace with N2/Ar. check_atmosphere->solution_atmosphere No end_node Controlled Polymerization Achieved check_atmosphere->end_node Yes solution_temp->check_oxidant solution_oxidant->check_conc solution_conc->check_atmosphere solution_atmosphere->end_node

Caption: Troubleshooting workflow for uncontrolled oxidative polymerization.

Key Control Parameters:

ParameterImpact on PolymerizationRecommendationSource
Temperature Lower temperatures decrease the reaction rate.Conduct the reaction in an ice bath (0-5°C). A slower oxidation rate is desirable for forming more ordered polymer chains.[18]
Oxidant Addition Rapid addition leads to localized high concentrations, causing rapid, uncontrolled polymerization.Add the oxidant solution dropwise, with vigorous stirring, over a prolonged period.[19]
Concentration Higher concentrations of monomer and oxidant increase the polymerization rate.Use dilute solutions of both pyrrole and the oxidant to maintain a controlled reaction rate.[20]
Atmosphere Oxygen can participate in side reactions and affect the final polymer properties.Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar).[17]
Part 3: Mechanistic Insights

Understanding the mechanism of polymerization is fundamental to preventing it.

Mechanism of Unwanted Pyrrole Polymerization

Unwanted polymerization is typically an oxidative process, often initiated by trace impurities, air, or light. The most widely accepted mechanism involves the formation of radical cations.[7][8]

Caption: Simplified mechanism of oxidative pyrrole polymerization.

  • Initiation: The process begins with the oxidation of a pyrrole monomer to form a radical cation. This is the rate-determining step and can be initiated by oxidants, acid, or light.

  • Propagation: Two radical cations couple, and after deprotonation, form a bipyrrole. This dimer is more easily oxidized than the monomer, and the process of oxidation, coupling, and deprotonation repeats, leading to chain growth.[7][8]

  • Termination/Side Reactions: The reaction can terminate in various ways, but in uncontrolled scenarios, the polymer chains can become over-oxidized or cross-linked, leading to the formation of insoluble, intractable materials.[14]

By controlling the initiation step (e.g., removing initiators like air and light) and moderating the propagation rate (e.g., through low temperature and low concentrations), you can effectively prevent unwanted polymerization.

References

Technical Support Center: Analysis of 1-(4-Chlorophenyl)-1H-pyrrole and its Impurities by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to analyze 1-(4-Chlorophenyl)-1H-pyrrole. This document provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound and its process-related impurities. The information herein is grounded in established principles of mass spectrometry and organic chemistry to ensure technical accuracy and practical utility.

Introduction to the Mass Spectrometry of this compound

This compound is a key structural motif in various areas of chemical and pharmaceutical research. Its synthesis, commonly achieved through methods like the Clauson-Kaas or Paal-Knorr reactions, can sometimes lead to the formation of impurities.[1] Mass spectrometry is an indispensable tool for the identification and characterization of the desired product and any associated impurities. Understanding the fragmentation patterns of these molecules is critical for accurate data interpretation and troubleshooting.

A foundational aspect of analyzing chlorine-containing compounds is the recognition of their characteristic isotopic pattern. Due to the natural abundance of chlorine-35 (³⁵Cl) and chlorine-37 (³⁷Cl) in an approximate 3:1 ratio, the molecular ion and any chlorine-containing fragments will appear as a pair of peaks (M and M+2) separated by two mass-to-charge units (m/z) with a corresponding intensity ratio of roughly 3:1. This isotopic signature is a powerful diagnostic tool for identifying chlorinated species in a mass spectrum.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues that may arise during the mass spectrometric analysis of this compound and its impurities.

FAQ 1: What is the expected mass and isotopic pattern for the molecular ion of this compound?

The molecular formula for this compound is C₁₀H₈ClN. The nominal molecular weight is 177 g/mol . However, due to the presence of chlorine, you should observe a characteristic isotopic cluster for the molecular ion.

  • M peak: The peak corresponding to the molecule containing the ³⁵Cl isotope will appear at an m/z of approximately 177 .

  • M+2 peak: The peak corresponding to the molecule containing the ³⁷Cl isotope will appear at an m/z of approximately 179 .

  • Intensity Ratio: The relative intensity of the M peak to the M+2 peak should be approximately 3:1 .

Troubleshooting:

  • No M+2 peak observed: This could indicate that the compound you are observing is not chlorinated. Verify your synthesis and starting materials. It's also possible that the M+2 peak is of very low intensity and is being lost in the baseline noise; in this case, try to improve the signal-to-noise ratio by increasing the sample concentration or optimizing instrument parameters.

  • Incorrect isotopic ratio: An incorrect ratio could suggest the presence of co-eluting impurities or a mixture of compounds. It could also indicate detector saturation if the peaks are extremely intense. Diluting the sample may help to resolve this issue.

FAQ 2: What are the predicted major fragment ions for this compound in Electron Ionization (EI) Mass Spectrometry?

Electron ionization is a "hard" ionization technique that typically induces extensive fragmentation, providing valuable structural information.[2] The fragmentation of this compound is predicted to proceed through several key pathways:

Predicted m/z Proposed Fragment Structure/Loss Notes
177/179[C₁₀H₈ClN]⁺˙ (Molecular Ion)The base peak may or may not be the molecular ion, depending on its stability. The 3:1 isotopic pattern is expected.
142[C₁₀H₈N]⁺Loss of a chlorine radical (•Cl). This fragment will not exhibit the chlorine isotopic pattern.
115[C₈H₅N]⁺˙Loss of HCN from the [M-Cl]⁺ fragment.
77[C₆H₅]⁺Phenyl cation, a common fragment for aromatic compounds.

Predicted Fragmentation Pathway of this compound (EI-MS)

G M [C₁₀H₈ClN]⁺˙ m/z 177/179 F1 [C₁₀H₈N]⁺ m/z 142 M->F1 - •Cl F3 [C₆H₅]⁺ m/z 77 M->F3 Cleavage of N-Aryl bond F2 [C₈H₅N]⁺˙ m/z 115 F1->F2 - HCN G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Dissolve sample in volatile solvent Prep2 Dilute to 1-10 µg/mL Prep1->Prep2 Inject Inject 1 µL into GC-MS Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-400) Ionize->Detect Identify Identify peaks by retention time & mass spectrum Confirm Confirm structure by fragmentation pattern & isotopic ratio Identify->Confirm Quantify Quantify impurities (if necessary) Confirm->Quantify cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_prep->cluster_analysis cluster_data cluster_data cluster_analysis->cluster_data

References

Validation & Comparative

A Definitive Guide to the Structural Confirmation of 1-(4-Chlorophenyl)-1H-pyrrole via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the structural confirmation of 1-(4-Chlorophenyl)-1H-pyrrole, a key building block in medicinal chemistry and materials science.[1] We will delve into the principles and practical application of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structural elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking to confidently characterize and differentiate N-arylpyrrole derivatives. We will explore the causality behind experimental choices, present detailed spectral interpretations, and compare the utility of NMR with alternative analytical techniques.

The Imperative of Unambiguous Structural Verification

In the synthesis of novel chemical entities, particularly within the pharmaceutical and materials science landscapes, the unequivocal confirmation of a molecule's structure is paramount. The biological activity and material properties are intrinsically linked to the precise arrangement of atoms. For N-arylpyrroles, subtle changes in substitution patterns can dramatically alter their electronic and steric properties, impacting their efficacy and application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules in solution, providing a detailed roadmap of the molecular framework through the analysis of nuclear spin interactions.[2]

Deciphering the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum provides a proton's-eye view of the molecule, revealing information about the chemical environment, connectivity, and number of neighboring protons for each unique proton. For this compound, we anticipate distinct signals for the protons on the pyrrole ring and the chlorophenyl ring.

Predicted ¹H NMR Spectral Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2, H-5 (α-protons of pyrrole)~6.8 - 7.2Triplet (t)J ≈ 2.5 Hz
H-3, H-4 (β-protons of pyrrole)~6.2 - 6.5Triplet (t)J ≈ 2.5 Hz
H-2', H-6' (ortho-protons of chlorophenyl)~7.3 - 7.5Doublet (d)J ≈ 8.5 Hz
H-3', H-5' (meta-protons of chlorophenyl)~7.2 - 7.4Doublet (d)J ≈ 8.5 Hz

Disclaimer: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary slightly.

Rationale Behind the Assignments

The pyrrole ring protons exhibit a characteristic AA'BB' system, which often simplifies to two triplets due to similar coupling constants between adjacent protons. The α-protons (H-2, H-5) are expected to be deshielded and appear at a lower field compared to the β-protons (H-3, H-4) due to the proximity of the electron-withdrawing nitrogen atom. The chlorophenyl ring protons will present as a classic para-substituted pattern, appearing as two distinct doublets. The protons ortho to the chlorine atom (H-3', H-5') will be influenced by its electron-withdrawing inductive effect and anisotropic effects, while the protons ortho to the pyrrole ring (H-2', H-6') will also experience the electronic effects of the heterocyclic system.

Unveiling the Carbon Skeleton: The ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a detailed picture of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift being highly sensitive to its electronic environment.

Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2, C-5 (α-carbons of pyrrole)~120 - 125
C-3, C-4 (β-carbons of pyrrole)~110 - 115
C-1' (ipso-carbon of chlorophenyl)~138 - 142
C-2', C-6' (ortho-carbons of chlorophenyl)~120 - 125
C-3', C-5' (meta-carbons of chlorophenyl)~128 - 132
C-4' (para-carbon of chlorophenyl)~130 - 135

Disclaimer: These are predicted values. Actual experimental values may vary.

Interpretation of Carbon Chemical Shifts

The α-carbons of the pyrrole ring (C-2, C-5) are expected to resonate at a lower field than the β-carbons (C-3, C-4) due to the direct attachment to the nitrogen atom. In the chlorophenyl ring, the ipso-carbon (C-1') attached to the nitrogen will be significantly influenced by the pyrrole ring. The carbon atom bearing the chlorine (C-4') will also exhibit a characteristic downfield shift. The remaining aromatic carbons will appear in the typical aromatic region, with their precise shifts determined by the combined electronic effects of the chlorine and the pyrrole substituent.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Protocol for High-Resolution NMR

Acquiring high-quality NMR spectra is crucial for accurate structural determination. The following is a standardized protocol for the analysis of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra to obtain pure absorption lineshapes.

    • Baseline correct the spectra to ensure accurate integration.

    • Reference the spectra to the internal standard (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Pick and label the peaks in both spectra.

G cluster_workflow NMR Experimental Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Instrument Setup (Tuning and Shimming) A->B C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition B->D E Data Processing (FT, Phasing, Referencing) C->E D->E F Spectral Analysis & Interpretation E->F

Figure 2: Standard experimental workflow for NMR analysis.

A Comparative Perspective: Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, a multi-technique approach provides a more complete characterization of a compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z 177 and an M+2 peak at m/z 179 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Fragmentation patterns can also offer structural clues. Common fragmentation pathways for N-arylpyrroles may involve cleavage of the N-aryl bond or fragmentation of the pyrrole ring.[3][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic peaks for:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C=C stretching (aromatic): ~1600-1450 cm⁻¹

  • C-N stretching: ~1350-1250 cm⁻¹

  • C-Cl stretching: ~800-600 cm⁻¹

While FT-IR can confirm the presence of the aromatic rings and the C-N bond, it does not provide the detailed connectivity information that NMR does.

Technique Information Provided Advantages Limitations
¹H and ¹³C NMR Detailed connectivity, chemical environment of atoms, stereochemistry.Unambiguous structural elucidation, non-destructive.Lower sensitivity, requires larger sample amounts, more expensive instrumentation.
Mass Spectrometry Molecular weight, elemental formula, fragmentation patterns.High sensitivity, small sample requirement.Does not provide detailed connectivity, isomers can be difficult to distinguish.
FT-IR Spectroscopy Presence of functional groups.Fast, inexpensive, easy to use.Provides limited structural information, complex spectra can be difficult to interpret fully.

Conclusion: The Synergy of Spectroscopic Techniques

The structural confirmation of this compound is most definitively achieved through the comprehensive analysis of its ¹H and ¹³C NMR spectra. The detailed information on proton and carbon environments and their connectivity provides an irrefutable molecular fingerprint. While techniques like Mass Spectrometry and FT-IR spectroscopy are valuable complementary tools for confirming molecular weight and the presence of key functional groups, they lack the detailed structural resolving power of NMR. By employing a logical, multi-technique approach, grounded in a solid understanding of spectroscopic principles, researchers can ensure the integrity of their synthesized compounds, a critical step in the journey of drug discovery and materials innovation.

References

A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of 1-(4-Chlorophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, comparative analysis of the electron ionization (EI) mass spectrum of 1-(4-Chlorophenyl)-1H-pyrrole, a substance of interest in medicinal chemistry. Authored from the perspective of a seasoned application scientist, this document moves beyond mere spectral interpretation to explain the underlying principles and experimental considerations that ensure data integrity and trustworthiness.

We will dissect the mass spectrum of our target compound and contrast it with structurally related molecules—1-phenylpyrrole and chlorobenzene—to highlight the unique spectral signatures imparted by the different moieties of the molecule. This comparative approach, supported by experimental protocols and mechanistic diagrams, is designed to equip researchers with the expertise to confidently identify and characterize similar compounds.

Experimental Protocol: Acquiring a High-Fidelity EI Mass Spectrum

The foundation of accurate spectral interpretation is a robust and well-controlled experimental setup. Electron Ionization (EI) is the method of choice for this class of volatile, thermally stable organic molecules due to its ability to produce complex, reproducible fragmentation patterns that serve as a molecular fingerprint.[1][2][3] The high energy of the electron beam (typically 70 eV) imparts significant internal energy to the molecule, leading to extensive and informative fragmentation.[4][5]

Step-by-Step GC-MS Methodology:
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate. The concentration should be optimized to avoid detector saturation.

  • Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an EI source is used. A standard non-polar capillary column (e.g., DB-5ms) is suitable for separation.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min. Hold at 280°C for 5 minutes. This program ensures good separation from any impurities and solvent.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV. This is a standardized energy that maximizes ionization efficiency and produces spectra consistent with library databases.[4]

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400. This range will capture the molecular ion and all significant fragments.

  • Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum. The peak corresponding to this compound is identified based on its retention time.

  • Data Analysis: Process the acquired spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with theoretical predictions and library spectra for confirmation.

This self-validating protocol ensures that the resulting spectrum is a true representation of the compound's fragmentation behavior under standard EI conditions, making it comparable to established spectral libraries.

Analysis of the this compound Spectrum

The mass spectrum of this compound (Molecular Formula: C₁₀H₈ClN) is characterized by a distinct molecular ion peak and a series of fragment ions that reveal the molecule's structure.

The Molecular Ion (M⁺) and the Chlorine Isotope Pattern

The molecular weight of this compound is approximately 177.64 g/mol . A key feature in its mass spectrum is the molecular ion region. Due to the natural abundance of chlorine isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%), any fragment containing a chlorine atom will appear as a pair of peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.[6][7][8]

  • [M]⁺• Peak: Appears at m/z 177 , corresponding to the molecule with the ³⁵Cl isotope ([C₁₀H₈³⁵ClN]⁺•).

  • [M+2]⁺• Peak: Appears at m/z 179 , corresponding to the molecule with the ³⁷Cl isotope ([C₁₀H₈³⁷ClN]⁺•). The intensity of this peak is roughly one-third that of the m/z 177 peak.[7]

This distinct isotopic signature is the first and most definitive piece of evidence for the presence of a single chlorine atom in the molecule.

Key Fragmentation Pathways

The 70 eV electron beam provides sufficient energy to induce bond cleavages throughout the molecule. The major fragmentation pathways are governed by the stability of the resulting cations and neutral losses.

G M [C₁₀H₈ClN]⁺• m/z 177/179 F1 [C₁₀H₈N]⁺ m/z 142 M->F1 - Cl• F3 [C₆H₄Cl]⁺ m/z 111/113 M->F3 - C₄H₄N• (Pyrrole radical) F2 [C₄H₄N]⁺ m/z 66 F1->F2 - C₆H₄ (Benzyne) F4 [C₆H₄]⁺• m/z 76 F3->F4 - Cl•

  • Loss of a Chlorine Radical (m/z 142): A common fragmentation pathway for halogenated compounds is the cleavage of the carbon-halogen bond.[6][7] The loss of a chlorine radical (Cl•) from the molecular ion results in the formation of the [C₁₀H₈N]⁺ ion at m/z 142 .

    • [C₁₀H₈ClN]⁺• → [C₁₀H₈N]⁺ + Cl•

  • Cleavage of the N-Aryl Bond (m/z 111/113): The bond between the pyrrole nitrogen and the chlorophenyl ring can cleave, leading to two possible charged fragments. The more stable and abundant of these is the chlorophenyl cation, [C₆H₄Cl]⁺, observed at m/z 111 and m/z 113 , retaining the 3:1 isotopic ratio. This is a highly characteristic fragment for substituted aromatic rings.

    • [C₁₀H₈ClN]⁺• → [C₆H₄Cl]⁺ + C₄H₄N•

  • Formation of the Phenyl Cation (m/z 77): The chlorophenyl cation (m/z 111/113) can further fragment by losing a chlorine radical to form the stable phenyl cation [C₆H₅]⁺ at m/z 77 .[6] This is a common fragment in the mass spectra of many benzene derivatives.

    • [C₆H₄Cl]⁺ → [C₆H₅]⁺ + Cl•

Comparative Analysis: Deducing Structure from Spectral Differences

To fully appreciate the diagnostic value of the fragmentation pattern, we compare it with the spectra of 1-phenylpyrrole and chlorobenzene. This comparison allows us to isolate the spectral contributions of each part of the target molecule.

m/z Proposed Fragment This compound 1-Phenylpyrrole [9][10][11]Chlorobenzene [6][7]Rationale for Presence/Absence
177/179 [C₁₀H₈ClN]⁺• Molecular ion of the target compound.
143 [C₁₀H₉N]⁺• Molecular ion of 1-phenylpyrrole.
142 [C₁₀H₈N]⁺ Loss of Cl• from the target compound.
115 [C₉H₇]⁺ Major fragment of 1-phenylpyrrole (loss of HCN).
112/114 [C₆H₅Cl]⁺• Molecular ion of chlorobenzene.
111/113 [C₆H₄Cl]⁺ N-Aryl cleavage of the target compound.
77 [C₆H₅]⁺ A stable fragment common to all three, formed by loss of Cl• or cleavage of the N-phenyl bond.
Insights from Comparison:
  • vs. 1-Phenylpyrrole: The most striking difference is the molecular ion, which is 34.5 mass units higher for the chlorinated compound, corresponding to the mass of a chlorine atom replacing a hydrogen atom. Furthermore, the presence of the m/z 111/113 fragment in our target compound's spectrum, and its absence in the 1-phenylpyrrole spectrum, strongly points to the N-Aryl cleavage retaining the chlorine on the phenyl ring. The prominent m/z 142 peak (loss of Cl•) is unique to the chlorinated analyte.

  • vs. Chlorobenzene: The chlorobenzene spectrum is much simpler, dominated by the molecular ion at m/z 112/114 and the phenyl cation at m/z 77.[6] The presence of these signals in the spectrum of this compound confirms the chlorophenyl substructure. However, the additional peaks at m/z 177/179 and 142 in our target spectrum are clear indicators of the attached pyrrole moiety.

Conclusion

The electron ionization mass spectrum of this compound is highly characteristic and provides a wealth of structural information. The definitive 3:1 isotopic pattern of the molecular ion at m/z 177/179 immediately confirms the presence of a single chlorine atom. Key fragments at m/z 142 (loss of Cl•) and m/z 111/113 (chlorophenyl cation) further corroborate the structure.

By comparing this spectrum to those of its constituent parts, 1-phenylpyrrole and chlorobenzene, we can confidently assign the observed fragments and confirm the identity of the analyte. This guide provides a robust framework for the interpretation, leveraging fundamental principles of mass spectrometry and a comparative analytical approach. This methodology, combining rigorous experimental protocol with logical spectral deduction, is essential for any scientist engaged in the structural elucidation of small molecules in a research and development setting.

References

A Comparative Guide to HPLC Validation for the Quantification of 1-(4-Chlorophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(4-Chlorophenyl)-1H-pyrrole. We will not only detail the requisite validation parameters as stipulated by major regulatory bodies but also delve into the scientific rationale behind the methodological choices. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound.

Introduction: The "Why" Behind Method Validation

In the pharmaceutical industry, an analytical method is not merely a procedure; it is a critical component of quality control that ensures the safety and efficacy of a drug product. Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[1][2] For the quantification of an active pharmaceutical ingredient (API) or a key intermediate like this compound, a validated HPLC method is indispensable for ensuring product quality and regulatory compliance.

The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have all established guidelines for analytical method validation.[1][3][4][5][6][7][8][9] This guide will adhere to the principles outlined in the ICH Q2(R1) and the recently revised Q2(R2) guidelines.[3][4][5][6]

Method Development: A Rational Approach

The development of a robust HPLC method is a systematic process. For this compound, a neutral, aromatic heterocyclic compound, a reversed-phase HPLC method is the logical starting point.

Physicochemical Properties and Chromatographic Considerations
Proposed HPLC Method

Based on experience with similar aromatic compounds and available literature on pyrrole derivatives, the following starting HPLC conditions are proposed[10][11][12][13][14]:

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (preliminary, to be optimized)
Injection Volume 10 µL
Run Time 10 minutes

The selection of a C18 column provides a versatile stationary phase for the retention of non-polar compounds. A mobile phase of acetonitrile and water offers a good balance of elution strength and low viscosity. The initial detection wavelength of 254 nm is a common choice for aromatic compounds and can be further optimized by determining the analyte's UV spectrum.

Method Validation: Demonstrating Fitness for Purpose

Once the method is developed, it must be validated to ensure it is reliable and reproducible. The following validation parameters will be assessed in accordance with ICH Q2(R1)/Q2(R2) guidelines.[3][4][5][6][15][16]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components.[17] To demonstrate specificity, forced degradation studies are performed. These studies intentionally stress the drug substance to produce potential degradation products.[18][19][20][21]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: 1 mg/mL of this compound in 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 mg/mL of this compound in 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 1 mg/mL of this compound in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance exposed to 105 °C for 24 hours.

  • Photolytic Degradation: Solution of drug substance exposed to UV light (254 nm) and visible light for 24 hours.

The results of the forced degradation studies should demonstrate that the main peak of this compound is well-resolved from any degradation products, thus proving the method is "stability-indicating."

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol for Linearity:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare a series of at least five concentrations ranging from 50% to 150% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot the peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol for Accuracy:

  • Prepare a placebo matrix (if applicable).

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision):

  • Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

Intermediate Precision (Inter-assay Precision):

  • Analyze the same sample on different days, by different analysts, and/or on different instruments.

Acceptance Criteria:

  • The relative standard deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Determination of LOD and LOQ:

These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)

  • LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol for Robustness:

  • Vary the following parameters one at a time:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze a standard solution under each varied condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits.

Comparison with Alternative Methods

While reversed-phase HPLC is the most common and often the most suitable technique for the quantification of this compound, other methods could be considered.

MethodAdvantagesDisadvantages
Reversed-Phase HPLC (Proposed Method) Robust, reproducible, widely available, suitable for a wide range of non-polar to moderately polar compounds.May require gradient elution for complex mixtures, solvent consumption.
Normal-Phase HPLC Good for separating very non-polar compounds or isomers.Less reproducible than reversed-phase, requires non-aqueous mobile phases.
Gas Chromatography (GC) Suitable for volatile and thermally stable compounds.The analyte may require derivatization to increase volatility, potential for thermal degradation.
Ultra-Performance Liquid Chromatography (UPLC) Faster analysis times, higher resolution, lower solvent consumption compared to HPLC.Higher initial instrument cost, more susceptible to clogging.

For routine quality control, the proposed reversed-phase HPLC method offers the best balance of performance, reliability, and cost-effectiveness.

Visualizing the Workflow

HPLC Method Development Workflow

HPLC_Method_Development cluster_dev Method Development cluster_val Method Validation (per ICH Q2) cluster_routine Routine Use start Define Analytical Target Profile physchem Assess Physicochemical Properties (Solubility, pKa, UV Spectrum) start->physchem selection Select Column, Mobile Phase, and Detection Wavelength physchem->selection optimization Optimize Chromatographic Conditions (Gradient, Flow Rate, Temperature) selection->optimization system_suitability Establish System Suitability Criteria optimization->system_suitability specificity Specificity / Forced Degradation system_suitability->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis Method_Selection start Analyte: this compound volatility Is the analyte volatile and thermally stable? start->volatility polarity Is the analyte highly non-polar? volatility->polarity No gc Consider Gas Chromatography (GC) volatility->gc Yes np_hplc Consider Normal-Phase HPLC polarity->np_hplc Yes rp_hplc Reversed-Phase HPLC is the most suitable starting point polarity->rp_hplc No uplc For high-throughput needs, consider UPLC rp_hplc->uplc

References

A Comparative Guide to the Biological Activity of 1-(4-Chlorophenyl)-1H-pyrrole and its Bromo-analogue

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substitution of halogen atoms on a pharmacologically active scaffold is a cornerstone of medicinal chemistry, often leading to significant alterations in biological activity. This guide provides a comparative analysis of 1-(4-Chlorophenyl)-1H-pyrrole and its bromo-analogue, 1-(4-bromophenyl)-1H-pyrrole. We delve into the structure-activity relationships (SAR) that govern their efficacy, with a particular focus on their antifungal and anticancer properties. By examining the subtle yet critical differences imparted by chlorine versus bromine substitution—such as electronegativity, atomic radius, and lipophilicity—we aim to provide researchers with a predictive framework for analogue design. This guide synthesizes available data and presents detailed experimental protocols to ensure the reproducibility and validation of the findings discussed.

Introduction

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2] Phenylpyrrole derivatives, in particular, have garnered significant interest as potent bioactive agents.[3][4] A common strategy to optimize the therapeutic potential of such compounds is the introduction of halogen substituents onto the phenyl ring. Halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its size, lipophilicity, and electronic distribution.

This guide focuses on a direct comparison between two such analogues: this compound and 1-(4-bromophenyl)-1H-pyrrole. The core question we address is: How does substituting a chlorine atom with a bromine atom at the para-position of the phenyl ring impact the overall biological activity of the 1-phenyl-1H-pyrrole scaffold? Understanding this relationship is crucial for the rational design of next-generation therapeutic agents with enhanced potency and selectivity.

Chemical Structures and Properties

The foundational structures of the two compounds are nearly identical, differing only in the halogen atom at the para-position of the phenyl ring.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
This compoundthis compoundC₁₀H₈ClN177.63[5]
1-(4-Bromophenyl)-1H-pyrrole1-(4-Bromophenyl)-1H-pyrroleC₁₀H₈BrN222.08[6]

The key physicochemical differences between chlorine and bromine are central to the observed variations in biological activity:

  • Electronegativity: Chlorine (3.16 on the Pauling scale) is more electronegative than Bromine (2.96). This difference can affect the electronic nature of the phenyl ring and influence interactions with biological targets.

  • Atomic Radius: Bromine has a larger atomic radius (114 pm) compared to chlorine (99 pm). This steric difference can impact how the molecule fits into a binding pocket of a receptor or enzyme.

  • Lipophilicity (LogP): The substitution of chlorine with bromine generally increases the lipophilicity of a compound, which can affect its ability to cross cell membranes.

Comparative Biological Activity

While direct, side-by-side comparative studies of these two specific molecules are not extensively documented in publicly available literature, we can infer their relative activities based on broader studies of halogenated phenylpyrrole derivatives. The primary activities reported for this class of compounds are antifungal and, to a lesser extent, anticancer.

Antifungal Activity

Phenylpyrrole fungicides, such as fenpiclonil and fludioxonil, are well-established in agriculture.[3] Their mechanism of action often involves the disruption of fungal cell membranes and signaling pathways.[3] Studies on various halogenated analogues suggest that the nature of the halogen substituent is critical for antifungal potency.

Generally, in series of halogenated antifungal agents, increasing the size of the halogen from chlorine to bromine can enhance activity, potentially due to improved membrane permeability or stronger hydrophobic interactions with the target protein. However, this is not a universal rule and is highly dependent on the specific fungal species and the target enzyme. For instance, studies on other heterocyclic scaffolds have shown that chloro- and dichloro-derivatives can exhibit potent activity against yeasts like Candida albicans and Gram-positive bacteria.[7]

Inference for the Compared Compounds: It is plausible that the bromo-analogue may exhibit broader or more potent antifungal activity against certain phytopathogenic fungi compared to the chloro-analogue, due to its increased lipophilicity.[4][8]

Anticancer and Cytotoxic Activity

Pyrrole derivatives have been investigated for their potential as anticancer agents, with some compounds showing the ability to induce apoptosis (programmed cell death) in cancer cell lines.[9][10] The mechanism often involves the inhibition of protein kinases or disruption of microtubule dynamics.[10][11]

In the context of cytotoxicity, halogen substitution plays a complex role. The increased lipophilicity of the bromo-analogue might enhance its ability to penetrate cancer cell membranes, potentially leading to higher intracellular concentrations and greater cytotoxicity compared to the chloro-analogue. Studies on other N-phenylbenzamide scaffolds have demonstrated the cytotoxic potential of bromo- and chloro-substituted analogues against various cancer cell lines, including lung, breast, and cervical cancer.[12]

Quantitative Data Summary (Hypothetical based on trends in related series):

CompoundTarget Organism/Cell LineActivity Metric (e.g., IC₅₀)
This compoundCandida albicans~15-25 µM
1-(4-Bromophenyl)-1H-pyrroleCandida albicans~5-15 µM
This compoundMCF-7 (Breast Cancer)~10-20 µM
1-(4-Bromophenyl)-1H-pyrroleMCF-7 (Breast Cancer)~2-10 µM
Note: These values are illustrative and represent expected trends based on published data for structurally related compounds. Direct experimental validation is required.

Structure-Activity Relationship (SAR) Analysis

The observed or predicted differences in biological activity can be rationalized by considering the structure-activity relationship. The substitution from chlorine to bromine primarily introduces changes in steric bulk and electronics.

  • Steric and Hydrophobic Effects: The larger size and greater lipophilicity of bromine can lead to more favorable van der Waals and hydrophobic interactions within a target's binding site. If the binding pocket can accommodate the larger atom, this often results in increased potency.

  • Electronic Effects: While chlorine is more electronegative, the overall electronic effect on the phenyl ring is a combination of inductive withdrawal and resonance donation. This electronic modulation can influence the strength of key interactions, such as hydrogen bonding or π-π stacking, with the biological target.

The diagram below illustrates the logical relationship between the halogen properties and their impact on biological activity.

SAR_Logic cluster_properties Physicochemical Properties cluster_effects Molecular Effects cluster_activity Biological Outcome Prop1 Atomic Radius (Br > Cl) Effect1 Increased Steric Bulk Prop1->Effect1 Prop2 Lipophilicity (Br > Cl) Effect2 Enhanced Membrane Permeability Prop2->Effect2 Prop3 Electronegativity (Cl > Br) Effect3 Altered Electronic Profile Prop3->Effect3 Activity Potentially Increased Biological Activity (Bromo-analogue) Effect1->Activity Improved binding fit? Effect2->Activity Higher intracellular conc. Effect3->Activity Modified target interaction

Caption: SAR logic for halogen substitution.

Experimental Methodologies

To empirically validate the comparative activities of these two compounds, standardized in vitro assays are essential. The following protocols provide a framework for assessing antifungal and cytotoxic activity.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against a fungal strain like Candida albicans.

Workflow Diagram:

Antifungal_Workflow A 1. Prepare Fungal Inoculum (e.g., C. albicans in RPMI media) C 3. Add Fungal Inoculum to each well A->C B 2. Serially Dilute Compounds (Chloro & Bromo analogues) in 96-well plate B->C D 4. Incubate (e.g., 35°C for 24-48h) C->D E 5. Add Viability Indicator (e.g., Resazurin) D->E F 6. Read Absorbance/Fluorescence (Determine MIC) E->F

Caption: Workflow for broth microdilution assay.

Step-by-Step Protocol:

  • Preparation of Compounds: Prepare stock solutions of this compound and 1-(4-bromophenyl)-1H-pyrrole in dimethyl sulfoxide (DMSO).

  • Inoculum Preparation: Culture Candida albicans (e.g., ATCC 90028) in a suitable broth and adjust the final concentration to approximately 0.5–2.5 x 10³ cells/mL in RPMI-1640 medium.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound stock to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound. Include positive (no compound) and negative (no fungus) controls.

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by using a viability dye like resazurin.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to assess the metabolic activity of cells, which is an indicator of cell viability.[12]

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000–10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the chloro- and bromo-analogues (prepared by serial dilution in culture medium) for 48 to 72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated by plotting a dose-response curve.

Conclusion

The substitution of chlorine with bromine at the para-position of the 1-phenyl-1H-pyrrole scaffold is a subtle structural modification that can lead to significant changes in biological activity. Based on established SAR principles, the bromo-analogue is predicted to exhibit enhanced antifungal and cytotoxic properties compared to its chloro counterpart. This enhancement is likely driven by the bromo-analogue's increased lipophilicity and larger atomic size, which may improve membrane permeability and optimize interactions with biological targets. However, these predictions must be confirmed through direct, rigorous experimental testing using standardized protocols as outlined in this guide. Future research should focus on expanding the panel of fungal strains and cancer cell lines to build a more comprehensive comparative profile and to elucidate the precise molecular mechanisms of action for both compounds.

References

A Comparative Guide to the Cytotoxicity of Substituted N-Phenylpyrroles in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity, including anticancer properties.[1][2] Among these, N-phenylpyrrole derivatives have emerged as a promising class of cytotoxic agents. The strategic placement of various substituents on the phenyl ring allows for the fine-tuning of their electronic and steric properties, which can profoundly influence their interaction with biological targets and, consequently, their efficacy against cancer cells.

This guide provides a comparative analysis of the cytotoxic effects of substituted N-phenylpyrrole analogs against various human cancer cell lines. We will delve into the structure-activity relationships (SAR) that govern their potency, present supporting experimental data, and outline the standardized methodologies used to generate these findings. Furthermore, we will explore the underlying mechanisms, such as the induction of apoptosis, that contribute to their anticancer activity.

Principles of Cytotoxicity Assessment: The MTT Assay

To quantitatively compare the cytotoxic effects of different N-phenylpyrrole compounds, a robust and reproducible method is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3]

The principle of the assay is straightforward yet elegant: metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate.[4] The amount of formazan produced is directly proportional to the number of viable cells. By dissolving these formazan crystals and measuring the absorbance of the resulting solution, we can quantify the effect of a test compound on cell survival.

Below is a detailed protocol that provides a self-validating system for assessing the cytotoxicity of novel compounds. The inclusion of positive and negative controls is critical for ensuring the reliability of the results.

Standard Operating Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells (e.g., A549, HCT-116, HepG2) into a 96-well microplate at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

    • Rationale: This initial incubation period ensures that cells are in a healthy, exponential growth phase before the introduction of the test compounds.

  • Compound Treatment: Prepare serial dilutions of the substituted N-phenylpyrrole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various final concentrations. Include wells with vehicle control (e.g., DMSO diluted to the highest concentration used for the compounds) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for an additional 48 to 72 hours under the same conditions.

    • Rationale: This exposure time is typically sufficient for cytotoxic agents to exert their effects, whether by inducing apoptosis, necrosis, or cell cycle arrest.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3] During this time, viable cells will convert the MTT into purple formazan crystals.

    • Rationale: A 4-hour incubation strikes a balance between allowing for sufficient formazan formation and minimizing potential artifacts from prolonged incubation.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[3] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Exposure cluster_assay Phase 3: Viability Measurement cluster_analysis Phase 4: Data Analysis start Seed Cancer Cells in 96-Well Plate incubation1 Incubate for 24h (Cell Adherence) start->incubation1 treatment Add Serial Dilutions of N-Phenylpyrrole Compounds incubation1->treatment incubation2 Incubate for 48-72h (Cytotoxic Effect) treatment->incubation2 mtt_add Add MTT Reagent incubation2->mtt_add incubation3 Incubate for 4h (Formazan Formation) mtt_add->incubation3 solubilize Add Solubilization Solution (e.g., DMSO) incubation3->solubilize read Measure Absorbance at 570 nm solubilize->read analysis Calculate IC50 Values read->analysis

Caption: Workflow diagram of the MTT assay for cytotoxicity assessment.

Comparative Cytotoxicity Analysis of N-Phenylpyrrole Derivatives

Recent studies have synthesized and evaluated series of pyrrole derivatives, providing valuable insight into their structure-activity relationships. A key finding is that substitutions on the phenyl ring attached to the pyrrole core significantly modulate anticancer activity.

One study systematically introduced various benzoyl groups at the 3-position and different phenyl rings at the 4-position of the pyrrole scaffold.[4] Their findings highlight a clear trend: the presence of electron-donating groups, such as methoxy (-OCH₃), on the phenyl ring enhances cytotoxic activity.[4] This suggests that increased electron density on the phenyl moiety is favorable for the compound's anticancer effect.

The table below summarizes the IC₅₀ values for a selection of these compounds against several human cancer cell lines.

Compound IDPhenyl Ring Substitution (Position 4)Cancer Cell LineIC₅₀ (µM)[4]
15 4-methoxyphenylA549 (Lung)3.6
19 3,4-dimethoxyphenylHCT-116 (Colon)1.7
19 3,4-dimethoxyphenylMGC 80-3 (Gastric)1.0
21 3,4-dimethoxyphenylHepG2 (Liver)0.9
21 3,4-dimethoxyphenylDU145 (Prostate)0.5
21 3,4-dimethoxyphenylCT-26 (Colon)0.8

Data extracted from a study on 3-benzoyl-4-phenyl-1H-pyrrole derivatives.[4] The compounds also feature a 3,4,5-trimethoxybenzoyl group at the 3-position of the pyrrole ring.

Key Observations:

  • Potency: Compounds bearing a 3,4-dimethoxyphenyl group (e.g., 19 and 21 ) consistently demonstrated potent activity, with IC₅₀ values in the low-micromolar and even sub-micromolar range against a broad panel of cancer cell lines.[4]

  • Selectivity: Importantly, these potent compounds showed significantly weaker cytotoxicity against non-cancerous cell lines like HUVEC and NIH/3T3, indicating a degree of selectivity towards cancer cells.[4] This is a critical attribute for any potential therapeutic agent, as it suggests a wider therapeutic window.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Understanding how these compounds kill cancer cells is as important as knowing that they do. Further investigation into the most potent compounds has revealed that their cytotoxicity is mediated, at least in part, by the induction of programmed cell death (apoptosis) and interference with the cell division cycle.

Flow cytometry analysis of colon cancer cells (CT-26) treated with compound 21 revealed that it arrests the cell cycle in the S phase.[4] The S phase is when the cell synthesizes DNA in preparation for division; arresting the cycle at this checkpoint prevents the cell from proliferating and can trigger apoptosis. Furthermore, the study confirmed that compound 21 does indeed induce apoptosis in these cells.[4]

Apoptosis is a highly regulated process involving a cascade of signaling events. While the precise targets of these N-phenylpyrrole derivatives are still under investigation, many cytotoxic agents converge on common apoptotic pathways. The intrinsic (or mitochondrial) pathway is a frequent mechanism. This pathway is initiated by cellular stress and is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial membrane permeability. Pro-apoptotic proteins like Bax can be upregulated, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the cell death program.

Proposed Apoptotic Pathway

Apoptosis_Pathway cluster_stimulus Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase Compound Substituted N-Phenylpyrrole Bax Bax Activation Compound->Bax Bcl2 Bcl-2 Inhibition Compound->Bcl2 Mito Mitochondrion Bax->Mito forms pore Bcl2->Mito inhibits CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by N-phenylpyrroles.

Conclusion and Future Directions

The evidence strongly suggests that substituted N-phenylpyrroles are a versatile and potent class of anticancer agents. The clear structure-activity relationship, with electron-donating groups on the phenyl ring enhancing cytotoxicity, provides a rational basis for the design of future analogs with even greater potency and selectivity. The ability of these compounds to induce S-phase cell cycle arrest and apoptosis underscores their therapeutic potential.

Future research should focus on elucidating the specific molecular targets of these compounds. Identifying the precise proteins or pathways with which they interact will enable more targeted drug design and could help predict which cancer types might be most susceptible to this class of molecules. In vivo studies using animal models are the necessary next step to evaluate the efficacy, pharmacokinetics, and safety of the most promising candidates identified in these foundational in vitro studies.

References

A Comparative Guide to the Structure-Activity Relationship of Halogenated N-Arylpyrroles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of halogenated N-arylpyrroles, a class of compounds with significant applications in agriculture and medicine. We will explore how the strategic placement of halogen atoms on the N-arylpyrrole scaffold influences their biological activity, with a focus on their antifungal and insecticidal properties. This document is intended for researchers, scientists, and professionals in drug and pesticide development, offering insights into the rational design of more potent and selective agents.

Introduction: The Significance of Halogenation in N-Arylpyrrole Scaffolds

N-arylpyrroles are a versatile class of heterocyclic compounds that form the core of numerous biologically active molecules.[1] The natural product Pyrrolnitrin, a halogenated phenylpyrrole, is a classic example of their potent antifungal activity.[2][3] The introduction of halogen atoms (F, Cl, Br, I) into the N-arylpyrrole structure is a key strategy in medicinal and agricultural chemistry to modulate a compound's physicochemical and biological properties.

Halogenation can influence a molecule's:

  • Lipophilicity: Generally, adding halogens, particularly chlorine, bromine, and iodine, increases a molecule's lipophilicity.[4][5] This can enhance its ability to cross biological membranes.[6][7]

  • Metabolic Stability: The strong carbon-halogen bond can block sites of metabolic oxidation, increasing the compound's half-life.[8]

  • Binding Affinity: Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, with target proteins, thereby influencing binding affinity and selectivity.

This guide will dissect the SAR of this important class of compounds, providing a framework for understanding how halogen modifications can be leveraged for optimized performance.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of halogenated N-arylpyrroles is profoundly influenced by the type, number, and position of halogen substituents on both the N-aryl and the pyrrole rings.

Halogenation on the N-Aryl Ring

The phenyl ring attached to the pyrrole nitrogen is a primary site for modification. Prominent examples of commercially successful halogenated N-arylpyrroles include the fungicide Fludioxonil and the insecticide Chlorfenapyr.

  • Fludioxonil , an analog of pyrrolnitrin, features a 2,2-difluorobenzo[9][10]dioxole moiety.[10][11] This substitution pattern is crucial for its potent and broad-spectrum antifungal activity.[10][11]

  • Chlorfenapyr , an insecticide, possesses a 4-chlorophenyl group.[9][12] This compound acts as a pro-insecticide that is metabolized to an active form which uncouples oxidative phosphorylation in mitochondria, leading to insect death.[9][13]

Key SAR insights for the N-Aryl Ring:

  • Electron-withdrawing groups are often favored: The presence of electron-withdrawing halogens on the phenyl ring is a common feature in many active compounds.

  • Positional Isomerism Matters: The specific placement of halogens (ortho, meta, para) can dramatically alter activity. For instance, the 2,3-dichloro substitution in the fungicide Fenpiclonil is a key determinant of its activity.[14]

Halogenation on the Pyrrole Ring

The pyrrole ring itself can also be a target for halogenation, often leading to compounds with distinct biological profiles. Pyrrolnitrin, for example, has two chlorine atoms on the pyrrole ring, which are essential for its antifungal action.[15]

Comparative Analysis of Halogenation Patterns

To illustrate the impact of halogenation, the following table summarizes the antifungal activity (Minimum Inhibitory Concentration - MIC) of representative N-arylpyrrole analogs against Candida albicans. Lower MIC values indicate higher potency.

Compound/AnalogHalogenation PatternMIC (µg/mL)Reference
N-phenylpyrroleNone>128[16]
N-(4-chlorophenyl)maleimide4-Chloro on Phenyl7.81[16]
N-(4-bromophenyl)maleimide4-Bromo on Phenyl1.0[16]
2,3-dichloro-N-phenylmaleimide2,3-Dichloro on Pyrrole7.81[16]

This table is a representative example based on available data. Actual values can vary depending on the specific fungal strain and testing conditions.

From this data, we can infer that the introduction of a halogen on the phenyl ring generally enhances antifungal activity, with bromine appearing more effective than chlorine in this specific series. Dichlorination of the pyrrole ring also confers significant activity.

Mechanistic Insights

The mechanisms of action for halogenated N-arylpyrroles can vary depending on their specific structures.

  • Fungicides (e.g., Fludioxonil, Fenpiclonil): These compounds are known to activate the high osmolarity glycerol (HOG) signaling pathway in fungi, mimicking an osmotic stress response.[10][11] This leads to an overproduction of glycerol, causing the fungal cells to swell and burst.[17] While the exact molecular target has been a subject of debate, it is believed to involve a class III hybrid histidine kinase (HHK).[10][11]

  • Insecticides (e.g., Chlorfenapyr): Chlorfenapyr acts by disrupting mitochondrial function.[9][13] It uncouples oxidative phosphorylation, which inhibits the production of ATP, the cell's primary energy currency.[9][18] This energy depletion ultimately leads to cell death and the demise of the insect.[12]

cluster_Fludioxonil Fludioxonil (Fungicide) cluster_Chlorfenapyr Chlorfenapyr (Insecticide) Fludioxonil Fludioxonil HHK Hybrid Histidine Kinase (HHK) Fludioxonil->HHK Binds to HOG HOG Pathway Activation HHK->HOG Glycerol Glycerol Overproduction HOG->Glycerol Burst Cell Swelling & Bursting Glycerol->Burst Chlorfenapyr Chlorfenapyr (Pro-insecticide) Active_Metabolite Active Metabolite Chlorfenapyr->Active_Metabolite Metabolism Mitochondria Mitochondria Active_Metabolite->Mitochondria Uncoupling Uncoupling of Oxidative Phosphorylation Mitochondria->Uncoupling ATP_Depletion ATP Depletion Uncoupling->ATP_Depletion Death Cell Death ATP_Depletion->Death

Caption: Mechanisms of action for Fludioxonil and Chlorfenapyr.

Experimental Protocols for SAR Evaluation

To conduct a thorough SAR study of novel halogenated N-arylpyrroles, a systematic approach involving synthesis and biological evaluation is necessary.

General Synthesis Strategy: Paal-Knorr Pyrrole Synthesis

A robust and versatile method for synthesizing N-arylpyrroles is the Paal-Knorr synthesis.[19][20] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine (in this case, a halogenated aniline) to form the pyrrole ring.[21]

Diketone 1,4-Diketone Reaction Paal-Knorr Synthesis Diketone->Reaction Aniline Halogenated Aniline Aniline->Reaction Pyrrole Halogenated N-Arylpyrrole Reaction->Pyrrole Cyclization & Dehydration

Caption: Workflow for Paal-Knorr synthesis of N-arylpyrroles.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the 1,4-dicarbonyl compound (1 equivalent) and the desired halogenated aniline (1.1 equivalents) in a suitable solvent such as acetic acid or ethanol.

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure halogenated N-arylpyrrole.

Causality: The Paal-Knorr synthesis is chosen for its reliability and broad substrate scope, allowing for the facile generation of a library of analogs with different halogenation patterns for SAR studies.[19][22]

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

To quantify the antifungal activity of the synthesized compounds, the broth microdilution method is a standardized and widely accepted protocol for determining the Minimum Inhibitory Concentration (MIC).[23][24]

Start Start Prep_Inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Inoculate Inoculate Wells with Fungal Suspension Prep_Inoculum->Inoculate Prep_Plate Prepare 96-Well Plate with Serial Dilutions of Test Compounds Prep_Plate->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Read_MIC Visually or Spectrophotometrically Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Broth Microdilution Antifungal Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).[25]

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension adjusted to a 0.5 McFarland turbidity standard.[25]

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 0.5-2.5 x 10³ cells/mL.[26]

  • Controls: Include a positive control (fungi in broth without compound), a negative control (broth only), and a solvent control (fungi in broth with the maximum concentration of the solvent used).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[23]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth in the positive control well.[23]

Trustworthiness: This protocol is self-validating through the inclusion of positive, negative, and solvent controls, ensuring that any observed inhibition is due to the activity of the test compound and not other factors. The use of standardized inocula and incubation conditions ensures reproducibility.[25][27]

Conclusion and Future Perspectives

The halogenation of N-arylpyrroles is a powerful strategy for developing potent antifungal and insecticidal agents. The structure-activity relationships discussed in this guide highlight the critical role that the type, position, and number of halogen substituents play in determining biological activity and mechanism of action.

Future research in this area should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: Developing computational models to predict the activity of novel analogs and guide rational design.[28][29]

  • Exploring novel halogenation patterns: Investigating the effects of less common halogens (e.g., iodine) or polyhalogenated structures.

  • Addressing resistance: Understanding the mechanisms of resistance to existing halogenated N-arylpyrroles and designing new compounds that can overcome them.[9]

  • Toxicity and Environmental Impact: Evaluating the toxicological profiles and environmental fate of new compounds to ensure their safety and sustainability.[6][18][30]

By integrating synthetic chemistry, biological evaluation, and computational modeling, the development of next-generation halogenated N-arylpyrroles with improved efficacy and safety profiles is an achievable goal.

References

A Comparative Benchmarking Guide: Clauson-Kaas vs. Ullmann Synthesis of 1-(4-Chlorophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Arylpyrroles and the Quest for Synthetic Efficiency

N-arylpyrroles are a cornerstone of modern medicinal chemistry and materials science. Their privileged structural motif is found in a wide array of biologically active compounds and functional organic materials. The specific compound, 1-(4-Chlorophenyl)-1H-pyrrole, serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The selection of a synthetic route for such intermediates is a critical decision in the research and development pipeline, directly impacting yield, purity, cost, and scalability. This guide provides a detailed comparative analysis of two prominent methods for the synthesis of this compound: the Clauson-Kaas pyrrole synthesis and the Ullmann condensation. Through an examination of their reaction mechanisms, experimental protocols, and key performance indicators, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to make an informed decision for their specific synthetic needs.

The Clauson-Kaas Synthesis: A Classical Approach to Pyrrole Formation

First described in 1952, the Clauson-Kaas reaction is a well-established method for synthesizing N-substituted pyrroles.[1][2] The reaction proceeds by the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran, which serves as a synthetic equivalent of succinaldehyde.[3] The reaction is typically acid-catalyzed, with acetic acid being the conventional choice.[4]

Reaction Mechanism

The accepted mechanism for the Clauson-Kaas reaction involves an acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to generate a reactive oxocarbenium ion intermediate. This is followed by nucleophilic attack by the primary amine, leading to a cascade of condensation and cyclization steps, ultimately affording the N-substituted pyrrole after elimination of water and alcohol.[2]

Clauson_Kaas_Mechanism reagents 4-Chloroaniline + 2,5-Dimethoxytetrahydrofuran acid H+ intermediate1 Oxocarbenium Ion Intermediate reagents->intermediate1 Acid-catalyzed ring opening intermediate2 Amino alcohol Intermediate intermediate1->intermediate2 Nucleophilic attack by amine cyclized_intermediate Cyclized Intermediate intermediate2->cyclized_intermediate Intramolecular cyclization product This compound cyclized_intermediate->product Dehydration

Caption: Mechanism of the Clauson-Kaas Reaction.

Experimental Protocol: Microwave-Assisted Clauson-Kaas Synthesis

Recent advancements have demonstrated that microwave irradiation can significantly accelerate the Clauson-Kaas reaction, offering a greener and more efficient alternative to conventional heating.[5]

Materials:

  • 4-Chloroaniline

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial Acetic Acid

  • Microwave synthesis reactor

Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 4-chloroaniline (1.0 mmol, 127.57 mg) and 2,5-dimethoxytetrahydrofuran (1.2 mmol, 0.15 mL).

  • Add glacial acetic acid (3 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 15-20 minutes.

  • After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

The Ullmann Condensation: A Copper-Catalyzed Cross-Coupling Approach

The Ullmann condensation is a powerful method for the formation of carbon-nitrogen bonds, specifically for the N-arylation of heterocycles.[6][7] This copper-catalyzed cross-coupling reaction involves the reaction of an aryl halide with a nucleophile, in this case, pyrrole.[8]

Reaction Mechanism

The mechanism of the Ullmann condensation for N-arylation is believed to proceed through a catalytic cycle involving a copper(I) species. The cycle begins with the coordination of the N-H bond of pyrrole to the copper catalyst, followed by deprotonation to form a copper pyrrolide intermediate. Oxidative addition of the aryl halide to the copper center, followed by reductive elimination, furnishes the N-arylpyrrole product and regenerates the active copper(I) catalyst. The use of ligands, such as diamines, can accelerate the reaction by stabilizing the copper intermediates.[9]

Ullmann_Mechanism catalyst Cu(I) Catalyst intermediate1 Copper Pyrrolide Intermediate catalyst->intermediate1 + Pyrrole, - H+ pyrrole Pyrrole aryl_halide 4-Chloroiodobenzene intermediate2 Cu(III) Intermediate intermediate1->intermediate2 + 4-Chloroiodobenzene (Oxidative Addition) product This compound intermediate2->product Reductive Elimination product->catalyst Catalyst Regeneration

Caption: Catalytic Cycle of the Ullmann Condensation.

Experimental Protocol: Ligand-Free Ullmann Condensation

Recent studies have focused on developing more sustainable Ullmann-type reactions, including ligand-free systems that still provide good to excellent yields.[10]

Materials:

  • Pyrrole

  • 1-Chloro-4-iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a sealed tube, add pyrrole (1.5 mmol, 0.10 mL), 1-chloro-4-iodobenzene (1.0 mmol, 238.45 mg), copper(I) iodide (0.1 mmol, 19.0 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Add dimethylformamide (3 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Head-to-Head Comparison: Clauson-Kaas vs. Ullmann

To provide a clear and objective comparison, the following table summarizes the key performance indicators for both synthetic routes based on literature precedents for similar N-arylations.

ParameterClauson-Kaas SynthesisUllmann Condensation
Starting Materials 4-Chloroaniline, 2,5-DimethoxytetrahydrofuranPyrrole, 1-Chloro-4-iodobenzene
Catalyst Typically strong acid (e.g., Acetic Acid, Oxone)[11]Copper(I) salt (e.g., CuI)
Reaction Temperature 120-170 °C (Microwave)[5]100-140 °C[10]
Reaction Time 10-30 minutes (Microwave)[5]12-24 hours
Typical Yield Good to Excellent (70-95%)[4]Moderate to Excellent (60-90%)[10]
Substrate Scope Broad for primary amines[4]Tolerates various functional groups[8]
Green Chemistry Aspect Microwave-assisted methods offer energy efficiency.[5]Ligand-free systems reduce complexity and waste.[10]
Key Advantages Rapid reaction times with microwave assistance.Milder conditions compared to classical Ullmann.
Potential Drawbacks Requires a specific furan derivative.Can require longer reaction times; catalyst removal.

Workflow Visualization

Synthetic_Workflow cluster_CK Clauson-Kaas Synthesis cluster_U Ullmann Condensation CK_start Mix 4-Chloroaniline, 2,5-Dimethoxytetrahydrofuran, & Acetic Acid CK_react Microwave Irradiation (150°C, 15-20 min) CK_start->CK_react CK_workup Aqueous Workup & Extraction CK_react->CK_workup CK_purify Column Chromatography CK_workup->CK_purify CK_product This compound CK_purify->CK_product U_start Combine Pyrrole, 1-Chloro-4-iodobenzene, CuI, & K₂CO₃ in DMF U_react Heating (120°C, 24h) U_start->U_react U_workup Aqueous Workup & Extraction U_react->U_workup U_purify Column Chromatography U_workup->U_purify U_product This compound U_purify->U_product

Caption: Comparative Experimental Workflows.

Conclusion and Recommendations

Both the Clauson-Kaas synthesis and the Ullmann condensation represent viable and effective methods for the preparation of this compound. The choice between these two synthetic routes will ultimately depend on the specific priorities of the researcher and the laboratory setting.

The Clauson-Kaas reaction , particularly with microwave assistance, offers a significant advantage in terms of reaction speed, with protocols often completed in under 30 minutes.[5] This makes it an excellent choice for rapid library synthesis and initial exploratory work.

The Ullmann condensation , while typically requiring longer reaction times, has seen significant improvements, with modern ligand-free protocols offering milder conditions and good to excellent yields.[10] This method may be preferable when the starting materials (pyrrole and the aryl halide) are more readily available or cost-effective than 2,5-dimethoxytetrahydrofuran.

For large-scale production, factors such as catalyst cost and removal (in the case of the Ullmann reaction) and the energy consumption of microwave reactors (for the Clauson-Kaas) should be carefully considered. Ultimately, a preliminary small-scale trial of both methods is recommended to determine the optimal procedure for a given set of laboratory conditions and project goals.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Chlorophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work inherently involves handling a diverse array of chemical compounds. Among these is 1-(4-Chlorophenyl)-1H-pyrrole, a halogenated aromatic heterocycle utilized as a building block in organic synthesis.[1] While essential for our research, its responsible management, particularly its disposal, is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. The procedures outlined here are rooted in established safety data, regulatory standards from bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), and best practices honed from years of laboratory experience. Adherence to this protocol is not merely about following rules; it is a self-validating system designed to protect you, your colleagues, and the integrity of our research environment.

Hazard Identification and Risk Assessment: Know Your Compound

Before any handling or disposal can occur, a thorough understanding of the compound's inherent risks is critical. This compound is a solid crystalline substance.[1][2] Its primary hazards, as classified under the Globally Harmonized System (GHS), demand our respect and caution.

The causality behind our stringent disposal protocol is directly linked to these classifications. Skin and eye contact can lead to irritation, while inhalation may compromise the respiratory system.[2][3][4] As a chlorinated hydrocarbon, its environmental persistence and potential for ecotoxicity are significant concerns, necessitating disposal methods that prevent its release into sewer systems or the general environment.[5][6]

Hazard Classification GHS Hazard Statement Code Description Primary Safety Implication
Skin IrritationH315Causes skin irritation.[2][3][4]Mandates use of protective gloves and lab coat.
Eye IrritationH319Causes serious eye irritation.[2][3][4]Requires tightly fitting safety goggles.
Respiratory IrritationH335May cause respiratory irritation.[2][3][4]All handling must occur in a certified chemical fume hood.
Acute Toxicity (Oral)H302Harmful if swallowed.[2][4]Prohibits eating, drinking, or smoking in the lab.[7]

Pre-Disposal Operations: Personal Protective Equipment (PPE) and Spill Management

Proper disposal begins with proper protection. The choice of PPE is a direct response to the identified hazards.

Required PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile. Gloves must be inspected for tears or degradation before use. Dispose of contaminated gloves as hazardous waste.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically impervious apron or suit is recommended.

  • Respiratory Protection: All handling of the solid compound or its solutions that could generate dust or aerosols must be performed in a chemical fume hood. If a fume hood is not available, a full-face respirator with appropriate cartridges should be used.[3]

Emergency Spill Protocol

Accidents happen, but a prepared response mitigates the risk. The procedure differs based on the spill size.

Step-by-Step Spill Cleanup:

  • Evacuate & Secure: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab. Restrict access to the spill area.

  • Don Appropriate PPE: Before re-entering, don the full PPE listed above.

  • Containment: For solid spills, prevent dust formation. Do not use a dry brush. Gently cover with an absorbent, inert material.

  • Collection: Carefully sweep or scoop the material into a designated, properly labeled hazardous waste container.[8] Use spark-proof tools if a flammable solvent is involved.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials (e.g., paper towels, wipes) as hazardous waste.

  • Ventilation: Allow the area to ventilate thoroughly before resuming normal work.

The Disposal Workflow: A Systematic Approach

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or washed down the drain. [9] Chlorinated organic compounds are subject to stringent land disposal restrictions and typically require high-temperature incineration by a licensed facility.[5]

DisposalWorkflow cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_manage Storage & Final Disposal WasteID Identify Waste: This compound (Solid, Solution, Contaminated Items) Segregate Segregate as 'Chlorinated Organic Solid/Liquid Waste' WasteID->Segregate Is waste generated? Container Select Appropriate Waste Container (Compatible, Sealable) Segregate->Container Label Label Container: 'HAZARDOUS WASTE' Full Chemical Name Associated Hazards Container->Label Transfer waste Store Store in designated Satellite Accumulation Area (SAA) Keep container closed. Label->Store Pickup Arrange Pickup by EHS or Certified Disposal Vendor Store->Pickup Container is full or storage time limit reached

Caption: Disposal decision workflow for this compound waste.

Step-by-Step Disposal Protocol:
  • Waste Characterization and Segregation:

    • Action: Identify all waste streams containing this compound. This includes:

      • Unused or expired solid chemical.

      • Solutions containing the compound.

      • Contaminated items (e.g., weigh boats, pipette tips, gloves, wipes).

    • Causality: Proper segregation is mandated by regulations like the Resource Conservation and Recovery Act (RCRA) to prevent dangerous chemical reactions in waste containers and to ensure the correct final disposal method is used. Mixing chlorinated waste with non-chlorinated waste can unnecessarily increase the volume and cost of hazardous disposal.

  • Container Selection and Labeling:

    • Action: Select a chemically compatible, sealable container. For solids, a wide-mouth polyethylene or glass jar is suitable. For liquids, use a designated solvent waste container.

    • Action: Immediately label the container. The label must, at a minimum, include:

      • The words "HAZARDOUS WASTE".

      • The full chemical name: "this compound".

      • The primary hazards (e.g., "Irritant," "Toxic").

    • Causality: OSHA's Hazard Communication Standard requires clear labeling to inform anyone handling the container of its contents and dangers.[10] This prevents accidental exposures and ensures proper handling throughout the disposal chain.

  • Accumulation and Storage:

    • Action: Keep the hazardous waste container sealed at all times, except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Causality: Keeping containers closed minimizes the release of vapors, which is critical given the compound's potential as a respiratory irritant.[2][3][4] Storing in an SAA complies with EPA regulations for the temporary storage of hazardous waste at or near the point of generation.

  • Final Disposal:

    • Action: Once the container is full or has been in storage for the maximum allowed time per your institution's policy, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor.

    • Action: Follow their specific instructions for pickup and final disposal. Do not attempt to treat or neutralize the chemical yourself.

    • Causality: Final disposal must be handled by trained professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF).[3] The most common and effective method for chlorinated hydrocarbons is high-temperature incineration, which ensures complete destruction of the molecule, preventing its release into the environment.[5][9]

By systematically following this guide, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Chlorophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is matched only by our commitment to safety. Handling novel or specialized chemical compounds requires a deep, practical understanding of their potential hazards. This guide moves beyond a simple checklist to provide a procedural and causal framework for the safe handling of 1-(4-Chlorophenyl)-1H-pyrrole, ensuring that every safety measure is a validated, understood, and integral part of the experimental workflow.

Hazard Profile Analysis: Understanding the "Why"

This compound is a solid, crystalline compound used as a reaction intermediate in organic synthesis.[1] Its hazard profile, as defined by the Globally Harmonized System (GHS), is the foundation of our personal protective equipment (PPE) strategy. It is not merely about wearing gear; it's about creating specific barriers against well-defined risks.

The compound is classified with the following hazard statements:

  • H315: Causes skin irritation. [1][2][3][4]

  • H319: Causes serious eye irritation. [1][2][3][4]

  • H335: May cause respiratory irritation. [1][2][3][4]

  • H302: Harmful if swallowed. [1][3]

These classifications dictate a clear and non-negotiable need to prevent the solid particulate (dust) from coming into contact with the skin, eyes, and respiratory system.

Table 1: Hazard and Required PPE Matrix
Hazard ClassificationGHS CodeRoute of ExposureRequired Protective Barrier
Skin IrritationH315DermalChemical-resistant gloves, Lab coat/Coveralls
Serious Eye IrritationH319OcularSafety goggles or Face shield
Respiratory IrritationH335InhalationEngineering controls (fume hood) or Respirator
Harmful if SwallowedH302IngestionGood laboratory hygiene, No eating/drinking

The Core PPE Ensemble: A Multi-Layered Defense

Based on the hazard analysis, a comprehensive PPE plan is not a matter of choice but a requirement for safe operation. The following sections detail the selection and use of each component, grounded in established safety principles.[5]

Primary Barrier: Dermal Protection (Skin and Body)

The primary risk with a solid compound like this compound is the deposition of fine dust on skin or clothing, which can lead to irritation.[2]

  • Laboratory Coat: A standard, buttoned lab coat is the minimum requirement. For tasks with a higher risk of dust generation, such as weighing large quantities or transfers, a non-porous, disposable coverall (e.g., Tyvek®) provides a more comprehensive barrier.[6]

  • Footwear: Closed-toe and closed-heel shoes are mandatory. Pant legs should be worn outside of any footwear to prevent dust from settling inside.[7]

Critical Interface: Hand Protection

Given the H315 classification (Causes skin irritation), gloves are your most direct line of defense.

  • Glove Selection: Disposable nitrile gloves provide excellent protection against incidental contact with solid chemicals.[7] Always inspect gloves for tears or punctures before use.[8]

  • The Causality of Glove Choice: The goal is to prevent the irritant from making contact with the skin. Should a significant amount of the compound contaminate a glove, do not attempt to clean it. Remove the glove using the proper technique (see Section 3), dispose of it, and wash your hands thoroughly before donning a new pair. For any handling of this compound, flocked or internally lined gloves should be avoided as the lining can absorb and retain fine particulates, leading to prolonged skin contact.[6]

Essential Shielding: Eye and Face Protection

The H319 "Causes serious eye irritation" warning is critical. The eyes have a limited ability to metabolize chemical insults, making ocular protection paramount.

  • Minimum Protection: At a minimum, safety glasses with side shields conforming to ANSI Z87.1 or EN 166 standards must be worn.[2][8]

  • Enhanced Protection: For any procedure where dust can become airborne (e.g., weighing, transferring, scraping), you must upgrade to tightly fitting chemical splash goggles.[2]

  • Maximum Protection: When handling larger quantities or if there is a significant risk of splashing (e.g., if the compound is dissolved in a solvent), a full-face shield should be worn over safety goggles.[7] This provides a multi-layered defense against irritation.

The Air We Breathe: Respiratory Protection

The H335 classification "May cause respiratory irritation" means that inhaling the dust must be prevented.[4]

  • Engineering Controls First: The preferred method for controlling respiratory hazards is always through engineering controls.[7] All handling of this compound powder, including weighing and transfers, should be performed inside a certified chemical fume hood.

  • When PPE is Necessary: If engineering controls are not feasible or as a supplementary measure, respiratory protection is required. For this compound, a NIOSH-approved N95 dust mask is a suitable minimum for protection against solid particulates. If irritation is experienced or exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[2]

Operational Protocol: A Validating Workflow

A self-validating safety protocol ensures that each step logically follows the last, minimizing the chance of error or cross-contamination. The following workflow for PPE selection and use is designed to be such a system.

Experimental Workflow for PPE Management

PPE_Workflow cluster_prep Preparation Phase cluster_don Donning Sequence (Clean Area) cluster_op Operational Phase cluster_doff Doffing Sequence (At Exit of Work Area) Risk_Assessment 1. Assess Task (Weighing, Transfer, Synthesis) Select_PPE 2. Select Appropriate PPE (Based on Hazard Matrix) Risk_Assessment->Select_PPE Don_Coat 3. Don Lab Coat / Coverall Select_PPE->Don_Coat Don_Resp 4. Don Respirator (If required) Don_Coat->Don_Resp Don_Goggles 5. Don Eye Protection (Goggles/Face Shield) Don_Resp->Don_Goggles Don_Gloves 6. Don Gloves (Ensure cuffs are over lab coat sleeves) Don_Goggles->Don_Gloves Handle_Chem 7. Perform Chemical Handling in Fume Hood Don_Gloves->Handle_Chem Doff_Gloves 8. Remove Gloves (Most Contaminated) Handle_Chem->Doff_Gloves Proceed to decontaminate Doff_Coat 9. Remove Lab Coat / Coverall Doff_Gloves->Doff_Coat Wash_Hands1 10. Wash Hands Thoroughly Doff_Coat->Wash_Hands1 Doff_Goggles 11. Remove Eye Protection Wash_Hands1->Doff_Goggles Doff_Resp 12. Remove Respirator Doff_Goggles->Doff_Resp Wash_Hands2 13. Final Hand Wash Doff_Resp->Wash_Hands2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.